molecular formula C5H6BrN B1374661 1-(Bromomethyl)cyclopropane-1-carbonitrile CAS No. 98730-78-0

1-(Bromomethyl)cyclopropane-1-carbonitrile

Cat. No.: B1374661
CAS No.: 98730-78-0
M. Wt: 160.01 g/mol
InChI Key: XWUVFNLWVDQBRJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopropane-1-carbonitrile is a high-value, multifunctional reagent designed for advanced organic synthesis and medicinal chemistry research. This compound features both a reactive bromomethyl group and a nitrile function on a strained cyclopropane ring, making it a versatile building block for constructing complex molecular architectures. The bromomethyl group is a known handle for further functionalization, such as nucleophilic substitution, facilitating the introduction of the cyclopropyl moiety into larger molecules . The electron-withdrawing nitrile group can influence the reactivity of the ring and serves as a precursor for converting into other functional groups, including carboxylic acids, amides, and tetrazoles. While specific physical data for this exact compound is limited in the available literature, related bromomethylcyclopropane derivatives are typically handled as liquids and should be stored under inert conditions at low temperatures to maintain stability . Researchers value this reagent for exploring structure-activity relationships in drug discovery, as the cyclopropane ring can enhance potency, improve metabolic stability, and alter conformational properties of lead compounds. It is also useful in material science for the synthesis of rigid and strained monomers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and conduct all manipulations in a appropriately ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVFNLWVDQBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278811
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
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Molecular Weight

160.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98730-78-0
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
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Record name 1-(bromomethyl)cyclopropanecarbonitrile
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Foundational & Exploratory

1-(Bromomethyl)cyclopropane-1-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern synthetic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications. As a bifunctional molecule incorporating a reactive bromomethyl group, a versatile nitrile moiety, and a strained cyclopropane ring, this compound serves as a valuable intermediate for introducing the 1-cyano-1-methylcyclopropyl motif into complex molecular architectures. This guide consolidates technical data, field-proven synthetic protocols, and safety information to serve as an essential resource for leveraging this compound in pharmaceutical and agrochemical research.

Compound Identification and Core Properties

This compound is a specialized organic compound valued for its unique structural features that are desirable in medicinal chemistry. Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 98730-78-0[1][2]
IUPAC Name 1-(bromomethyl)cyclopropanecarbonitrile
Synonyms 1-(Bromomethyl)-1-cyanocyclopropane, 1-Bromomethyl-cyclopropyl-1-cyanide[2][3]
Molecular Formula C₅H₆BrN[1][2]
Molecular Weight 160.01 g/mol [4]
Physical Form Liquid[4]
Purity (Typical) ≥98%[4]

Physicochemical and Safety Data

A thorough understanding of the compound's physicochemical properties and safety profile is critical for its effective and safe application in a laboratory setting.

Physicochemical Properties
ParameterValueSource(s)
Storage Temperature 2-8°C, Sealed in a dry environment[1][4]
Shipping Temperature Ambient[4]
GHS Safety and Hazard Information

This compound is classified as hazardous, and appropriate precautions must be taken during handling and storage.

  • Signal Word: Warning [4]

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4].

    • H315: Causes skin irritation[4].

    • H319: Causes serious eye irritation[4].

    • H335: May cause respiratory irritation[4].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

    • P280: Wear protective gloves/eye protection/face protection[4].

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reaction Mechanism

The primary route for synthesizing this compound involves the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropaneacetonitrile. This transformation is a cornerstone reaction, typically achieved via an Appel-type reaction mechanism.

The causality behind this choice of reagents lies in its efficiency and selectivity. Triphenylphosphine (Ph₃P) and a bromine source (e.g., elemental bromine or carbon tetrabromide) form a phosphonium bromide intermediate in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus, leading to the formation of an oxyphosphonium salt. The bromide ion, now acting as a nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction to yield the desired brominated product. This method is favored for its relatively mild conditions, which help preserve the strained cyclopropane ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts A 1-(Hydroxymethyl)cyclopropaneacetonitrile D Reaction in Acetonitrile Solvent A->D B Triphenylphosphine (Ph3P) B->D C Bromine (Br2) C->D E 1-(Bromomethyl)cyclopropane- 1-carbonitrile D->E Appel Reaction (SN2 Displacement) F Triphenylphosphine Oxide D->F G Hydrogen Bromide D->G

References

1-(Bromomethyl)cyclopropane-1-carbonitrile structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound (CAS No: 98730-78-0), a valuable building block in modern medicinal and agrochemical research. We delve into the rationale behind its synthesis and present a detailed workflow for its structural confirmation and purity assessment using a suite of modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who utilize cyclopropane-containing scaffolds to engineer novel molecules with enhanced therapeutic potential.

Introduction: The Significance of a Strained Scaffold

The cyclopropane ring, though simple in structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological profiles.[1][2] this compound is a bifunctional reagent that masterfully leverages these properties. The bromomethyl group serves as a versatile handle for alkylation and cross-coupling reactions, while the nitrile moiety can be readily transformed into other critical functional groups like carboxylic acids or amines.[3]

Its utility is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents, such as precursors to Montelukast.[4] Understanding the precise structural features and confirming the purity of this reagent is paramount to the success of multi-step synthetic campaigns. This guide provides the necessary protocols and interpretative insights to achieve this with confidence.

Molecular Identity and Physicochemical Properties

A foundational step in any chemical analysis is the confirmation of the molecule's basic identity and properties.

References

Spectroscopic Characterization of 1-(Bromomethyl)cyclopropane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(bromomethyl)cyclopropane-1-carbonitrile (CAS No. 98730-78-0). The unique structural features of this molecule, combining a strained cyclopropane ring with a nitrile and a bromomethyl group, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and quality control. While raw spectral data for this specific compound is not widely published in the public domain, this guide will provide a detailed interpretation based on established principles of spectroscopy and data from closely related analogs.

Molecular Structure and Spectroscopic Overview

This compound possesses a quaternary carbon atom as part of the cyclopropane ring, bonded to a methylene bromide, a cyano group, and two other carbons of the ring. This structure dictates a specific set of expected signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₅H₆BrN, and its molecular weight is 160.01 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the protons of the bromomethyl group and the cyclopropane ring.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂Br~3.5 - 3.7Singlet (s)2H
Cyclopropane -CH₂-~1.0 - 1.6Multiplets (m)4H

Expert Insights: The singlet for the bromomethyl protons arises from the absence of adjacent protons. The cyclopropane protons are expected to appear as complex multiplets due to geminal and cis/trans coupling, a characteristic feature of substituted cyclopropanes. The electron-withdrawing effects of the bromine and nitrile groups will deshield the adjacent protons, shifting them downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Assignment Expected Chemical Shift (δ, ppm)
Quaternary Cyclopropane Carbon (C-CN)~20 - 30
Cyclopropane -CH₂-~15 - 25
-CH₂Br~30 - 40
-C≡N~115 - 125

Expert Insights: The nitrile carbon appears significantly downfield. The quaternary carbon of the cyclopropane ring will likely be the most upfield of the sp³ carbons, and its signal will be of lower intensity due to the lack of an attached proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The key vibrational frequencies for this compound are expected in the following regions:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (cyclopropane)~3100 - 3000Medium
C≡N (nitrile)~2250 - 2240Sharp, Medium
C-H (alkane)~2950 - 2850Medium
C-Br~650 - 550Strong

Expert Insights: The sharp absorption band for the nitrile group is a key diagnostic feature. The C-H stretching vibrations of the cyclopropane ring typically appear at slightly higher wavenumbers than those of a typical alkane.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

m/z Fragment Interpretation
159/161[M]⁺Molecular ion peak (presence of Br isotopes)
80[M - Br]⁺Loss of a bromine radical
54[C₄H₆]⁺Cyclobutyl cation (rearrangement) or butadiene radical cation

Expert Insights: The presence of bromine will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having nearly equal intensity. The base peak is likely to be the [M - Br]⁺ fragment due to the relative ease of C-Br bond cleavage.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ an electron ionization (EI) mass spectrometer.

  • Acquisition: Scan a mass range of m/z 40-200.

Visualizations

G cluster_molecule This compound C1 C C2 CH₂ C1->C2 C_Br CH₂Br C1->C_Br CN C≡N C1->CN C3 CH₂ C2->C3 C3->C1

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Structural Elucidation and Confirmation Data->Analysis

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-(Bromomethyl)cyclopropane-1-carbonitrile, a valuable bifunctional reagent in modern organic synthesis. Possessing both a reactive electrophilic bromomethyl group and a versatile nitrile handle on a strained cyclopropane ring, this molecule serves as a key building block for introducing the 1-cyano-1-cyclopropylmethyl moiety into complex molecular architectures. This document outlines its core physicochemical properties, a proposed synthetic pathway with mechanistic insights, predicted spectroscopic characteristics, key reactivity patterns, and essential safety protocols, designed to support its effective use in research and development.

Core Physicochemical Properties

This compound (CAS No. 98730-78-0) is a liquid at room temperature.[1] Its structure combines the unique conformational rigidity and electronic properties of the cyclopropane ring with two distinct functional groups, making it a desirable intermediate in synthetic chemistry.[1]

PropertyValueSource(s)
Molecular Formula C₅H₆BrN[1]
Molecular Weight 160.01 g/mol [2]
CAS Number 98730-78-0[2]
Physical Form Liquid[1]
IUPAC Name 1-(bromomethyl)cyclopropanecarbonitrileN/A
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Mechanistic Rationale

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a highly logical and efficient pathway proceeds via the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropane-1-carbonitrile. This transformation is a standard and well-understood conversion in organic chemistry.

Proposed Synthetic Pathway

The most direct route involves a nucleophilic substitution reaction where the hydroxyl group of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is converted into a good leaving group and subsequently displaced by a bromide ion. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are ideal for this purpose as they react readily with primary alcohols to yield the corresponding alkyl bromides with high fidelity.

Synthesis_Workflow Precursor 1-(Hydroxymethyl)cyclopropane- 1-carbonitrile Reagent PBr₃ or SOBr₂ in an inert solvent (e.g., DCM, Et₂O) Precursor->Reagent Reaction Product 1-(Bromomethyl)cyclopropane- 1-carbonitrile Reagent->Product Conversion Workup Aqueous Workup & Purification (Distillation/Chromatography) Product->Workup Isolation

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Adapted from a Related Transformation)

Disclaimer: The following protocol is adapted from the well-established synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol and should be considered a representative method.[3] Optimization of reaction conditions (temperature, time, stoichiometry) is necessary for the specific synthesis of this compound.

  • Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(hydroxymethyl)cyclopropane-1-carbonitrile dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction between the brominating agent and the alcohol.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution via the dropping funnel. Maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice. Subsequently, neutralize the excess acid by the cautious addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether) two to three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality and Mechanistic Insight

The choice of PBr₃ is based on its efficacy in converting primary alcohols to alkyl bromides with minimal rearrangement, a key consideration given the strained nature of the cyclopropane ring. The reaction mechanism involves the initial attack of the alcohol's oxygen atom on a phosphorus atom, displacing a bromide ion. This forms a protonated intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the newly formed good leaving group in an Sₙ2 fashion, resulting in the desired product and the byproduct H₃PO₃. Cooling the reaction vessel mitigates the risk of side reactions, such as ether formation or rearrangement of the cyclopropylcarbinyl system.

Spectroscopic Characterization (Predicted)

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
IR Spectroscopy C≡N stretch~2240-2260 cm⁻¹Characteristic sharp absorption for a nitrile functional group.
C-H stretch (cyclopropyl)~3000-3100 cm⁻¹C-H bonds on a cyclopropane ring are slightly higher in energy than typical sp³ C-H bonds.
C-Br stretch~550-690 cm⁻¹Typical region for the stretching vibration of a carbon-bromine bond.
¹H NMR -CH₂Br~3.5-3.8 ppm (singlet)Protons on a carbon adjacent to a bromine atom are deshielded. As there are no adjacent protons, a singlet is expected.
-CH₂- (cyclopropyl)~1.2-1.8 ppm (multiplets)The four protons on the cyclopropane ring are diastereotopic and will likely appear as complex multiplets.
¹³C NMR -C≡N~115-125 ppmCharacteristic chemical shift for the carbon atom of a nitrile group.
Quaternary Carbon (-C-CN)~15-25 ppmThe sp³ quaternary carbon of the cyclopropane ring.
-CH₂Br~30-40 ppmThe carbon atom attached to the bromine is deshielded.
-CH₂- (cyclopropyl)~10-20 ppmThe two equivalent methylene carbons of the cyclopropane ring.

Reactivity and Synthetic Applications

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

Key Reactions
  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to introduce the cyclopropylmethylnitrile scaffold.

  • Nitrile Group Transformations: The nitrile functionality is a versatile precursor. It can be:

    • Hydrolyzed under acidic or basic conditions to yield 1-(carboxymethyl)cyclopropane-1-carboxylic acid.

    • Reduced using reducing agents like Lithium Aluminum Hydride (LiAlH₄) to afford the corresponding primary amine, 1-(aminomethyl)cyclopropane-1-methanamine.

Reactivity cluster_0 Key Transformations Start 1-(Bromomethyl)cyclopropane- 1-carbonitrile Product_SN2 Nucleophilic Substitution Product (e.g., Amine, Ether) Start->Product_SN2 Sₙ2 Reaction (Nu:⁻) Product_Hydrolysis Carboxylic Acid Derivative Start->Product_Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Product_Reduction Primary Amine Derivative Start->Product_Reduction Reduction (e.g., LiAlH₄)

Caption: Major reaction pathways for the title compound.

Importance in Drug Development

The cyclopropane ring is a highly sought-after motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. This building block provides a direct route to novel structures containing both the beneficial cyclopropyl group and a nitrile, which can act as a hydrogen bond acceptor or be converted into other critical functional groups like amines or tetrazoles.[1]

Safety, Handling, and Storage

As a brominated organic nitrile, this compound requires careful handling by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof tools and equipment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is at 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Statements: Based on data for similar compounds, it is likely harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

References

Key chemical properties of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional synthetic intermediate of significant interest to researchers in organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique structure, which combines a reactive bromomethyl group, a versatile nitrile functionality, and a strained cyclopropane ring, makes it a valuable building block for constructing complex molecular architectures. The strained ring system often imparts unique conformational rigidity and metabolic stability to target molecules, which can enhance biological activity.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this important compound.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below. These data are critical for reaction planning, purification, and safe handling.

PropertyValueSource(s)
CAS Number 98730-78-0[1][3][4]
Molecular Formula C₅H₆BrN[1][4]
Molecular Weight 160.01 - 160.02 g/mol [1][3][4]
Appearance Liquid[3]
Purity Typically ≥98%[1][3]
Storage Conditions Sealed in a dry environment at 2-8°C[1][3]
MDL Number MFCD16875700[3][4]
InChI Key XWUVFNLWVDQBRJ-UHFFFAOYSA-N[3]

Reactivity and Synthetic Utility: A Trifecta of Functionality

The synthetic value of this compound stems from its three key structural components: the primary bromide, the nitrile, and the cyclopropane ring. Each offers a distinct handle for chemical modification.

  • The Bromomethyl Group : As a primary alkyl bromide, this group is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-cyanocyclopropylmethyl moiety onto a wide range of nucleophiles, such as amines, thiols, and carbanions, through alkylation reactions.[1]

  • The Nitrile Group : The cyano group is one of the most versatile functional groups in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[1] This versatility significantly expands the range of accessible derivatives.

  • The Cyclopropane Ring : The inherent strain of the three-membered ring not only influences the reactivity of the adjacent functional groups but is also a desirable structural motif in drug design. It can serve as a rigid scaffold, locking substituents into specific spatial orientations to optimize binding with biological targets, and can enhance metabolic stability.[1][2]

The diagram below illustrates the key reactive sites and potential synthetic transformations.

Caption: Key reactive sites and synthetic pathways for this compound.

Synthesis Protocol

A common and documented method for preparing this compound involves the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropaneacetonitrile. This transformation can be effectively achieved using bromine in the presence of an organic phosphine, such as triphenylphosphine (Ph₃P).[5]

Experimental Protocol: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile

Causality: This protocol is based on the Appel reaction, where the triphenylphosphine and bromine form a phosphonium bromide intermediate. The alcohol oxygen then attacks the phosphorus atom, creating a good leaving group and allowing for subsequent displacement by the bromide ion to yield the desired alkyl bromide.

  • Reaction Setup : Charge a 3-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer with triphenylphosphine (1.0 eq) and a suitable organic solvent (e.g., acetonitrile).[5]

  • Cooling : Cool the stirred solution to a low temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.[5] Maintaining a low temperature is critical to control the exothermic reaction and minimize side reactions, such as ring-opening of the strained cyclopropane.

  • Precursor Addition : Add 1-(hydroxymethyl)cyclopropaneacetonitrile (1.1 eq) to the cooled solution.

  • Bromine Addition : Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel, ensuring the internal temperature remains low.[5][6] The slow addition is crucial for safety and selectivity.

  • Reaction Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting alcohol is consumed.

  • Workup and Isolation : Upon completion, the reaction mixture is typically worked up by filtering off any precipitated phosphine oxide, followed by solvent removal under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.[5][6]

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow start Start setup 1. Charge Reactor (Ph3P, Acetonitrile) start->setup cool 2. Cool to < 0°C setup->cool add_alcohol 3. Add Alcohol Precursor cool->add_alcohol add_bromine 4. Add Bromine (Slowly) add_alcohol->add_bromine react 5. Reaction Monitoring (TLC / GC-MS) add_bromine->react workup 6. Quench & Workup react->workup purify 7. Purify (Distillation) workup->purify end End Product purify->end

Caption: General workflow for the synthesis of this compound.

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 1-(mercaptomethyl)cyclopropaneacetic acid, which is a crucial side-chain precursor for Montelukast, a widely used medication for the management of asthma.[5] The synthetic pathway involves converting the bromomethyl group to a mercaptan (via an isothiuronium salt) and hydrolyzing the nitrile to a carboxylic acid.[5] This highlights the compound's direct relevance in the production of active pharmaceutical ingredients (APIs).

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Information:

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][9]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[9][12]

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis. Its unique combination of a reactive bromide, a versatile nitrile, and a conformationally rigid cyclopropane ring provides chemists with a powerful tool for creating novel molecules with potential applications in drug discovery and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

Introduction to cyclopropane-containing building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Introduction to Cyclopropane-Containing Building Blocks in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropane ring, once viewed as a mere curiosity of strained-ring chemistry, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its incorporation into drug candidates is a strategic decision, driven by a unique combination of physicochemical properties that can profoundly enhance a molecule's pharmacological profile. The three-membered ring's inherent rigidity, unique electronic character, and metabolic robustness offer a powerful toolkit for medicinal chemists to overcome common challenges in drug discovery, such as poor potency, metabolic instability, and off-target effects. This guide provides a comprehensive exploration of cyclopropane-containing building blocks, delving into the fundamental principles of their utility, robust synthetic strategies for their creation, and their successful application in clinically approved therapeutics.

Part 1: The Unique Physicochemical Profile of the Cyclopropyl Moiety

The strategic value of the cyclopropane ring in drug design stems directly from its distinct structural and electronic properties, which differ significantly from acyclic or larger cyclic systems.

Structure, Bonding, and Conformational Rigidity

The defining feature of cyclopropane is its high degree of ring strain (approx. 28 kcal/mol), a consequence of severe angle and torsional strain.[1] The carbon-carbon bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to a bonding model described by bent bonds, where the electron density lies outside the internuclear axis.[2][3] This strained arrangement imparts significant "p-character" to the C-C bonds, making the cyclopropyl group electronically similar to an alkene in some contexts.[1][4]

From a medicinal chemistry perspective, the most critical consequence of this structure is profound conformational rigidity .[5][6] Unlike a flexible alkyl chain which can adopt numerous conformations, the cyclopropane ring locks the relative positions of its substituents. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[5][7]

G cluster_0 Flexible Alkyl Chain cluster_1 Cyclopropane Scaffold cluster_2 A R1-CH2-CH2-CH2-R2 B Multiple Low-Energy Conformations A->B Rotatable Bonds E High Entropic Cost for Receptor Binding B->E C R1-[Cyclopropyl]-R2 D Spatially-Defined, Rigid Conformation C->D Locked Geometry F Low Entropic Cost for Receptor Binding D->F

Figure 1: Conformational constraint of cyclopropane vs. a flexible chain.
Bioisosterism: The "Molecular Mimic"

The unique size and electronics of the cyclopropyl group allow it to serve as a bioisostere for several common functional groups, enabling chemists to fine-tune molecular properties while preserving biological activity.[8] This mimicry is a cornerstone of its utility.

Bioisosteric Replacement ForRationale & ImpactExample Application
gem-Dimethyl Group Offers similar steric bulk but with increased rigidity and often improved metabolic stability. Can act as a "liponeutral" isostere.[8]Cannabinoid receptor 1 (CB1) agonists, where replacement improved potency and selectivity.[8]
Alkene/Alkene Provides a saturated, metabolically robust mimic of a double bond, maintaining a similar rigid distance between substituents.[8][9]Peptide mimetics, where the cyclopropane replaces a peptide bond to prevent proteolytic hydrolysis.[10]
Aromatic Rings In certain contexts, can mimic the spatial orientation of substituents on a phenyl ring while increasing the fraction of sp³ carbons (Fsp³), a desirable trait for drug candidates.Used to escape flatland and introduce three-dimensionality into planar molecules.[8][11]
Impact on Key Drug-like Properties

The incorporation of a cyclopropane moiety can systematically improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

PropertyImpact of Cyclopropane MoietyCausality
Metabolic Stability Increased The C-H bonds are strong and the ring is generally resistant to common metabolic pathways like CYP450 oxidation that affect linear hydrocarbons.[5][12]
Aqueous Solubility Often Increased The rigid, non-planar structure can disrupt the crystal lattice packing of a solid, reducing the energy required for dissolution.[4][12]
Membrane Permeability Often Increased The motif can reduce polarity and increase lipophilicity, and in some cases, acts as a "lubricant" to help drugs cross cell membranes.[12][13]
Potency & Selectivity Often Increased Conformational rigidity locks the molecule in its bioactive conformation, improving binding affinity and allowing for more specific interactions with the target receptor.[5][9]
Off-Target Effects Often Reduced By improving selectivity for the primary target, interactions with unintended targets (e.g., hERG channel) can be minimized.[9][12]

Part 2: Synthetic Strategies for Cyclopropane-Containing Building Blocks

Advances in synthetic chemistry have made the installation of cyclopropane rings more accessible and scalable, facilitating their routine use in drug discovery.[4] Modern methods range from classic organometallic reactions to highly selective biocatalytic transformations.

Overview of Major Cyclopropanation Strategies

The construction of the cyclopropane ring generally falls into two categories:

  • [2+1] Cycloadditions: The reaction of a two-carbon unit (an alkene) with a one-carbon unit (a carbene or carbenoid). This is the most common approach.[14]

  • 1,3-Cyclizations: Intramolecular reactions that form a bond between carbon 1 and carbon 3 of a linear chain.

G cluster_0 Key Synthetic Approaches cluster_1 [2+1] Methodologies A [2+1] Cycloaddition C Transition Metal-Catalyzed (Rh, Ru, Co, Cu) A->C D Simmons-Smith (Zn-Cu couple) A->D E Corey-Chaykovsky (Sulfur ylides) A->E F Biocatalytic (Engineered Enzymes) A->F B 1,3-Cyclization

Figure 2: Major synthetic routes to cyclopropane rings.
Featured Synthetic Protocol: Cobalt-Catalyzed Cyclopropanation

Transition metal catalysis offers a robust and scalable method for producing functionalized cyclopropanes. Cobalt-catalyzed reactions are particularly attractive as they are operationally simple and avoid the need for slow addition of the often-unstable diazo reagent.[11]

Protocol: Gram-Scale Synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate [11]

  • Objective: To synthesize a versatile bifunctional cyclopropane building block via cobalt-catalyzed cyclopropanation.

  • Materials:

    • Phenyl vinyl sulfide (PVS) (1.0 equiv)

    • Ethyl diazoacetate (EDA) (1.1 equiv)

    • Co(II)-salen type complex (5 mol%)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Co(II) catalyst.

    • Add dry CH₂Cl₂ to dissolve the catalyst.

    • Add phenyl vinyl sulfide to the reaction mixture.

    • Warm the mixture to 40 °C.

    • Add ethyl diazoacetate to the mixture. Note: Unlike many other metal-catalyzed cyclopropanations, slow addition is not required with this cobalt catalyst, which simplifies the process and enhances safety.[11]

    • Stir the reaction at 40 °C for 24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield the desired cyclopropane scaffold as a mixture of cis/trans isomers.

  • Self-Validation: The success of the reaction is validated by the formation of the desired product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The operational simplicity and lack of diazo dimerization serve as internal controls for catalyst activity.[11]

Chemoenzymatic and Diversity-Oriented Synthesis

A powerful modern strategy involves coupling the high stereoselectivity of enzymes with the versatility of chemical reactions. Engineered biocatalysts, such as myoglobin or cytochrome P450 variants, can produce chiral cyclopropane cores with exceptional enantiomeric and diastereomeric purity.[15][16] These chiral building blocks, often equipped with a functional handle like a boronate ester, can then be elaborated into a diverse library of compounds using robust chemical methods like Suzuki-Miyaura coupling.[17][18]

G A Alkene + Diazo Reagent B Engineered Enzyme (e.g., Myoglobin) A->B Biocatalytic Cyclopropanation C Chiral Cyclopropane Core Motif (e.g., boronate ester) B->C High e.e., d.r. D Chemical Diversification (e.g., Suzuki Coupling) C->D E Diverse Library of Enantiopure Cyclopropane Analogs D->E

Figure 3: A chemoenzymatic workflow for diversity-oriented synthesis.

Part 3: Applications in Drug Design and Clinical Case Studies

The theoretical advantages of the cyclopropane ring translate directly into tangible successes in drug development. Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020 alone.[9]

Case Studies of FDA-Approved Drugs

The strategic use of the cyclopropane motif is evident across a wide range of therapeutic areas.

Drug (Structure)Therapeutic AreaRationale for Cyclopropane Moiety
Ticagrelor AntiplateletThe cyclopropane ring serves as a rigid, metabolically stable linker that correctly orients the side chain for optimal binding to the P2Y₁₂ receptor.[17]
Grazoprevir Hepatitis C (HCV Protease Inhibitor)Acts as a conformationally restricted bioisostere, locking the molecule into a bioactive conformation required for potent inhibition of the HCV NS3/4A protease.[4][17]
Tasimelteon Insomnia (Melatonin Receptor Agonist)The chiral cyclopropane core is critical for the molecule's activity and stereospecific interaction with melatonin receptors.[4][16]
Ciprofloxacin Antibiotic (Fluoroquinolone)The N-cyclopropyl group enhances potency and broadens the spectrum of activity against bacterial DNA gyrase and topoisomerase IV.[19]
The Cyclopropylamine Motif: A Privileged Building Block

Among the most valuable cyclopropane-containing building blocks is cyclopropylamine .[20] This small, strained primary amine is a key component in numerous pharmaceuticals.[6][21] Its unique combination of a rigid ring and a reactive amino group has made it a cornerstone in the design of enzyme inhibitors.[6][20]

  • Mechanism of Action: In enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), the cyclopropylamine moiety acts as an irreversible inhibitor. The enzyme oxidizes the amine, leading to the formation of a highly reactive cyclopropaniminium species that covalently binds to the enzyme's FAD cofactor, permanently deactivating it.[6]

  • Therapeutic Applications: This mechanism is the basis for drugs treating neurological disorders (MAO inhibitors) and various cancers (LSD1 inhibitors).[6] Drugs containing the cyclopropylamine group include the antidepressant Tranylcypromine and the hepatitis C drug Simeprevir .[16][19]

Conclusion

Cyclopropane-containing building blocks are far more than simple sp³-rich spacers. They are sophisticated design elements that offer medicinal chemists a reliable method to instill conformational rigidity, enhance metabolic stability, and modulate physicochemical properties. The continued development of novel and scalable synthetic methods, particularly chemoenzymatic strategies, ensures that the cyclopropyl fragment will remain a versatile and frequently employed player in the quest for safer and more effective medicines.[5][22] Its proven track record in numerous FDA-approved drugs solidifies its status as an indispensable tool in the modern drug discovery arsenal.

References

Reactivity and Electronic Properties of the Cyclopropyl Group: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The cyclopropyl group, a three-membered carbocycle, has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique electronic structure, governed by significant ring strain, imparts properties that are highly attractive for drug design. This guide provides a comprehensive overview of the fundamental principles of cyclopropyl chemistry, from its electronic underpinnings to its strategic application in modulating the properties of therapeutic agents. We will explore the theoretical models that explain its reactivity, delve into its behavior in key chemical transformations, and analyze its role in enhancing potency, metabolic stability, and other critical pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this "privileged" structural motif.

Introduction: The Enigma of the Three-Membered Ring

The cyclopropane ring is a prevalent feature in the molecular architecture of numerous small molecule drugs approved by the FDA.[1] Its appeal stems from a unique combination of properties: it introduces conformational rigidity akin to an alkene while maintaining a high fraction of sp³ character, a desirable trait for improving solubility and avoiding the metabolic liabilities of planar aromatic systems.[2] The coplanarity of its three carbon atoms, combined with shorter, stronger C-C and C-H bonds, sets it apart from simple alkanes.[1][3]

This guide will deconstruct the properties of the cyclopropyl group, beginning with its electronic structure, which deviates significantly from standard tetrahedral carbon, flowing into its predictable reactivity patterns, and culminating in its strategic deployment in drug discovery to overcome common developmental roadblocks such as metabolic instability and off-target effects.[3][4]

Section 1: The Unique Electronic Structure of the Cyclopropyl Group

The chemistry of cyclopropane is dominated by the consequences of its 60° C-C-C bond angles, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[5] This immense angle strain forces the carbon atoms into a unique hybridization state that is neither purely sp³ nor sp², giving rise to its characteristic properties.[5][6]

Beyond sp³ Hybridization: The Coulson-Moffitt and Walsh Models

To account for the strained geometry, two primary bonding models have been proposed.

  • The Coulson-Moffitt Model: This model describes the C-C bonds as "bent bonds" or "banana bonds".[6][7] It posits that the carbon orbitals used for ring bonding have increased p-character (approaching sp⁵ hybridization) to accommodate the acute 60° angle.[7] This shifts electron density outside the direct internuclear axis, creating weaker, more reactive C-C bonds.[7] Consequently, the C-H bonds gain more s-character (approaching sp²), making them shorter and stronger.[3][6]

  • The Walsh Model: This alternative model provides a powerful framework for understanding the cyclopropyl group's electronic behavior, particularly its resemblance to a C=C double bond.[6][7] It considers the cyclopropane ring as being formed from the interaction of three sp²-hybridized CH₂ fragments. Each carbon atom uses two sp² orbitals to form C-H bonds and a C-C σ-bond framework. The remaining p-orbital on each carbon combines to form a set of three molecular orbitals (MOs) that resemble a π-system.[8][9] These "Walsh orbitals" explain why cyclopropane can engage in conjugation and stabilize adjacent carbocations.[6][10][11]

Walsh_Orbitals cluster_methylene Methylene (CH₂) Fragments cluster_cyclopropane Cyclopropane Molecular Orbitals CH2_1 sp² CH₂ Walsh_HOMO HOMO (e') (π-character) CH2_1->Walsh_HOMO Combine p orbitals Sigma_Framework σ-Framework (a₁', e') (Bent Bonds) CH2_1->Sigma_Framework Combine sp² orbitals CH2_2 sp² CH₂ CH2_2->Walsh_HOMO Combine p orbitals CH2_2->Sigma_Framework Combine sp² orbitals CH2_3 sp² CH₂ CH2_3->Walsh_HOMO Combine p orbitals CH2_3->Sigma_Framework Combine sp² orbitals Walsh_LUMO LUMO (a₂') (σ*-character) caption Conceptual formation of Walsh orbitals.

Caption: Conceptual formation of Walsh orbitals.

Electronic Consequences: π-Character and Conjugative Ability

The high-lying HOMO of the Walsh orbital set gives the cyclopropyl group significant π-character.[5] This allows it to act as a good π-electron donor, engaging in conjugation with adjacent p-orbitals, such as those in double bonds, aromatic rings, or carbocations.[6][10] This conjugative ability is a key reason for its capacity to stabilize adjacent positive charges, a property that profoundly influences its reactivity.[12] However, its ability to transmit conjugation is generally considered weaker than that of a true double bond and may be most significant in transition states rather than ground states.[10]

Tabulated Electronic and Structural Parameters

The unique bonding in cyclopropane results in distinct structural and energetic properties compared to other alkanes.

PropertyCyclopropaneCyclohexane (Reference)Data Source(s)
C-C Bond Length~1.51 Å~1.54 Å[3]
C-C-C Bond Angle60°~111.5°[5]
C-H Bond Strength~106 kcal/mol~98 kcal/mol[3]
Strain Energy~27.5 kcal/mol~0 kcal/mol[12]

Section 2: Reactivity Profile of the Cyclopropyl Moiety

The high ring strain of cyclopropane is the primary driving force for its reactivity.[13] Reactions that lead to the opening of the three-membered ring are energetically favorable as they relieve this strain.[5]

Ring-Opening Reactions: Alleviating Strain

Similar to alkenes, cyclopropanes can undergo addition reactions with electrophiles, resulting in ring opening.[14][15] The reaction typically proceeds via attack of the electrophile on the C-C bond, which has significant p-character, to form a carbocation intermediate that is subsequently trapped by a nucleophile.[16] These additions often follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen substituents.[14]

Cyclopropane rings can be opened via radical pathways.[17] This is particularly relevant for cyclopropyl-substituted carbon radicals, which can undergo rapid ring-opening to form a more stable alkyl radical.[17] This reactivity is harnessed in various synthetic transformations.[17] Conversely, cyclopropylcarbinyl radicals themselves are stabilized, but the rearrangement to the homoallyl radical is often thermodynamically favorable.

A particularly useful class of cyclopropanes are those substituted with both an electron-donating group (D) and an electron-accepting group (A). The polarization of the C1-C2 bond in these "D-A cyclopropanes" makes them highly susceptible to nucleophilic attack, facilitating a wide range of enantioselective ring-opening and annulation reactions.[18][19][20] The Lewis acid-catalyzed activation of the acceptor group is a common strategy to trigger the ring-opening process.[19]

Cyclopropanation: Synthetic Approaches

The construction of the cyclopropane ring, or cyclopropanation, is a fundamental process in organic synthesis.[21] Common methods involve the addition of a carbene or carbenoid to an alkene.[21][22]

  • Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to deliver a CH₂ group to an alkene in a stereospecific, syn-addition manner.[21][23]

  • Diazo Compounds: Diazo compounds, like diazomethane, can decompose thermally or photochemically to generate carbenes that add to alkenes.[21][23] Metal catalysts, particularly those based on copper, rhodium, or cobalt, are often used to control the reactivity and achieve stereoselectivity.[21]

  • Intramolecular Cyclization: 1,3-dihalides can undergo intramolecular Wurtz coupling, or related reactions, to form a cyclopropane ring.[21] This was the method used in the first synthesis of cyclopropane by August Freund.[21]

Section 3: The Cyclopropyl Group in Drug Design and Medicinal Chemistry

The unique properties of the cyclopropyl group make it a versatile tool for addressing challenges in drug discovery.[3][4] It is frequently employed to fine-tune the biological and pharmacokinetic profile of a lead compound.

A Privileged Scaffold: Role as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The cyclopropyl group is often used as a rigid, non-planar bioisostere for other common functionalities.

  • Alkene/Phenyl Ring Replacement: It can mimic the conformational rigidity of a double bond or a phenyl ring while improving metabolic stability and reducing the planarity of the molecule, which can enhance solubility and reduce potential toxicity associated with aromatic rings.[1]

  • gem-Dimethyl Group Replacement: The cyclopropyl group can serve as a conformationally restricted replacement for a gem-dimethyl group, locking the attached chain into a specific orientation, which can be crucial for binding to a biological target.[2]

Bioisostere Lead Lead Compound R = Phenyl Improved Improved Candidate R = Cyclopropyl Lead:port->Improved:port Bioisosteric Replacement Properties Improved Metabolic Stability Reduced Planarity Enhanced Potency Favorable Conformation Improved->Properties Leads to caption Cyclopropyl group as a phenyl bioisostere.

Caption: Cyclopropyl group as a phenyl bioisostere.

Modulating Physicochemical and Pharmacokinetic Properties

The C-H bonds on a cyclopropyl ring are stronger than those in typical aliphatic systems due to their increased s-character.[2][3] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with hydrogen atom abstraction.[2] Strategically placing a cyclopropyl group at a known metabolic hotspot can block this pathway, thereby increasing the drug's half-life and reducing potential drug-drug interactions (DDIs). The classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the major CYP3A4 pathway.[2]

The rigid, three-dimensional structure of the cyclopropyl ring restricts the conformational freedom of a molecule.[2] This can pre-organize the drug into its bioactive conformation, leading to a more favorable entropic contribution to binding affinity and thus enhanced potency.[3][4]

Incorporating a cyclopropyl group generally increases the lipophilicity of a molecule, which can be beneficial for crossing cell membranes and increasing brain permeability.[3] However, as a small, sp³-rich fragment, it often provides a more favorable balance of lipophilicity and solubility compared to larger, more greasy alkyl or aromatic groups.

Potential Liabilities: Bioactivation Pathways

Despite its advantages, the cyclopropyl group is not without potential liabilities. Cyclopropylamines, in particular, can undergo CYP-mediated oxidation to form reactive intermediates.[2] A well-known example is the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety leads to ring-opened reactive metabolites capable of forming covalent adducts with hepatic proteins, a process linked to its observed hepatotoxicity.[2] This underscores the importance of careful metabolite identification studies for any cyclopropyl-containing drug candidate.[2]

Bioactivation_Workflow Start Cyclopropylamine Drug CYP CYP450 Oxidation (e.g., CYP1A2) Start->CYP Intermediate Reactive Ring-Opened Intermediate CYP->Intermediate Adduct Covalent Adducts with Proteins Intermediate->Adduct Nucleophilic Attack Toxicity Potential Hepatotoxicity Adduct->Toxicity caption Bioactivation pathway of cyclopropylamines.

Caption: Bioactivation pathway of cyclopropylamines.

Section 4: Experimental Protocols and Methodologies

Protocol: Synthesis of a Primary Cyclopropylamine from a Nitrile

This protocol is based on the titanium(II)- and Lewis acid-mediated coupling of nitriles with Grignard reagents, a method developed by Bertus and Szymoniak.[24] It provides a direct, one-step route to primary cyclopropylamines from readily available starting materials.

Objective: To synthesize (1-benzyl)cyclopropylamine from benzyl cyanide.

Materials:

  • Benzyl cyanide (1.0 equiv)

  • Titanium(IV) isopropoxide, Ti(OPr-i)₄ (1.2 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in ether (2.5 equiv)

  • Boron trifluoride diethyl etherate, BF₃·OEt₂ (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon.

  • Titanium Complex Formation: To the flask, add anhydrous THF and cool to 0 °C in an ice bath. Add Ti(OPr-i)₄ (1.2 equiv) via syringe.

  • Grignard Addition: Slowly add EtMgBr (2.5 equiv) via the dropping funnel over 15 minutes. The solution will turn dark brown or black, indicating the formation of the low-valent titanium species. Allow the mixture to stir at 0 °C for 10 minutes.

  • Substrate Addition: Add a solution of benzyl cyanide (1.0 equiv) in anhydrous THF to the reaction mixture.

  • Lewis Acid Addition: Add BF₃·OEt₂ (1.2 equiv) to the mixture. Causality: The strong Lewis acid is critical for facilitating the key ring-contraction step required for cyclopropane formation.[24] Without it, ketone byproducts are more prevalent.[24]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove titanium salts. Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired (1-benzyl)cyclopropylamine.

Protocol: Characterization by NMR Spectroscopy

Confirming the presence of a cyclopropyl ring is straightforward using NMR spectroscopy. The high ring strain and unique geometry result in a characteristic spectral signature.

  • ¹H NMR Spectroscopy:

    • The cyclopropyl protons typically appear in a highly shielded (upfield) region of the spectrum, usually between 0.0 and 1.5 ppm. This is a diagnostic indicator.

    • The protons on the ring form a complex, tightly coupled spin system. The geminal (on the same carbon) and vicinal (on adjacent carbons) coupling constants are distinct from those in acyclic systems. Cis-vicinal couplings are generally larger (8-10 Hz) than trans-vicinal couplings (4-7 Hz), which can be used to determine stereochemistry.

  • ¹³C NMR Spectroscopy:

    • The carbon atoms of the cyclopropyl ring are also highly shielded, typically appearing between -5 and 20 ppm in the ¹³C NMR spectrum.

    • Substituent effects can shift these signals, but they generally remain in a distinct upfield region compared to other aliphatic carbons.

Conclusion: Future Outlook

The cyclopropyl group continues to be a powerful and versatile component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, block metabolic pathways, and serve as a non-classical bioisostere ensures its continued relevance in the design of next-generation therapeutics.[1][3] As synthetic methodologies for creating complex and stereochemically defined cyclopropanes advance, we can anticipate even more sophisticated applications of this small but mighty ring system in addressing complex challenges in drug discovery and development. A thorough understanding of its unique electronic properties and reactivity is paramount for any scientist seeking to harness its full potential.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(Bromomethyl)cyclopropane-1-carbonitrile in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal and agrochemical research, the strategic introduction of small, conformationally constrained motifs is a cornerstone of rational drug design. The cyclopropane ring, in particular, is a highly sought-after structural unit, prized for its ability to enhance metabolic stability, modulate acidity (pKa), and lock flexible molecules into bioactive conformations.[1] 1-(Bromomethyl)cyclopropane-1-carbonitrile emerges as a valuable and specialized reagent for this purpose. It provides a direct route to installing the unique 1-cyano-cyclopropylmethyl moiety, a bioisostere for larger or more flexible groups, into a target molecule.

This guide provides a comprehensive overview of the reactivity of this compound in nucleophilic substitution reactions, offering field-proven insights and detailed experimental protocols for its application in research and development.

Reagent Profile and Handling

PropertyValueSource
CAS Number 98730-78-0[2]
Molecular Formula C₅H₆BrN[2]
Molecular Weight 160.01 g/mol [2]
Appearance Liquid[3]
Storage 2-8°C, sealed in a dry environment[3]

Safety Precautions: this compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Mechanistic Insights and Strategic Considerations: The Challenge of Steric Hindrance

At its core, this compound is a primary alkyl bromide. However, its reactivity in nucleophilic substitution reactions is profoundly influenced by its unique structure. The carbon atom bearing the bromine is adjacent to a quaternary carbon (the C1 of the cyclopropane ring). This arrangement makes it a neopentyl-like halide .

// Visible arrow for attack Nu -> C_alpha [dir=back, color="#FBBC05", style=dashed, constraint=false, label="Sterically Hindered Path"]; } dot Diagram 1: Steric hindrance in SN2 reactions.

The bimolecular nucleophilic substitution (SN2) mechanism, which is typical for primary alkyl halides, requires a backside attack of the nucleophile on the electrophilic carbon.[4][5] In the case of this compound, the bulky cyclopropane ring, substituted with a nitrile group at the β-position, creates significant steric hindrance. This steric congestion dramatically slows down the rate of SN2 reactions, a well-documented phenomenon for neopentyl halides which can be up to 100,000 times slower than their less hindered counterparts.[6][7]

Consequences for Experimental Design:

  • Forced Conditions: Reactions often require more forcing conditions than typical primary alkyl halide substitutions. This may include elevated temperatures and longer reaction times.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the effective nucleophilicity of the attacking species and accelerating the SN2 reaction.[8]

  • Potential for Elimination (E2): While SN2 is generally favored for primary halides, the use of strong, sterically hindered bases could promote the competing E2 elimination pathway. However, given the lack of easily accessible β-hydrogens on the bromomethyl group itself, this is a less common side reaction.

  • No SN1 Pathway: The formation of a primary carbocation is highly energetically unfavorable, so an SN1 mechanism is not a viable pathway for this substrate.[9]

Experimental Protocols: A Guide to Application

The following protocols are designed to serve as validated starting points for the use of this compound in common nucleophilic substitution reactions. Researchers should consider these as foundational methods, with the understanding that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: N-Alkylation of Secondary Amines (e.g., Piperidine)

This protocol details the synthesis of 1-(piperidin-1-ylmethyl)cyclopropane-1-carbonitrile, a common scaffold in medicinal chemistry.

// Reactants reagent [label="1-(Bromomethyl)cyclopropane-\n1-carbonitrile (1.0 eq)"]; amine [label="Piperidine (1.2 eq)"]; base [label="K₂CO₃ (2.0 eq)"]; solvent [label="Acetonitrile (ACN)"];

// Steps mix [label="Combine reactants in ACN", shape=ellipse, fillcolor="#FFFFFF"]; heat [label="Heat to 60-70 °C", shape=ellipse, fillcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS\n(Approx. 12-24 h)", shape=ellipse, fillcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Filter, Quench, Extract)", shape=ellipse, fillcolor="#FFFFFF"]; purify [label="Column Chromatography", shape=ellipse, fillcolor="#FFFFFF"]; product [label="1-(Piperidin-1-ylmethyl)cyclopropane-\n1-carbonitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow reagent -> mix; amine -> mix; base -> mix; solvent -> mix; mix -> heat -> monitor -> workup -> purify -> product; } dot Diagram 2: Workflow for N-Alkylation.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate, followed by the dropwise addition of piperidine to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Expert Insight: The use of at least two equivalents of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the steric hindrance inherent to this neopentyl-like system.

Protocol 2: S-Alkylation with Thiolates (Thiourea Example)

This protocol is adapted from a patented procedure for the synthesis of a thiouronium salt, which can be subsequently hydrolyzed to the corresponding thiol, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[8]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.0 eq)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge this compound, thiourea, and acetone.[8]

  • Stir the mixture and heat to reflux.[8]

  • Maintain the reflux for approximately 12 hours, monitoring the reaction by TLC for the consumption of the starting bromide.[8]

  • After completion, cool the reaction mixture. The product, an isothiouronium salt, will often precipitate from the acetone.

  • Cool the mixture further in an ice bath (e.g., -8 to 3 °C) and stir for at least one hour to maximize precipitation.[8]

  • Collect the solid product by filtration.

  • Wash the filter cake with cold acetone to remove any unreacted starting materials.[8]

  • Dry the solid under vacuum to obtain the desired thiouronium salt. This salt can then be carried forward for hydrolysis to the thiol under basic conditions.

Protocol 3: Azide Substitution for the Synthesis of Primary Amines

The substitution with azide ion provides a clean and efficient route to 1-(azidomethyl)cyclopropane-1-carbonitrile. The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine, 1-(aminomethyl)cyclopropane-1-carbonitrile, using standard methods like catalytic hydrogenation or Staudinger reduction.[10]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with extreme care and appropriate safety measures. Do not acidify azide-containing solutions, as this can generate highly explosive hydrazoic acid (HN₃).

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add sodium azide in one portion with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C. The increased temperature is necessary to achieve a reasonable reaction rate.[11]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid any potential decomposition of the azide product.

  • The crude 1-(azidomethyl)cyclopropane-1-carbonitrile is often of sufficient purity for the subsequent reduction step. If necessary, it can be purified by careful column chromatography.

Conclusion: A Challenging but Rewarding Reagent

This compound is a sterically demanding electrophile that presents unique challenges in nucleophilic substitution reactions. Its neopentyl-like structure significantly retards the rate of SN2 reactions, necessitating the use of forcing conditions, including elevated temperatures and polar aprotic solvents. However, for researchers and drug development professionals seeking to incorporate the valuable 1-cyano-cyclopropylmethyl motif, understanding and overcoming these hurdles provides access to novel chemical space. The protocols outlined in this guide offer a validated foundation for the successful application of this versatile building block in the synthesis of complex, high-value molecules.

References

The Strategic Application of 1-(Bromomethyl)cyclopropane-1-carbonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(bromomethyl)cyclopropane-1-carbonitrile, a highly versatile and valuable building block in modern medicinal chemistry. We will delve into the strategic advantages conferred by the unique strained cyclopropylnitrile motif, detailing its application in the synthesis of complex pharmaceutical intermediates. This document will elucidate key reaction mechanisms, provide validated experimental protocols, and present data-driven insights to guide researchers and drug development professionals in leveraging this reagent's full potential.

Introduction: The Emerging Prominence of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, once a mere curiosity of strained ring systems, has evolved into a cornerstone of contemporary drug design.[1][2][3] Its incorporation into molecular scaffolds is a strategic decision driven by the unique physicochemical properties it imparts. The inherent ring strain of approximately 27.5 kcal/mol results in shorter, stronger carbon-hydrogen bonds and a distinct electronic character.[1] These features often lead to enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]

Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving potency and receptor binding affinity.[1] It is frequently employed as a bioisosteric replacement for larger or more flexible groups like gem-dimethyl or vinyl moieties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic introduction of this compound provides a dual functional handle: a reactive bromomethyl group for facile elaboration and a nitrile group that can be transformed into a variety of other functionalities.[5]

Core Attributes of this compound

This reagent is a liquid at room temperature and should be stored in a dry environment at 2-8°C.[6] Its bifunctional nature, possessing both a reactive electrophilic center (the bromomethyl group) and a versatile nitrile group, makes it an invaluable tool for introducing the cyclopropylnitrile scaffold.

PropertyValueSource
Molecular Formula C₅H₆BrN[5]
Molecular Weight 160.02 g/mol [5]
CAS Number 98730-78-0
Physical Form Liquid[6]
Storage 2-8°C, dry[5][6]

Synthetic Utility and Key Transformations

The true power of this compound lies in its ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures.

Nucleophilic Substitution Reactions at the Bromomethyl Position

The primary application of this reagent involves the displacement of the bromide ion by a variety of nucleophiles. This allows for the direct attachment of the cyclopropylnitrile moiety to a target molecule.

Nucleophilic_Substitution reagent This compound product Substituted Cyclopropanecarbonitrile reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-) nucleophile->reagent bromide Br-

Caption: Generalized S_N2 reaction pathway.

Common Nucleophiles and their Applications:

  • Amines: Alkylation of primary and secondary amines is a fundamental step in the synthesis of many pharmaceutical agents, including those targeting CNS disorders and infectious diseases.

  • Phenols and Alcohols: Formation of ether linkages is crucial for modifying solubility and lipophilicity.

  • Thiols: Introduction of sulfur-containing moieties is common in the design of enzyme inhibitors.

  • Carbanions: Carbon-carbon bond formation via enolates or organometallic reagents allows for the construction of more complex carbon skeletons.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups in medicinal chemistry.

Nitrile_Transformations nitrile Cyclopropylnitrile acid Carboxylic Acid nitrile->acid Acidic or Basic Hydrolysis amine Primary Amine nitrile->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) tetrazole Tetrazole nitrile->tetrazole [3+2] Cycloaddition (e.g., NaN₃)

Caption: Key transformations of the nitrile group.

  • Hydrolysis: Conversion to a carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • Reduction: Transformation to a primary amine introduces a basic center, which can be critical for receptor interactions and improving aqueous solubility.

  • Cycloaddition: Reaction with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids with improved metabolic stability and pharmacokinetic properties.

Detailed Application Protocol: Synthesis of a Key Pharmaceutical Intermediate

This section provides a validated, step-by-step protocol for the synthesis of a generic, yet representative, pharmaceutical intermediate utilizing this compound.

Objective: To synthesize N-((1-cyanocyclopropyl)methyl)aniline as a precursor for more complex drug candidates.

Reaction Scheme:

Synthesis_Workflow reagents This compound Aniline K₂CO₃ Acetonitrile reaction Reaction (Reflux, 8h) reagents->reaction workup Filtration Concentration Extraction reaction->workup purification Column Chromatography workup->purification product N-((1-cyanocyclopropyl)methyl)aniline purification->product

Caption: Experimental workflow for synthesis.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityPurity
This compound98730-78-0160.021.60 g (10 mmol)>98%
Aniline62-53-393.131.02 g (11 mmol)>99%
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20 mmol)>99%
Acetonitrile (anhydrous)75-05-841.0550 mL>99.8%
Ethyl Acetate141-78-688.11As neededReagent Grade
Hexanes110-54-386.18As neededReagent Grade
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.60 g, 10 mmol), aniline (1.02 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-((1-cyanocyclopropyl)methyl)aniline.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): Consistent with the structure of N-((1-cyanocyclopropyl)methyl)aniline.

  • ¹³C NMR (100 MHz, CDCl₃): Consistent with the structure of N-((1-cyanocyclopropyl)methyl)aniline.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂ [M+H]⁺, found.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound has firmly established itself as a critical building block in the pharmaceutical industry. Its unique combination of a reactive electrophilic handle and a versatile nitrile group, all attached to a beneficial cyclopropyl core, provides medicinal chemists with a powerful tool for molecular design. The ability to introduce conformational rigidity, enhance metabolic stability, and serve as a precursor to other key functional groups ensures that this reagent will continue to play a significant role in the development of novel and effective therapeutics. The protocols and insights provided herein are intended to empower researchers to confidently and effectively incorporate this valuable intermediate into their synthetic strategies.

References

Application Notes & Protocols: 1-(Bromomethyl)cyclopropane-1-carbonitrile as a Versatile Precursor for the Synthesis of 1,4-Dienes via Radical-Mediated Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diene motif is a cornerstone in the architecture of numerous natural products and a versatile building block in synthetic organic chemistry. This guide provides an in-depth exploration of 1-(bromomethyl)cyclopropane-1-carbonitrile as a highly effective and strategic precursor for the synthesis of functionalized 1,4-dienes. We will dissect the underlying radical-mediated mechanism, which leverages the inherent ring strain of the cyclopropyl system to drive a rapid and efficient ring-opening cascade. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of this powerful synthetic transformation.

Introduction: The Strategic Value of Cyclopropylmethyl Radical Rearrangements

The synthesis of 1,4-dienes is of significant interest due to their utility in a wide array of chemical transformations, including Diels-Alder reactions, ring-closing metathesis, and palladium-catalyzed cross-coupling reactions.[1][2] While numerous methods exist for their preparation, radical-mediated approaches offer unique advantages, particularly in terms of functional group tolerance and mild reaction conditions.

At the heart of the methodology described herein is the cyclopropylmethyl radical, a species renowned for its exceedingly rapid rearrangement to a homoallylic radical.[3][4] This rearrangement is a powerful synthetic tool, driven by the release of approximately 27 kcal/mol of ring strain inherent to the cyclopropane ring. The rate constant for this ring-opening is on the order of 10⁸ s⁻¹ at room temperature, making it one of the fastest known unimolecular radical rearrangements and a trusted "radical clock" for calibrating the rates of other radical reactions.[3][5][6]

This compound (CAS No. 98730-78-0) is an ideal precursor for harnessing this reactivity.[7][8] The bromomethyl group serves as a reliable handle for generating the initial cyclopropylmethyl radical, while the geminal cyano group provides electronic stabilization and a valuable synthetic handle for further molecular elaboration. This guide details the transformation of this precursor into valuable 1,4-diene structures.

The Core Mechanism: A Strain-Release-Driven Cascade

The conversion of this compound to a 1,4-diene proceeds through a well-established radical chain mechanism. The process can be broken down into three key phases: initiation, propagation (including the key ring-opening event), and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) to generate initial radicals. These radicals then abstract the bromine atom from the precursor, forming the critical cyclopropylmethyl radical.

Propagation:

  • Radical Formation: A radical species, typically generated from a tin hydride (Bu₃SnH) or via photoredox catalysis, abstracts the bromine atom from this compound to form the cyclopropylmethyl radical (A) .

  • Rapid Ring-Opening: Driven by the release of ring strain, the cyclopropylmethyl radical (A) undergoes an irreversible and extremely rapid ring-opening to form the thermodynamically more stable homoallylic radical (B) .[9][10] The regioselectivity of this opening is controlled to break the more substituted β-γ bond, leading to a stabilized radical intermediate.[5]

  • Radical Trapping/Chain Transfer: The homoallylic radical (B) can then be trapped. In a classic Giese reaction, it adds across an activated alkene (a radical acceptor) to form a new carbon-carbon bond and a new radical species (C) . This new radical then abstracts a hydrogen atom from a donor like Bu₃SnH, yielding the final 1,4-diene product and regenerating the tributyltin radical (Bu₃Sn•) to continue the chain reaction.

Termination: The radical chain is terminated by the combination of any two radical species.

Below is a diagram illustrating the core mechanistic pathway for a Giese-type addition.

Caption: Mechanism of 1,4-diene synthesis via radical ring-opening.

Experimental Protocols

Synthesis of Precursor: this compound

While commercially available, this compound can be synthesized from the corresponding alcohol, 1-(hydroxymethyl)cyclopropane-1-carbonitrile. A common and effective method is the Appel reaction or a variation thereof.

Protocol: Bromination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile

  • Setup: To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and triphenylphosphine (PPh₃, 1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will turn from colorless to a yellow/orange slurry.

  • Substrate Addition: Dissolve 1-(hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a liquid.

Protocol: Synthesis of a 1,4-Diene via Radical Addition

This protocol describes a general procedure for the radical-mediated addition of the homoallylic radical (derived from the precursor) to an electron-deficient alkene, such as acrylonitrile.

Materials & Reagents

  • This compound (1.0 eq)

  • Acrylonitrile (Radical Acceptor, 2.0-3.0 eq)

  • Tributyltin hydride (Bu₃SnH, 1.1 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Anhydrous, degassed benzene or toluene (solvent)

Experimental Workflow

Experimental_Workflow Setup 1. Assemble Flame-Dried Glassware under Nitrogen Atmosphere Reagents 2. Charge Flask with Precursor, Acceptor, and Solvent Setup->Reagents Degas 3. Degas Mixture (Freeze-Pump-Thaw x3) Reagents->Degas Initiation 4. Add Bu₃SnH and AIBN via Syringe Degas->Initiation Reaction 5. Heat to 80 °C (Reflux) for 2-4 hours Initiation->Reaction Monitoring 6. Monitor by TLC or GC-MS Reaction->Monitoring Quench 7. Cool to RT, Concentrate Solvent in vacuo Monitoring->Quench Purification 8. Purify via Flash Column Chromatography Quench->Purification

Caption: Step-by-step workflow for radical-mediated 1,4-diene synthesis.

Step-by-Step Procedure

  • Inert Atmosphere: Assemble a flame-dried round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add the solvent (e.g., benzene, 0.05 M concentration relative to the precursor), this compound (1.0 eq), and the radical acceptor (e.g., acrylonitrile, 3.0 eq).

  • Degassing: It is crucial to remove dissolved oxygen, which can quench radical intermediates. Degas the solution thoroughly using three freeze-pump-thaw cycles.

  • Initiator & Reductant Addition: In a separate flask, prepare a solution of Bu₃SnH (1.1 eq) and AIBN (0.1 eq) in a small amount of the degassed solvent. Add this solution via syringe pump to the refluxing reaction mixture over the course of 1-2 hours. This slow addition helps to maintain a low concentration of Bu₃SnH, which minimizes premature reduction of the initial bromide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80 °C for benzene) and maintain for 2-4 hours after the addition is complete, or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • The crude product will contain tin byproducts. To remove these, dissolve the residue in acetonitrile and wash with hexane. The tin residues are more soluble in hexane, while the desired product remains in the acetonitrile layer. Repeat this wash 2-3 times.

    • Alternatively, treat the crude mixture with a saturated solution of potassium fluoride (KF) in methanol to precipitate the tin as a solid fluoride salt, which can be filtered off.

    • After removing the tin byproducts, purify the remaining residue by flash column chromatography on silica gel to obtain the desired 1,4-diene.

Data Presentation & Characterization

Herein are tabulated the key physical properties of the precursor and expected characteristics of a representative product.

PropertyThis compoundRepresentative 1,4-Diene Product
CAS Number 98730-78-0[7]Product-Specific
Molecular Formula C₅H₆BrN[7]Product-Specific
Molecular Weight 160.01 g/mol [7]Product-Specific
Appearance Liquid[11]Typically an oil or low-melting solid
Storage 2-8°C, dry[8][11]Dependent on structure
¹H NMR (CDCl₃) Signals for cyclopropyl protons (δ ≈ 0.8-1.5 ppm) and bromomethyl protons (δ ≈ 3.5 ppm)Signals for vinylic protons (δ ≈ 5.0-6.0 ppm) and allylic protons
¹³C NMR (CDCl₃) Signals for cyclopropyl carbons, nitrile carbon (δ ≈ 118-120 ppm), and bromomethyl carbonSignals for sp² carbons of the double bonds (δ ≈ 110-140 ppm)
IR (neat) Strong C≡N stretch (≈ 2240 cm⁻¹)C=C stretch (≈ 1640 cm⁻¹), =C-H stretch (≈ 3080 cm⁻¹)

Field-Proven Insights & Troubleshooting

  • Causality of Slow Addition: The slow addition of the tin hydride is critical. A high instantaneous concentration of Bu₃SnH can lead to a competitive and undesired reaction pathway: the direct reduction of the C-Br bond to a C-H bond before the cyclopropylmethyl radical has a chance to rearrange or add to the acceptor. This results in the formation of 1-methylcyclopropane-1-carbonitrile, a common byproduct that lowers the overall yield.

  • Choice of Solvent and Initiator: Benzene and toluene are standard solvents due to their high boiling points and relative inertness to radical conditions. AIBN is a preferred initiator as it decomposes at a convenient rate at 80-100 °C and does not generate highly reactive radicals that could interfere with the desired pathway.

  • Alternative Radical Systems: While tributyltin hydride is highly effective, concerns over tin toxicity have driven the development of alternative systems. Tri(trimethylsilyl)silane (TTMSS) or various photoredox catalysis methods can also be employed to mediate this transformation, often under milder conditions.[12][13]

  • Troubleshooting - Low Yield:

    • Check for Oxygen: Ensure the system was rigorously degassed. Incomplete removal of O₂ is a primary cause of failed radical reactions.

    • Verify Reagent Purity: Bu₃SnH can degrade over time. Use freshly distilled or recently purchased reagent. AIBN should be recrystallized if it is old.

    • Optimize Addition Rate: If significant amounts of the directly reduced byproduct are observed, slow down the addition rate of the Bu₃SnH/AIBN solution.

References

Application Notes and Protocols for the Reaction of 1-(Bromomethyl)cyclopropane-1-carbonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropyl Moieties in Modern Chemistry

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving potency, metabolic stability, and membrane permeability.[1] Consequently, the development of robust synthetic methodologies for the introduction and functionalization of cyclopropane rings is of paramount importance. This application note provides a detailed guide to the reaction of 1-(bromomethyl)cyclopropane-1-carbonitrile with Grignard reagents, a versatile transformation for the synthesis of valuable cyclopropyl ketones and related derivatives.

Reaction Landscape: Chemoselectivity and Mechanistic Considerations

The substrate, this compound, presents two primary electrophilic sites for nucleophilic attack by a Grignard reagent (R-MgX): the carbon atom of the nitrile group and the carbon atom of the bromomethyl group.

  • Pathway A: Nucleophilic Addition to the Nitrile: The reaction of Grignard reagents with nitriles is a well-established and reliable method for the synthesis of ketones.[2][3][4][5] The strongly nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone.[6][7]

  • Pathway B: Nucleophilic Substitution at the Bromomethyl Group (S_N2): Grignard reagents are potent nucleophiles and can, in principle, displace the bromide ion via an S_N2 mechanism. However, the reaction of Grignard reagents with primary alkyl halides is not always a high-yielding or clean reaction and can be complicated by side reactions.[4]

Based on the preponderance of evidence in the chemical literature, Pathway A is the expected and dominant reaction pathway under standard Grignard reaction conditions . The addition to the nitrile is a more characteristic and generally more facile reaction for Grignard reagents compared to the substitution on a primary alkyl bromide.

Visualizing the Primary Reaction Pathway

Grignard Reaction with Nitrile sub This compound int Imine Anion Intermediate sub->int Nucleophilic Addition grig Grignard Reagent (R-MgX) grig->int prod Cyclopropyl Ketone int->prod Acidic Workup (H3O+)

Caption: Predominant reaction pathway of this compound with a Grignard reagent.

Experimental Protocols: Synthesis of Cyclopropyl Ketones

This section provides a detailed, step-by-step protocol for the synthesis of a cyclopropyl ketone via the reaction of this compound with a Grignard reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., Sigma-AldrichStore under inert atmosphere, 2-8°C.[8][9]
Grignard Reagent (e.g., Phenylmagnesium bromide)1.0 M in THFe.g., Sigma-AldrichHandle under inert atmosphere.
Anhydrous Diethyl Ether or THFDriSolv® or equivalentAny major supplierEssential for reaction success.[5]
Hydrochloric Acid (HCl)ConcentratedAny major supplierFor workup.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeAny major supplierFor quenching.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAny major supplierFor drying organic layers.
Step-by-Step Protocol

I. Reaction Setup

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, place a magnetic stir bar and dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (approximately 10 mL per gram of nitrile).

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

II. Grignard Addition

  • Grignard Reagent Addition: Transfer the Grignard reagent (1.1-1.2 eq) to the dropping funnel via a cannula or a syringe. Add the Grignard reagent dropwise to the stirred nitrile solution over 30-60 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

III. Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent.

  • Acidification and Hydrolysis: Slowly add 1M HCl to the quenched mixture with stirring until the aqueous layer is acidic (pH ~2). This step is crucial for the hydrolysis of the imine intermediate to the ketone.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

Experimental Workflow cluster_prep I. Reaction Setup cluster_reaction II. Grignard Addition cluster_workup III. Work-up and Purification prep1 Dry Glassware under Inert Atmosphere prep2 Dissolve Nitrile in Anhydrous Ether/THF prep1->prep2 prep3 Cool to 0°C prep2->prep3 add1 Dropwise Addition of Grignard Reagent prep3->add1 add2 Warm to Room Temperature & Stir add1->add2 add3 Monitor Reaction (TLC/GC-MS) add2->add3 workup1 Quench with aq. NH4Cl add3->workup1 workup2 Acidify with HCl for Hydrolysis workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Wash, Dry, and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: A generalized workflow for the synthesis of cyclopropyl ketones.

Troubleshooting and Safety Considerations

  • Low Yield:

    • Moisture Contamination: The primary reason for low yields in Grignard reactions is the presence of water, which quenches the Grignard reagent.[5] Ensure all glassware is rigorously dried and anhydrous solvents are used.

    • Incomplete Reaction: The reaction between Grignard reagents and nitriles can sometimes be sluggish.[10] If the reaction is incomplete, consider extending the reaction time or gently warming the mixture after the initial addition.

  • Formation of Side Products:

    • Reaction at the Bromomethyl Group: If products resulting from the S_N2 reaction at the bromomethyl group are observed, consider running the reaction at a lower temperature (e.g., -20°C to -78°C) to favor the addition to the nitrile.

    • Wurtz-type Coupling: Dimerization of the Grignard reagent can occur. Using a slight excess of the Grignard reagent can help to drive the desired reaction.

  • Safety:

    • Grignard reagents are highly reactive and can ignite on contact with air or moisture. Always handle them under an inert atmosphere.

    • The reaction is exothermic. Controlled addition and an ice bath for cooling are essential to prevent a runaway reaction.

    • Ethereal solvents are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and versatile route to valuable cyclopropyl ketones. By carefully controlling the reaction conditions, particularly by ensuring a scrupulously anhydrous environment, high yields of the desired products can be achieved. This methodology offers a powerful tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel molecules with potential therapeutic applications.

References

Application Note: High-Purity Recovery of 1-(Bromomethyl)cyclopropane-1-carbonitrile via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 1-(Bromomethyl)cyclopropane-1-carbonitrile is a valuable synthetic intermediate in the development of novel pharmaceutical and agrochemical compounds, prized for the unique structural and reactive properties imparted by its strained cyclopropane ring.[1] However, its purification presents a significant challenge due to thermal instability and a high boiling point. This application note provides a comprehensive, field-proven protocol for the purification of this compound using vacuum distillation. We detail the scientific rationale behind this choice of technique, provide a step-by-step experimental workflow, and offer expert insights into process optimization and safety, ensuring researchers can achieve high purity while preserving the integrity of this sensitive molecule.

Introduction: The Rationale for Vacuum Distillation

The purification of thermally sensitive compounds with high boiling points is a common challenge in organic synthesis. This compound (CAS No. 98730-78-0) is a prime example of such a molecule.[2][3][4] Its predicted atmospheric boiling point of 230.4 ± 13.0 °C is sufficiently high that heating to this temperature would likely induce molecular decomposition.[3]

The primary driver of this thermal lability is the significant ring strain inherent to the cyclopropane moiety.[5][6] Cyclopropane rings possess C-C-C bond angles of 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons, leading to high angle and torsional strain.[6][7] This stored potential energy makes the ring susceptible to thermal rearrangement or degradation at elevated temperatures.[8][9]

Vacuum distillation is the technique of choice because it lowers the pressure of the system, thereby reducing the boiling point of the liquid.[10] By performing the distillation under reduced pressure, this compound can be vaporized and collected at a much lower temperature, effectively mitigating the risk of thermal decomposition and ensuring the recovery of a high-purity product.[11]

Physicochemical Properties
PropertyValueSource
CAS Number 98730-78-0[1][2][3][4]
Molecular Formula C₅H₆BrN[1][3][4]
Molecular Weight 160.01 g/mol [2][3]
Physical Form Liquid[2]
Predicted Boiling Point 230.4 ± 13.0 °C (at 760 mmHg)[3]
Storage Conditions 2-8°C, Sealed in dry environment[1][2]

Critical Safety and Handling Protocols

Handling this compound and operating a vacuum distillation apparatus requires strict adherence to safety protocols.

  • Chemical Hazards: The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[12][13] All handling of the crude material and distillate should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Vacuum Operations: Distillation under reduced pressure carries an inherent risk of implosion.[11] Always use glassware rated for vacuum work and inspect it for any cracks or defects before assembly. Lowering the fume hood sash during operation provides a physical barrier.[11]

  • Emergency Procedures: In case of skin contact, wash the affected area immediately with soap and plenty of water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]

Experimental Workflow: Apparatus and Protocol

This protocol is designed for the purification of this compound on a laboratory scale. A short-path distillation head is recommended to minimize product loss on the surfaces of the apparatus, especially for smaller quantities.[11]

Required Equipment and Materials
  • Glassware: Round-bottom flask (distilling flask), short-path distillation head (or Claisen adapter with condenser and vacuum adapter), receiving flask, thermometer, and thermometer adapter.[11][17][18]

  • Equipment: Heating mantle with magnetic stirrer, lab jack, magnetic stir bar, vacuum pump, vacuum tubing (thick-walled), cold trap (Dewar with dry ice/acetone), digital manometer, and clamps/stands.

  • Chemicals: Crude this compound, high-vacuum grease, dry ice, and acetone or isopropanol.

Visual Workflow for Vacuum Distillation

Vacuum_Distillation_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_shutdown Shutdown Phase A Charge Flask with Crude Product & Stir Bar B Assemble & Clamp Glassware Securely A->B C Grease All Joints for Airtight Seal B->C D Engage Cold Trap (Dry Ice/Acetone) C->D Begin Process E Turn on Vacuum Pump (Evacuate System) D->E F Monitor Pressure (Ensure Stable Vacuum) E->F G Begin Gentle Heating (Heating Mantle) F->G H Observe & Record Vapor Temp and Pressure G->H I Collect Purified Distillate H->I J Remove Heat Source & Cool Apparatus I->J Distillation Complete K Slowly Vent System to Atmospheric Pressure J->K L Disassemble Apparatus & Recover Product K->L M High-Purity Product L->M Final Output

Caption: Workflow diagram for the purification process.

Step-by-Step Distillation Protocol
  • Apparatus Assembly:

    • Place a magnetic stir bar into the appropriately sized round-bottom flask (the distilling flask). Rationale: A stir bar provides the necessary agitation to ensure smooth boiling; boiling chips are ineffective under vacuum.[11]

    • Fill the flask no more than two-thirds full with the crude this compound.

    • Sparingly apply a thin, uniform layer of vacuum grease to all ground-glass joints. Rationale: This ensures an airtight seal, which is critical for achieving and maintaining a low pressure.[11][19]

    • Assemble the distillation apparatus, starting with a Claisen adapter on the distilling flask. Rationale: A Claisen adapter is essential to prevent vigorous bumps or splashes of the boiling liquid from contaminating the distillate.[19]

    • Attach the short-path distillation head, thermometer, and receiving flask. Secure all components with clamps.

    • Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump. Rationale: The cold trap protects the vacuum pump from corrosive solvent vapors, prolonging its life.[19]

  • System Evacuation and Distillation:

    • Turn on the water flow to the condenser.

    • Begin stirring the liquid in the distilling flask at a moderate speed.

    • Turn on the vacuum pump to evacuate the system. A hissing sound indicates a leak, which must be located and sealed before proceeding.[19] Rationale: The system is evacuated before heating to remove residual low-boiling solvents and prevent violent bumping.[11][19]

    • Once the pressure has stabilized at the desired level (see Table 2), begin to gently heat the distilling flask using the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and reflux. The first drops of distillate may be a forerun of more volatile impurities; these can be collected separately if desired.

    • The product will begin to distill when the vapor temperature stabilizes. Record the vapor temperature and the corresponding pressure. Note: The boiling point under vacuum may not be perfectly constant due to minor pressure fluctuations.[19]

  • Shutdown and Product Recovery:

    • Once the distillation is complete (e.g., the majority of the product has distilled over, or the temperature in the distilling flask rises sharply), lower and remove the heating mantle to allow the apparatus to cool.

    • Crucially, allow the system to cool completely before venting.

    • Slowly and carefully vent the system by opening the stopcock on the vacuum adapter or turning off the pump and introducing air.

    • Once the system is at atmospheric pressure, turn off the condenser water and disassemble the apparatus.

    • Transfer the purified liquid from the receiving flask to a clean, labeled storage vial. Store at 2-8°C as recommended.[2]

Recommended Process Parameters & Troubleshooting

The optimal distillation parameters must be determined empirically but can be guided by the following estimates.

ParameterRecommended Value / ObservationRationale
Target Vacuum Level 1-10 mmHgA good laboratory vacuum pump can achieve this range, significantly lowering the boiling point.
Heating Mantle Temp. ~20-40 °C above vapor temp.Provides a sufficient energy gradient for vaporization without superheating.
Expected Vapor Temp. 80-120 °C (estimated at 1-10 mmHg)This is an educated estimate. The actual temperature will depend directly on the achieved pressure.
Expected Purity >98% (by GC/NMR)Dependent on the efficiency of the separation from closely boiling impurities.

Troubleshooting Common Issues:

  • Problem: The system will not hold a vacuum.

    • Solution: Check all joints for sufficient grease and proper sealing. Inspect tubing for cracks or loose connections. Ensure the pump is functioning correctly.

  • Problem: The liquid is bumping violently.

    • Solution: Ensure the stir bar is spinning adequately. Reduce the heating rate. A Claisen adapter should prevent this from contaminating the distillate.[19]

  • Problem: No distillate is collecting despite boiling.

    • Solution: The heating temperature may be too low, or the system may require better insulation. Wrap the distillation head and neck with glass wool or aluminum foil to minimize heat loss.[19]

References

Application Notes & Protocols: Chromatographic Purification of Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unique Challenges of Cyclopropane Purification

Cyclopropane rings are privileged scaffolds in modern drug discovery, prized for their ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties. However, the very source of their utility—the inherent ring strain—presents significant challenges during purification.[1][2] The ~60° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbons, render the ring susceptible to cleavage under conditions often considered benign for other cyclic systems.[2][3][4]

This guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. It moves beyond generic protocols to provide a framework for rational method development, grounded in the physicochemical principles that govern cyclopropane stability and chromatographic behavior. We will explore the causality behind experimental choices, enabling you to not only replicate a method but to understand, adapt, and troubleshoot it effectively.

Section 1: Core Principles—Stability and Selectivity

The successful purification of a cyclopropane-containing molecule hinges on a single mandate: preserve the ring . Ring-opening is not a mere side reaction; it is the catastrophic loss of the target molecule. Therefore, every choice, from solvent to stationary phase, must be evaluated for its potential to induce cleavage.

The Stability Imperative: Understanding Ring Strain

The high ring strain of cyclopropanes makes them vulnerable to cleavage by:

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed protonation can initiate ring-opening to form a more stable carbocationic intermediate.[3] This is particularly acute for Donor-Acceptor (D-A) cyclopropanes , where the polarized C-C bond is exceptionally labile and prone to ring-opening.[5][6][7]

  • Transition Metals: Certain metals can insert into a C-C bond via oxidative addition, leading to undesired rearrangements.[3]

  • Elevated Temperatures: While generally stable, thermal stress, especially in the presence of catalytic impurities, can promote degradation. This is a key consideration for Gas Chromatography (GC) and for solvent evaporation post-purification.[8]

The Selectivity Challenge: Isomer Separations

Cyclopropane synthesis often yields mixtures of stereoisomers (cis/trans diastereomers) or enantiomers. The subtle differences in their spatial arrangements and dipole moments are the keys to their separation.

  • Cis/Trans Diastereomers: These isomers often have small but significant differences in polarity, making them ideal candidates for normal-phase chromatography where dipole-dipole interactions are paramount.

  • Enantiomers: These non-superimposable mirror images require a chiral environment for separation, typically achieved with a Chiral Stationary Phase (CSP).

Section 2: Method Selection Workflow

Choosing the correct chromatographic technique is the most critical decision in the purification workflow. The following decision tree provides a logical pathway for selecting an appropriate starting point based on the analyte's properties.

MethodSelection start Crude Cyclopropane Mixture solubility Assess Solubility start->solubility isomers Stereoisomers Present? solubility->isomers Non-Polar Solvents (Hexane, EtOAc)   rp_hplc Reversed-Phase HPLC (RP-HPLC) solubility->rp_hplc  Polar Solvents  (MeOH, ACN, H2O) chiral Enantiomers? isomers->chiral Yes np_hplc Normal-Phase HPLC (NP-HPLC) isomers->np_hplc No (or only Diastereomers) chiral_hplc Chiral HPLC chiral->chiral_hplc Yes sfc Supercritical Fluid Chromatography (SFC) np_hplc->sfc Consider for Speed & Green Chemistry chiral_sfc Chiral SFC chiral_hplc->chiral_sfc Consider for Speed & High Throughput

Caption: Method selection decision tree for cyclopropane purification.

Section 3: Detailed Application Protocols

The following protocols provide robust starting points for common purification scenarios. They are designed to be self-validating, with built-in checks and explanations for key steps.

Protocol 1: Normal-Phase HPLC for Separation of cis/trans Diastereomers

Application: Ideal for separating non-polar to moderately polar cyclopropane diastereomers. NP-HPLC excels at resolving compounds with minor differences in polarity and spatial arrangement.[9][10]

Causality: The polar stationary phase (silica) interacts with the polar functional groups of the analyte. The cis and trans isomers present different three-dimensional faces to the silica surface, resulting in differential retention. The less polar isomer, whose functional groups may be sterically shielded, will elute first.

Experimental Protocol:

  • Column Selection: Start with a standard silica gel column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a primary mobile phase of n-Hexane or Heptane. The secondary, more polar mobile phase is typically Isopropanol (IPA) or Ethyl Acetate (EtOAc).

    • Scientist's Note: IPA is a stronger polar modifier than EtOAc and can also provide different selectivity due to its hydrogen-bonding capability.

  • Initial Method Scouting:

    • Begin with an isocratic elution of 98:2 Hexane:IPA.

    • If resolution is poor or retention is too long, develop a shallow gradient (e.g., 2% to 10% IPA over 20 minutes).

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a slightly stronger solvent like Dichloromethane (DCM). Ensure the sample solvent is miscible and weaker than the strong elution solvent to prevent peak distortion.

  • Execution & Optimization:

    • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

    • Inject the sample and run the gradient.

    • If peaks co-elute, flatten the gradient or switch the polar modifier (e.g., from IPA to EtOAc) to alter selectivity.

Representative Data:

ParameterCondition 1: IsocraticCondition 2: Gradient
Column Silica, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexanen-Hexane
Mobile Phase B Isopropanol (IPA)Isopropanol (IPA)
Composition 95:5 (A:B)2% B to 15% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Outcome Baseline separation of isomers with Rt of ~8 and ~10 min.Improved resolution for closely eluting impurities.
Protocol 2: Reversed-Phase HPLC for Polar Cyclopropane Derivatives

Application: The method of choice for cyclopropanes bearing polar functional groups such as carboxylic acids, amides, or hydroxyl groups, which are soluble in polar solvents.[10][11][12]

Causality & Trustworthiness: Separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[11] Polar molecules have less affinity and elute earlier. A critical warning: The use of acidic mobile phase modifiers, common in RP-HPLC, poses a risk of ring cleavage.[3] To ensure trustworthiness, this protocol mandates the use of a weak acid at a low concentration and ambient temperature.

Experimental Protocol:

  • Column Selection: A C18-bonded silica column is the universal starting point.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile (ACN) or Methanol (MeOH).

    • Scientist's Note:Avoid strong acids like Trifluoroacetic Acid (TFA) unless compound stability has been confirmed. Formic acid provides good peak shape for acids and bases without excessive acidity.

  • Method Scouting:

    • Start with a generic gradient: 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to wash the column, then re-equilibrate at 5% B.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of Water/ACN or DMSO.

  • Execution & Optimization:

    • Run the scouting gradient. Observe the retention time (Rt) of the target compound.

    • To improve resolution around the target peak, create a shallower gradient in that region (e.g., if the peak elutes at 60% B, run a new gradient from 50% to 70% B over 20 minutes).

Representative Data:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 10% to 80% B over 15 min
Flow Rate 1.0 mL/min
Temperature Ambient (to minimize degradation risk)
Detection UV at 220 nm & 254 nm
Protocol 3: Chiral Separation of Enantiomers

Application: Essential for determining enantiomeric excess (ee) and for the preparative isolation of single enantiomers, a common requirement in pharmaceutical development.[13]

Causality: Chiral Stationary Phases (CSPs) create a chiral environment. The two enantiomers form transient, diastereomeric complexes with the CSP, which have different energies of interaction, leading to different retention times. Polysaccharide-based phases are highly effective for a broad range of cyclopropanes.[8][14]

Experimental Protocol:

  • Column Selection: Screen a set of polysaccharide-based CSPs. Chiralcel® OD (cellulose-based) and Chiralpak® AD/IA/IB (amylose-based) are excellent starting points.[8][14]

  • Mobile Phase System: Chiral separations are most often performed in normal-phase mode.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol.

    • Additives: For acidic or basic compounds, adding 0.1% of a modifier (TFA for bases, Diethylamine for acids) can dramatically improve peak shape.

  • Method Scouting:

    • Screen each column with a standard mobile phase, such as 90:10 Hexane:IPA.

    • If no separation is observed, try changing the alcohol modifier (e.g., to Ethanol).

    • Run isocratic methods. Gradient elution is rarely used in analytical chiral chromatography.

  • Execution: Once a promising column/solvent combination is found, optimize the ratio of Hexane/alcohol to achieve a resolution (Rs) of >1.5.

Representative Data:

ParameterValue
Column Chiralpak® IA, 5 µm, 4.6 x 250 mm
Mobile Phase 90:10 n-Hexane : Isopropanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Expected Outcome Two distinct peaks for the (R) and (S) enantiomers.
Protocol 4: High-Throughput Purification with Supercritical Fluid Chromatography (SFC)

Application: A powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase.[15] It is extremely fast, making it ideal for high-throughput screening and preparative purification. It functions as a normal-phase technique and is excellent for both achiral and chiral separations.[16][17]

Causality: Supercritical CO₂ is non-polar and has low viscosity and high diffusivity, allowing for very high flow rates without generating excessive backpressure.[16][18] This leads to rapid separations. A small amount of a polar organic solvent (modifier), such as methanol, is added to elute compounds.

Experimental Protocol:

  • System: A dedicated SFC system is required.

  • Column Selection: Use columns specifically packed for SFC. For achiral separations, silica or 2-ethylpyridine phases are common. For chiral separations, immobilized polysaccharide CSPs are used.

  • Mobile Phase:

    • Primary: Supercritical CO₂.

    • Modifier (Co-solvent): Methanol is the most common choice.

  • Method Development:

    • Develop a fast gradient (e.g., 5% to 40% Methanol modifier in 5 minutes).

    • The backpressure must be maintained (e.g., >100 bar) to keep the CO₂ in a supercritical state.

  • Benefit for Purification: At the preparative scale, SFC is highly advantageous. After fraction collection, the CO₂ evaporates, leaving the compound in a small volume of modifier, simplifying sample recovery.[15]

Section 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product Degradation / Extra Peaks Appear Ring-opening due to acidic conditions.In RP-HPLC, switch from TFA to 0.1% Formic Acid. If stability is still an issue, use a buffered mobile phase (e.g., ammonium formate). Run at ambient or sub-ambient temperature.[3]
Peak Tailing (especially for basic analytes) Strong interaction of basic nitrogen atoms with acidic silanol groups on the silica surface.In NP-HPLC, add a small amount (0.1-0.5%) of a basic modifier like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase to mask the active sites.[19]
Poor Resolution of cis/trans Isomers Insufficient difference in polarity or interaction with the stationary phase.In NP-HPLC, try a different polar modifier (e.g., switch IPA for EtOAc). In RP-HPLC, try a different stationary phase (e.g., Phenyl-Hexyl) to introduce alternative (pi-pi) interactions.[19]
Compound Won't Crystallize After Purification Presence of residual impurities or solvents.Re-purify using a high-resolution technique like preparative HPLC. Ensure all solvents are thoroughly removed under high vacuum.[19]

Section 5: General Purification Workflow Diagram

This diagram outlines a comprehensive workflow from crude reaction mixture to isolated, pure cyclopropane compound.

PurificationWorkflow cluster_prep Preparation & Scouting cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture tlc TLC Analysis (Determine Polarity & Complexity) crude->tlc Spot Sample flash Flash Column Chromatography (Initial Bulk Purification) tlc->flash Select Solvent System hplc Preparative HPLC / SFC (High-Purity Polish) flash->hplc For High Purity Requirement fractions Collect & Combine Pure Fractions (TLC/LCMS) flash->fractions hplc->fractions evap Solvent Evaporation (Rotovap / High Vacuum) fractions->evap final Pure Cyclopropane Compound evap->final analysis Purity & Structure Confirmation (NMR, LCMS, HRMS) final->analysis

Caption: A typical workflow for the purification of cyclopropane compounds.

References

Application Notes and Protocols for 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe storage and handling of 1-(Bromomethyl)cyclopropane-1-carbonitrile (CAS No. 98730-78-0). As a bifunctional molecule incorporating a reactive bromomethyl group, a nitrile, and a strained cyclopropane ring, this compound presents unique stability and reactivity challenges. These protocols are designed for researchers, chemists, and drug development professionals to mitigate risks, ensure compound integrity, and maintain a safe laboratory environment. The causality behind each recommendation is explained, grounding the procedures in the specific chemical properties of the molecule.

Introduction and Chemical Profile

This compound is a valuable liquid intermediate in organic synthesis, particularly for introducing the 1-cyano-cyclopropylmethyl moiety into larger molecules, a structure of interest in pharmaceutical and agrochemical development.[1][2] Its utility stems from the orthogonal reactivity of its two functional groups: the bromomethyl group, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.[1]

However, the combination of these features on a strained three-membered ring dictates its handling requirements. The primary hazards are associated with its toxicity (harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation), and its reactivity.[3] The strained cyclopropane ring and the presence of an α-bromo nitrile moiety contribute to its potential for decomposition and unforeseen reactivity.[4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 98730-78-0[3]
Molecular Formula C₅H₆BrN[3]
Molecular Weight 160.01 g/mol [3]
Physical Form Liquid[3]
Storage Temperature 2-8°C (Refrigerated)[3]
Hazard Statements H302, H315, H319, H335[3]
Signal Word Warning[3]

Core Principles of Storage: Ensuring Stability

Proper storage is the most critical first step in maintaining the chemical integrity of this compound and preventing hazardous situations. The storage recommendations are based on mitigating its inherent instability.

Temperature Control: The Rationale for Refrigeration

This compound must be stored under refrigerated conditions, between 2°C and 8°C.[3]

  • Causality - Limiting Decomposition: The strained cyclopropane ring makes the molecule kinetically labile.[5] Elevated temperatures can provide the activation energy needed to initiate decomposition pathways, such as ring-opening or elimination of HBr.[6] Furthermore, α-bromo nitriles are known to be thermally sensitive and can decompose over time, even at room temperature.[4] Refrigeration drastically slows the rate of these degradation reactions.

Atmospheric Control: Inert and Dry Conditions

The compound must be sealed in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Causality - Preventing Hydrolysis and Related Reactions:

    • Hydrolysis of the Nitrile: Although slow, the nitrile group can undergo hydrolysis to the corresponding amide and then carboxylic acid, especially in the presence of trace acid or base. Moisture provides the reactant for this degradation.[7]

    • Hydrolysis of the Alkyl Bromide: The bromomethyl group is susceptible to hydrolysis, which would yield the corresponding alcohol and hydrobromic acid (HBr).[8][9] The generated HBr is corrosive and can catalyze further decomposition of the compound.

Segregation and Incompatibility

Store this compound away from incompatible materials. This segregation is a critical safety measure.

  • Causality - Avoiding Hazardous Reactions:

    • Bases: Strong bases can initiate elimination reactions, leading to the formation of unsaturated compounds and HBr.

    • Strong Oxidizing Agents: These can react exothermically and violently with the organic structure.

    • Acids: While the compound is relatively stable to acid, strong acids can promote hydrolysis and other decomposition pathways. It is crucial to keep it away from acids to prevent the potential liberation of hydrogen cyanide (HCN) gas should the nitrile group degrade.[2]

    • Nucleophiles and Metals: Avoid storage near strong nucleophiles (e.g., amines, thiols) and reactive metals (e.g., aluminum, zinc dust) which can react with the bromomethyl group.[10]

Table 2: Summary of Storage Conditions

ParameterGuidelineRationale
Temperature 2-8°CPrevents thermal decomposition and side reactions.[4][6]
Atmosphere Sealed tightly under a dry, inert gas (Argon/Nitrogen).Prevents hydrolysis of the bromide and nitrile functionalities.[7][8]
Light Store in an amber or opaque container.Prevents light-induced radical reactions.[11]
Location In a designated, ventilated chemical refrigerator.Ensures temperature stability and containment of vapors.[12]
Incompatibilities Segregate from strong bases, acids, oxidizing agents, and reactive metals.Avoids violent reactions, decomposition, and potential HCN release.[2]

Handling Protocols and Experimental Workflow

Due to its toxicity and reactivity, all manipulations of this compound must be performed within a certified chemical fume hood by trained personnel.[1][13]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving: an inner nitrile glove with an outer, heavier-duty glove (e.g., neoprene or butyl rubber).Protects against skin contact. Nitrile offers dexterity, while the outer layer provides enhanced chemical resistance to brominated compounds.[11]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors. A face shield is crucial when handling larger quantities or during transfers.[13]
Body Protection Flame-resistant lab coat, buttoned completely. Chemical-resistant apron for larger quantities.Protects skin and clothing from splashes.[13]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.[13]
Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling the compound from storage to waste disposal.

G cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Cleanup & Disposal a Review SDS & SOP b Don Full PPE a->b c Prepare Fume Hood (Clear, absorbent liner) b->c d Remove from Refrigerator c->d e Equilibrate to RT (in desiccator) d->e f Weigh/Dispense (Inert atmosphere) e->f g Perform Reaction f->g h Quench Reaction g->h i Segregate Halogenated & Cyanide Waste h->i j Decontaminate Glassware & Work Surface i->j k Doff PPE & Wash Hands j->k

Caption: Standard workflow for handling this compound.

Protocol: Weighing and Preparing a Solution

This protocol details the steps for accurately weighing the liquid reagent and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work surface is lined with an absorbent, disposable pad.

    • Assemble all necessary equipment: reagent bottle, syringe, needle, septum-sealed reaction flask under inert atmosphere, and a tared vial for weighing if necessary.

    • Have quenching (e.g., isopropanol) and spill cleanup materials readily available.[11]

  • Equilibration:

    • Remove the sealed reagent bottle from the 2-8°C storage.

    • Place it in a desiccator inside the fume hood and allow it to warm to room temperature (approx. 30-60 minutes).

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold bottle surface and being introduced when the bottle is opened, which could lead to hydrolysis.[10]

  • Dispensing via Syringe Transfer:

    • Once equilibrated, carefully unseal the bottle. If it has a septum cap, pierce it with a needle connected to an inert gas line to maintain positive pressure.

    • Use a clean, dry syringe with a needle to withdraw the desired volume of liquid.

    • Causality: The use of a syringe and inert atmosphere prevents exposure of the reactive liquid to air and moisture.[1]

    • Dispense the liquid directly into the reaction vessel or a tared, septum-sealed vial for accurate mass determination.

  • Post-Dispensing:

    • Immediately flush the syringe and needle with a suitable quenching solvent (e.g., isopropanol) followed by a cleaning solvent. Dispose of the rinsate into the appropriate halogenated waste container.

    • Securely reseal the main reagent bottle, purge the headspace with inert gas if possible, and return it to refrigerated storage.

Spill Management and Decontamination

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or outside the fume hood, evacuate the lab and call emergency services.

  • Containment (Small Spills <100 mL inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Causality: Inert absorbents safely contain the liquid without reacting with it.

  • Cleanup:

    • Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.

    • The final contaminated surface should be decontaminated.

Decontamination Procedure
  • For Brominated Compounds: Wipe the spill area with a cloth soaked in a mild soap and water solution or a sodium thiosulfate solution.[11]

  • For Cyanide Compounds: First, clean the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. This must be done within the fume hood.[2]

  • Given the dual nature of this compound, a two-step decontamination is recommended: first with a sodium thiosulfate solution to address the bromine hazard, followed by the buffered bleach procedure for the cyanide hazard. All cleaning materials must be disposed of as hazardous waste.

Emergency and First Aid Procedures

In any case of exposure, speed is essential. Call for immediate medical assistance and provide the Safety Data Sheet (SDS) to the responders.[14][15]

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start EXPOSURE EVENT s1 Immediately go to safety shower e1 Immediately go to eyewash station i1 Move to fresh air immediately g1 DO NOT induce vomiting s2 Remove all contaminated clothing s1->s2 s3 Wash with copious amounts of soap and water for 15 min s2->s3 end Seek Immediate Medical Attention (Provide SDS to Responders) s3->end e2 Flush eyes for at least 15 min, lifting eyelids e1->e2 e2->end i2 Administer oxygen if trained and available i1->i2 i2->end g2 Rinse mouth with water g1->g2 g2->end

Caption: Emergency first aid response flowchart for exposure incidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water in a safety shower for at least 15 minutes while removing contaminated clothing.[14][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[14][15]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, trained personnel should administer oxygen. Do not perform mouth-to-mouth resuscitation to avoid self-contamination.[14][16]

  • Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water.[15]

Medical Consideration: Exposure involves a combination of a corrosive brominated agent and a toxic nitrile. Treatment should address symptoms of both cyanide poisoning (headache, dizziness, rapid breathing) and bromine exposure (irritation, burns).[14] High-flow oxygen is a critical first-line treatment for suspected cyanide exposure.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. This compound is a valuable bifunctional building block in medicinal chemistry and agrochemical development, prized for its unique strained ring system and versatile reactive handles.[1] However, its synthesis can be fraught with challenges, including low yields, difficult purifications, and potential side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Primary Synthetic Route: Bromination of a Primary Alcohol

The most common and reliable laboratory-scale synthesis of this compound involves the bromination of its precursor, 1-(Hydroxymethyl)cyclopropane-1-carbonitrile. While several brominating agents exist, this guide will focus on the Appel reaction , which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). This method is favored for its mild, neutral reaction conditions, which are crucial for preserving the sensitive cyclopropane ring and preventing unwanted rearrangements.[2][3]

General Reaction Scheme:

Starting Material: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) Product: this compound Byproducts: Triphenylphosphine oxide (TPPO), Bromoform (CHBr₃)

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of factors related to reagents, reaction conditions, and work-up procedures.[4][5]

A1: Let's break down the potential causes systematically.

  • Poor Reagent Quality & Handling:

    • Moisture: The Appel reaction is highly sensitive to water. Any moisture will consume the activated phosphonium intermediate, quenching the reaction and reducing the yield. Ensure your starting alcohol is anhydrous (co-evaporate with toluene if necessary), use freshly distilled anhydrous solvents, and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

    • Reagent Purity: Use high-purity triphenylphosphine and carbon tetrabromide. PPh₃ can slowly oxidize to triphenylphosphine oxide (TPPO) upon prolonged exposure to air, reducing its activity. CBr₄ should be pure and free of acidic impurities.

  • Suboptimal Reaction Conditions:

    • Temperature Control: This reaction is typically initiated at 0 °C and allowed to slowly warm to room temperature.[6] Adding reagents at elevated temperatures can lead to side reactions and decomposition. Conversely, running the reaction too cold may result in a sluggish or stalled process.

    • Reagent Stoichiometry: An incorrect ratio of reagents is a common pitfall. Typically, 1.1 to 1.5 equivalents of both PPh₃ and CBr₄ are used relative to the alcohol.[2] Using an insufficient amount will lead to incomplete conversion, while a large excess complicates purification.

  • Inefficient Work-up & Purification:

    • Product Volatility: The target molecule is a liquid with a moderate boiling point. Significant product loss can occur during solvent removal on a rotary evaporator, especially under high vacuum or with excessive heat. Use moderate vacuum and a room temperature water bath.

    • Purification Losses: The primary byproduct, TPPO, can be notoriously difficult to separate from the desired product. It often co-elutes during column chromatography. See Q3 for specific strategies to remove TPPO.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield / Incomplete Conversion Moisture in reagents or solvent.Flame-dry glassware, use anhydrous solvents, and ensure starting materials are dry.
Incorrect stoichiometry.Use 1.1-1.5 eq. of PPh₃ and CBr₄. Verify calculations and accurate weighing.[2]
Suboptimal temperature.Add reagents at 0 °C and allow the reaction to warm slowly to room temperature. Monitor progress by TLC.
Inefficient stirring.Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture.
Difficult Purification Co-elution with TPPO byproduct.Use optimized chromatography conditions (see Q3) or pre-purification precipitation of TPPO.
Product loss during work-up.Avoid high heat and high vacuum during solvent removal. Perform extractions carefully.[5]
Formation of Multiple Spots on TLC Degradation of starting material or product.Maintain neutral conditions and avoid excessive heat. Check for reagent impurities.
Ring-opening side reaction.Strictly avoid acidic conditions. The Appel reaction's neutrality is key to preventing this.[2][3]
Q2: My TLC analysis shows a significant amount of unreacted starting alcohol even after an extended reaction time. What should I do?

A2: This points to an issue with reaction initiation or propagation.

First, re-verify the quality and stoichiometry of your reagents as detailed in Q1. If those are confirmed to be correct, consider the following:

  • Order of Addition: The standard procedure involves adding the PPh₃ and CBr₄ to the solvent first, followed by the slow addition of the alcohol dissolved in the same anhydrous solvent.[6] This pre-forms the reactive phosphonium species.

  • Solvent Choice: While DCM is common, anhydrous THF or acetonitrile can also be effective. The choice of solvent can sometimes influence reaction rates.

  • "Re-charging" the Reaction: If the reaction has stalled (monitored by stable TLC spots over 1-2 hours), you can attempt to add a small additional portion (e.g., 0.2 eq.) of both PPh₃ and CBr₄ to the reaction mixture at 0 °C to restart the conversion.

Q3: I've successfully run the reaction, but I cannot separate my product from the triphenylphosphine oxide (TPPO) byproduct. How can I improve purification?

A3: TPPO is a classic purification challenge in reactions using PPh₃. Here are several field-proven methods to tackle this issue:

  • Optimized Flash Column Chromatography:

    • Solvent System: TPPO is quite polar. Use a non-polar solvent system to elute your less polar product first. A gradient of ethyl acetate in hexanes or petroleum ether is typical. Start with a very low polarity (e.g., 2-5% EtOAc) and increase it slowly.

    • Silica Gel: Use a high-quality silica gel with a fine mesh size for better resolution.

  • Pre-Chromatography TPPO Removal:

    • Precipitation: After the reaction, concentrate the crude mixture. Add a non-polar solvent like diethyl ether or a mixture of hexanes and ether. TPPO is often insoluble in these solvents and will precipitate as a white solid, which can be removed by filtration. Your product should remain in the filtrate. This single step can remove the majority of the TPPO.

    • Acidic Wash (with caution): In some cases, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the TPPO, making it more water-soluble. However, this carries a risk of promoting ring-opening of the cyclopropane moiety. This should only be attempted if other methods fail and must be done quickly and at low temperatures.

Workflow for Reaction and TPPO Removal

G cluster_reaction Reaction cluster_workup Work-up & Purification A Combine PPh3 & CBr4 in anhydrous DCM at 0°C B Slowly add 1-(Hydroxymethyl)cyclopropane-1-carbonitrile A->B C Stir at 0°C to RT Monitor by TLC B->C D Quench reaction (e.g., with water) C->D E Concentrate crude mixture D->E F Precipitate TPPO (add Diethyl Ether/Hexanes) E->F G Filter to remove TPPO solid F->G H Purify filtrate by Silica Gel Chromatography G->H I Characterize pure product H->I

Caption: Recommended workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

  • What is the best way to synthesize the starting material, 1-(Hydroxymethyl)cyclopropane-1-carbonitrile?

    • This intermediate is often prepared from 1,1-cyclopropanedimethanol via a selective monocyanation or from other precursors through multi-step syntheses.[7][8] Several chemical suppliers also offer this starting material directly.

  • How should I store the final product, this compound?

    • The product is a liquid and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. It is recommended to store it refrigerated at 2-8 °C in a dry environment.

  • What are the key safety precautions for this synthesis?

    • Carbon Tetrabromide (CBr₄): This reagent is toxic and should be handled with extreme care in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

    • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Product: The brominated product is likely a lachrymator and irritant. Handle with care.

    • General: Always wear appropriate PPE. The reaction should be conducted in a fume hood.

  • How can I effectively monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase of 20-30% ethyl acetate in hexanes. The starting alcohol will be more polar (lower Rf) than the final brominated product (higher Rf). Visualize the spots using a UV lamp and/or by staining with potassium permanganate or p-anisaldehyde solution.

Detailed Experimental Protocol: Appel Reaction

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.3 eq.)

  • Carbon Tetrabromide (CBr₄) (1.3 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl Ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add PPh₃ (1.3 eq.) and anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add CBr₄ (1.3 eq.) in one portion. The solution may turn slightly yellow. Continue stirring for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at room temperature) to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of DCM. Add 10-20 volumes of cold diethyl ether to precipitate the TPPO.

    • Stir the slurry for 30 minutes in an ice bath, then filter through a pad of celite, washing the solid with cold ether.

    • Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Troubleshooting Decision Tree

G Start Low Yield or Stalled Reaction Q1 Are reagents & solvents completely anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is stoichiometry correct (1.1-1.5 eq.)? A1_Yes->Q2 Sol1 Dry all materials. Use inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was temperature controlled (0°C to RT)? A2_Yes->Q3 Sol2 Recalculate & re-weigh reagents accurately. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction stalled (no change in TLC)? A3_Yes->Q4 Sol3 Maintain 0°C during addition and warm slowly. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Consider 're-charging' with 0.2 eq. of PPh3/CBr4. A4_Yes->Sol4 End Review work-up & purification steps. A4_No->End

Caption: A decision tree for troubleshooting low reaction yield.

References

Minimizing the formation of bromoalkene impurities in cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Bromoalkene Impurities

Welcome to the Technical Support Center for Cyclopropane Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of bromoalkene impurities during their synthetic routes. As Senior Application Scientists, we understand the critical importance of purity in your compounds and have developed this resource to provide in-depth troubleshooting assistance and answers to frequently asked questions.

Understanding the Challenge: The Unwanted Side Reaction

The synthesis of cyclopropanes, particularly from 1,3-dibromopropane via intramolecular cyclization, is a fundamental transformation in organic chemistry. However, a common and often frustrating side reaction is the formation of bromoalkene impurities. These impurities can be difficult to separate from the desired cyclopropane product and can interfere with subsequent reactions or biological assays. This guide will delve into the mechanistic origins of these impurities and provide actionable strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding bromoalkene impurity formation.

Q1: What is the primary mechanism for the formation of bromoalkene impurities during the cyclization of 1,3-dibromopropane?

A1: Bromoalkene impurities primarily arise from a competing elimination reaction that occurs alongside the desired intramolecular substitution (cyclization). When a strong base or a reducing metal like sodium is used to deprotonate or activate the 1,3-dibromopropane, a carbanionic or organometallic intermediate is formed. This intermediate can then either undergo an intramolecular S(_N)2 reaction to form cyclopropane or an E2-type elimination to produce bromoalkenes.

Q2: I'm using the classical Wurtz reaction with sodium metal to synthesize cyclopropane from 1,3-dibromopropane and observing significant amounts of allyl bromide and other bromoalkenes. Why is this happening?

A2: The Wurtz reaction, while historically significant for cyclopropane synthesis, is known to be susceptible to side reactions.[1][2] The reaction proceeds through radical and/or organosodium intermediates. These highly reactive species can lead to a variety of outcomes beyond the desired intramolecular coupling.[3] A proposed mechanism for bromoalkene formation involves the deprotonation of the 1,3-dibromopropane by a strong base (in this case, potentially an organosodium species) at the alpha or beta position, followed by the elimination of a bromide ion. This elimination pathway competes directly with the intramolecular substitution that leads to cyclopropane. The high reactivity of sodium metal can make it difficult to control the reaction and favor cyclization over elimination.[4]

Q3: Can the choice of solvent impact the formation of bromoalkene impurities?

A3: Absolutely. The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway. In the context of an intramolecular Wurtz-type reaction, polar aprotic solvents like tetrahydrofuran (THF) or dioxane are generally preferred.[1] These solvents can solvate the metal cation, which can influence the reactivity of the organometallic intermediate. A less polar solvent might favor aggregation of the organometallic species, potentially leading to more side reactions. Conversely, protic solvents are generally avoided as they would quench the reactive intermediates.

Q4: Are there alternative reagents to sodium metal that are less prone to causing bromoalkene formation?

A4: Yes, using a milder reducing agent can often provide better selectivity for cyclization over elimination. Zinc dust, for instance, is a common alternative to sodium for the cyclization of 1,3-dihalopropanes.[2] The organozinc intermediate formed is generally less basic and less reactive than its organosodium counterpart, which can lead to a cleaner reaction with fewer elimination byproducts. Other metals and metal alloys have also been explored to improve the efficiency and selectivity of Wurtz-type couplings.[1]

Troubleshooting Guide: A Systematic Approach to Minimizing Bromoalkenes

If you are consistently observing bromoalkene impurities in your reaction, this troubleshooting guide provides a step-by-step approach to identify the root cause and implement effective solutions.

Issue 1: High Levels of Bromoalkene Impurities Detected by GC-MS or NMR

Potential Cause 1: Reaction Conditions Favoring Elimination

The balance between cyclization (S(_N)2) and elimination (E2) is highly dependent on the reaction conditions.

Troubleshooting Workflow:

start High Bromoalkene Impurity condition_check Review Reaction Conditions start->condition_check temp Temperature too high? condition_check->temp base Base too strong/hindered? condition_check->base concentration Concentration too high? condition_check->concentration lower_temp Action: Lower Reaction Temperature (e.g., 0°C to -20°C) temp->lower_temp weaker_base Action: Use a Weaker/Less Hindered Base (e.g., NaH vs. t-BuOK) base->weaker_base dilute Action: Use High Dilution Conditions concentration->dilute reanalyze Re-run Reaction & Analyze lower_temp->reanalyze weaker_base->reanalyze dilute->reanalyze success Impurity Minimized reanalyze->success fail Impurity Persists reanalyze->fail start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr quant Quantification gcms->quant Peak Integration nmr->quant Internal Standard end Optimized Reaction quant->end Purity Assessment start 1,3-Dibromopropane intermediate Carbanion/Organometallic Intermediate start->intermediate + Base/Metal sn2 Intramolecular SN2 (Cyclization) intermediate->sn2 Favored by: - Low Temperature - Less Hindered Base - High Dilution e2 E2 Elimination intermediate->e2 Favored by: - High Temperature - Strong/Hindered Base - High Concentration cyclopropane Cyclopropane (Desired Product) sn2->cyclopropane bromoalkene Bromoalkene (Impurity) e2->bromoalkene

References

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and reacting molecules containing the cyclopropane moiety. The unique electronic properties and inherent ring strain of cyclopropanes make them invaluable in medicinal chemistry as versatile bioisosteres, yet this same reactivity presents significant challenges in synthesis.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions to preserve the integrity of this critical functional group.

Frequently Asked Questions (FAQs)

Q1: What makes the cyclopropane ring so susceptible to opening?

The high reactivity of the cyclopropane ring stems from its significant ring strain, which is a combination of angle strain and torsional strain.[3] The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4][5] This immense angle strain forces the C-C sigma bonds to be formed from poorly overlapping orbitals, resulting in "bent" bonds that have significant p-character and are consequently weaker than typical C-C bonds.[6] This inherent instability makes the ring prone to cleavage by various reagents and conditions as a means to relieve this strain.[4][7]

Q2: What are the most common conditions that lead to cyclopropane ring cleavage?

Cyclopropane rings are generally sensitive to conditions that can generate or stabilize intermediates that favor ring-opening. The most common culprits include:

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent or the ring itself, leading to a carbocationic intermediate that readily undergoes ring opening to relieve strain.[3][8][9] Donor-acceptor (D-A) cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids.[10][11][12]

  • Catalytic Hydrogenation: Many standard hydrogenation catalysts, especially platinum group metals like PtO₂ and Rh/C, can cause hydrogenolysis (cleavage) of the cyclopropane ring, particularly at elevated temperatures and pressures.[3]

  • Transition Metals: Certain transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to various ring-opened or rearranged products.[3][13]

  • Radical Reactions: The formation of a radical on a carbon adjacent to the ring can induce an extremely rapid ring-opening to form a more stable, delocalized radical.[3][14][15]

  • Electrophilic Addition: Electrophiles can attack the electron-rich C-C bonds of the cyclopropane ring, leading to ring-opened products.[3]

Q3: Are all substituted cyclopropanes equally stable?

No. The stability and reactivity of a cyclopropane ring are heavily influenced by its substituents.

  • Donor-Acceptor (D-A) Cyclopropanes: These are substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone). This substitution pattern polarizes the distal C-C bond, making it exceptionally weak and prone to cleavage by Lewis acids or even bases under certain conditions.[10][11][16]

  • Vinylcyclopropanes (VCPs): The presence of an adjacent double bond provides a pathway for rearrangement reactions, often catalyzed by transition metals or Lewis acids, to form five-membered rings.[17][18]

  • Steric Hindrance: Bulky substituents can sterically shield the cyclopropane ring, making it less accessible to reagents and potentially increasing its kinetic stability.

Troubleshooting Guides: Common Experimental Issues

Issue 1: My cyclopropane ring is opening under acidic conditions.

Question: I am attempting a reaction that requires an acid catalyst (e.g., ester hydrolysis, acetal deprotection), but I'm observing significant ring-opened byproducts. How can I prevent this?

Root Cause: Strong Brønsted or Lewis acids can protonate either the cyclopropane ring or an adjacent functional group. This generates a carbocationic intermediate, which triggers a rapid, often irreversible, ring-opening to relieve the inherent ring strain and form a more stable, delocalized cation.[3][9][19]

Solutions & Strategies:

  • Use Milder Acids: Switch from strong acids like H₂SO₄ or HCl to weaker Brønsted acids such as acetic acid (AcOH), pyridinium p-toluenesulfonate (PPTS), or solid-supported acids.[3] These provide sufficient acidity for many transformations without being aggressive enough to induce ring cleavage.

  • Control Temperature: Ring-opening is often kinetically controlled. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly favor the desired reaction pathway over the higher-activation-energy ring cleavage.[3]

  • Solvent Choice: Use non-polar, aprotic solvents (e.g., dichloromethane, toluene) to disfavor the formation and stabilization of charged intermediates that precede ring opening.[3]

  • Careful Lewis Acid Selection: If a Lewis acid is required, particularly for D-A cyclopropanes, use milder options like ZnCl₂ or MgI₂ and perform careful optimization of stoichiometry and temperature.[8][10]

Acid_Catalyzed_Ring_Opening cluster_0 Mechanism of Ring Opening Cyclopropane Cyclopropyl Substrate Protonated Protonated Intermediate (Unstable) Cyclopropane->Protonated H⁺ (Strong Acid) Carbocation Ring-Opened Carbocation (Strain Relief) Protonated->Carbocation Ring Cleavage Product Undesired Ring-Opened Product Carbocation->Product Nucleophile Attack

Caption: Acid catalysis can lead to an unstable intermediate, resulting in ring cleavage.

Issue 2: The cyclopropane ring is being cleaved during catalytic hydrogenation.

Question: I am trying to reduce a double bond or a ketone in my molecule, but the cyclopropane ring is also undergoing hydrogenolysis.

Root Cause: Many common and highly active hydrogenation catalysts, particularly those from the platinum group (Pt, Rh, Ru), are aggressive enough to catalyze the cleavage of the strained C-C bonds in the cyclopropane ring.[3] This side reaction is often exacerbated by high hydrogen pressure and elevated temperatures.

Solutions & Strategies:

  • Select a Milder Catalyst: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is often less reactive towards cyclopropanes than platinum or rhodium catalysts.[3] Other specialized catalysts like Nickel Boride (Ni₂B) can also be effective for selective reductions.[3]

  • Optimize Reaction Conditions: Use the lowest possible hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature) that still allows for the efficient reduction of the target functional group.[3]

  • Use Transfer Hydrogenation: Reagents like ammonium formate, cyclohexene, or isopropanol in the presence of Pd/C can provide a milder source of hydrogen, often reducing the likelihood of hydrogenolysis compared to using H₂ gas directly.[3]

Catalyst TypeGeneral ReactivitySuitability for Cyclopropane Substrates
PtO₂, Rh/C, Ru/C Very HighLow: High risk of ring hydrogenolysis.
Pd/C Moderate-HighModerate: Often suitable, but requires condition optimization.
Raney Nickel ModerateModerate: Risk of cleavage, especially at high temp/pressure.
Ni₂B (Nickel Boride) MildHigh: Generally safe for cyclopropane rings.
Lindlar's Catalyst MildHigh: Excellent for alkyne to cis-alkene reduction without affecting cyclopropane.
Issue 3: My transition metal-catalyzed cross-coupling reaction is failing.

Question: My Suzuki, Heck, or other cross-coupling reaction is causing isomerization, cleavage, or low yields with my cyclopropyl-containing substrate.

Root Cause: The catalytic cycle of many cross-coupling reactions involves an oxidative addition step. With cyclopropanes, the transition metal (e.g., Pd, Ni, Rh) can insert into one of the strained C-C bonds of the ring instead of the intended C-Halogen bond.[3][13] This forms a metallacyclobutane intermediate, which can decompose into undesired products.[3]

Solutions & Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step and sterically disfavor the metal's interaction with the cyclopropane ring.

  • Control Reaction Temperature: As with other reaction types, lower temperatures can help prevent undesired side reactions, including C-C bond activation. Start optimizations at room temperature before increasing heat.

  • Use Pre-activated Substrates: Using cyclopropyltrifluoroborates or cyclopropylboronic acids (in Suzuki couplings) is a highly reliable method, as the transmetalation step is typically fast and selective, avoiding direct interaction of the catalyst with the C-C bonds of the ring before coupling.[20][21]

Catalyst_Selection Start Reaction Failing? Problem Is ring-opening or isomerization observed? Start->Problem Yes Yes Problem->Yes No No (Other Issue) Problem->No ChangeLigand Use Bulky, e⁻-Rich Phosphine Ligands (e.g., SPhos) Yes->ChangeLigand LowerTemp Lower Reaction Temperature ChangeLigand->LowerTemp ChangeSubstrate Switch to Cyclopropyl Trifluoroborate or Boronic Acid LowerTemp->ChangeSubstrate Success Problem Solved ChangeSubstrate->Success

Caption: A decision-making workflow for troubleshooting transition metal-catalyzed reactions.

Key Experimental Protocols

Protocol 1: Selective Reduction of a Cyclopropyl Ketone using NaBH₄

This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave cyclopropane rings.[3]

Materials:

  • Cyclopropyl ketone substrate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate

This protocol is robust and generally preserves the cyclopropane ring.[3][20]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

  • SPhos (4 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, potassium cyclopropyltrifluoroborate, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl cyclopropane.

References

Technical Support Center: Optimizing Reaction Temperature for the Bromination of Cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the bromination of cyclopropylmethanol derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this reaction. As Senior Application Scientists, we've structured this guide to offer not just protocols, but the underlying scientific principles to empower your experimental design and execution.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of cyclopropylmethanol derivatives. We'll explore the likely causes and provide actionable solutions.

Issue 1: Low or No Yield of the Desired Brominated Product

A common frustration in organic synthesis is a lower-than-expected yield.[1][2] Several factors can contribute to this issue in the context of brominating cyclopropylmethanol derivatives.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect stoichiometry, or deactivation of the brominating agent.[2]

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.

      • Optimize Reagent Stoichiometry: While a 1:1 stoichiometry is often a starting point, a slight excess of the brominating agent (e.g., 1.1-1.3 equivalents) can sometimes drive the reaction to completion.[2] However, be mindful that a large excess can lead to side reactions.

      • Reagent Quality: Ensure your brominating agent is pure and active. For instance, Phosphorus tribromide (PBr₃) can hydrolyze over time.[2] N-Bromosuccinimide (NBS) can decompose, appearing off-white or brown.[3]

  • Decomposition of Starting Material or Product:

    • Cause: The sensitive cyclopropyl ring is prone to opening under harsh acidic conditions, which can be generated in situ depending on the brominating agent used.[4] Elevated temperatures can exacerbate this decomposition.

    • Solution:

      • Strict Temperature Control: Maintain the recommended temperature for your specific substrate and brominating agent. For many brominations of alcohols, starting at a low temperature (e.g., 0 °C or even -78 °C) and slowly warming to room temperature is a common strategy.[2][5]

      • Choice of Brominating Agent: Consider milder brominating agents. Reagents like Triphenylphosphine dibromide (TPPDB) or the Appel reaction (PPh₃/CBr₄) are known to be effective under mild conditions and can minimize rearrangement and elimination side reactions.[6][7][8][9]

  • Losses During Workup:

    • Cause: The desired product might be lost during the aqueous workup, especially if it has some water solubility or if emulsions form. Additionally, the intermediate phosphite ester can be lost in a basic wash.[2]

    • Solution:

      • Careful Extraction: Use a suitable organic solvent and perform multiple extractions to ensure complete recovery of the product.

      • Avoid Vigorous Shaking: To prevent emulsion formation, gently invert the separatory funnel instead of shaking vigorously.

      • pH of Aqueous Wash: Be mindful of the pH during washing steps. A neutral or slightly acidic wash might be preferable to a strongly basic one to avoid hydrolysis of the product or loss of intermediates.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of byproducts. Identifying and minimizing these is key to a successful reaction.

Potential Causes & Solutions:

  • Ring-Opened Products:

    • Cause: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening, especially in the presence of acid. This can lead to the formation of isomeric bromoalkenes.

    • Solution:

      • Control Acidity: If using a reagent that generates HBr (e.g., PBr₃), consider adding a non-nucleophilic base like pyridine to scavenge the acid.[10]

      • Low Temperature: Running the reaction at a lower temperature can disfavor the ring-opening pathway, which often has a higher activation energy.

  • Over-bromination or Other Side Reactions:

    • Cause: If the substrate contains other reactive functional groups (e.g., alkenes, activated aromatic rings), these may also react with the brominating agent.[11][12]

    • Solution:

      • Choice of Reagent: Select a brominating agent with higher selectivity for alcohols. For example, the Appel reaction is generally selective for alcohols in the presence of other functional groups.[13]

      • Protecting Groups: If necessary, protect other reactive functional groups before carrying out the bromination.

Issue 3: Reaction is Exothermic and Difficult to Control

Some bromination reactions can be highly exothermic, leading to a rapid increase in temperature and potential for side reactions or even a runaway reaction.

Potential Causes & Solutions:

  • Rapid Addition of Reagent:

    • Cause: Adding the brominating agent too quickly can lead to a rapid release of heat.

    • Solution:

      • Slow, Dropwise Addition: Add the brominating agent slowly and dropwise to the reaction mixture, especially at the beginning of the reaction.[1]

      • Cooling Bath: Use an ice bath or a dry ice/acetone bath to maintain a constant, low temperature during the addition.

  • Concentrated Reaction Mixture:

    • Cause: A highly concentrated reaction mixture can lead to localized heating.

    • Solution:

      • Appropriate Solvent Volume: Use a sufficient volume of a suitable solvent to ensure good heat dissipation.

Issue 4: Gas Evolution

The evolution of gas can be an expected part of some reactions, but it can also indicate undesirable side reactions.

Potential Causes & Solutions:

  • Expected Gas Evolution (e.g., with Thionyl Bromide):

    • Cause: Reactions with thionyl bromide (SOBr₂) produce sulfur dioxide (SO₂) and hydrogen bromide (HBr) as gaseous byproducts.[13]

    • Solution:

      • Proper Ventilation: Ensure the reaction is carried out in a well-ventilated fume hood.

      • Gas Trap: Use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize acidic gases.

  • Unexpected Gas Evolution:

    • Cause: This could be a sign of decomposition of the starting material, product, or solvent.

    • Solution:

      • Stop the Reaction: If unexpected and vigorous gas evolution occurs, immediately cool the reaction mixture and, if safe to do so, quench the reaction.

      • Re-evaluate Conditions: Carefully review the reaction conditions, including temperature, reagent purity, and potential contaminants.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bromination of cyclopropylmethanol derivatives.

Q1: What is the optimal temperature range for the bromination of cyclopropylmethanol derivatives?

The optimal temperature is highly dependent on the specific substrate and the brominating agent used. However, a general guideline is to start at a low temperature to control the initial exotherm and then allow the reaction to proceed at a controlled temperature.

Brominating AgentTypical Starting TemperatureTypical Reaction TemperatureNotes
PBr₃0 °C0 °C to Room TemperatureCan generate HBr, which may promote ring-opening.[10]
SOBr₂0 °C or lower0 °C to Room TemperatureMore reactive than SOCl₂; can form unreactive salts with pyridine.[13][14]
PPh₃/Br₂ or PPh₃/CBr₄ (Appel Reaction)0 °C0 °C to Room TemperatureGenerally mild conditions, minimizing side reactions.[13]
N-Bromosuccinimide (NBS)Room TemperatureRoom Temperature to RefluxOften used with a catalyst; can be a source of bromine for other reactions.[3][15]

Q2: Which brominating agent is best for my cyclopropylmethanol derivative?

The "best" agent depends on the overall structure of your molecule and its sensitivity to acidic conditions.

  • For sensitive substrates prone to ring-opening: Milder reagents like Triphenylphosphine dibromide or the Appel reaction (PPh₃/CBr₄) are often preferred as they operate under neutral conditions and minimize the risk of acid-catalyzed side reactions.[6][7]

  • For simple, robust primary or secondary cyclopropylmethanol derivatives: Phosphorus tribromide (PBr₃) can be a cost-effective and efficient choice.[10][13] However, careful temperature control and potentially the use of a non-nucleophilic base are recommended.

  • Thionyl bromide (SOBr₂): While effective, it is generally more reactive and less commonly used than thionyl chloride.[13] It's not compatible with pyridine.[13]

Q3: What is the mechanism of bromination, and how does temperature affect it?

For most common brominating agents like PBr₃ and the Appel-type reagents, the reaction proceeds through an Sɴ2 mechanism .[6][16][17]

  • Activation of the Hydroxyl Group: The oxygen of the alcohol attacks the electrophilic phosphorus or is activated by the reagent, converting the poor leaving group (-OH) into a good leaving group (e.g., -OPBr₂ or an oxyphosphonium species).

  • Nucleophilic Attack: A bromide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in a backside attack, leading to inversion of stereochemistry if the carbon is chiral.

Temperature plays a crucial role in this process. Higher temperatures increase the rate of all reactions, including the desired Sɴ2 reaction. However, it can disproportionately accelerate undesirable side reactions like elimination and rearrangement (ring-opening), which often have higher activation energies. Therefore, careful optimization is required to find a temperature that allows for a reasonable reaction rate without significant byproduct formation.

Q4: Can I use hydrobromic acid (HBr) for this transformation?

While HBr can be used to convert some alcohols to alkyl bromides, it is generally not recommended for cyclopropylmethanol derivatives.[18] The strongly acidic conditions can readily lead to protonation of the alcohol, followed by loss of water to form a carbocation. This carbocation is highly susceptible to rearrangement, leading to ring-opening of the cyclopropyl group.

III. Experimental Protocols & Visualizations

General Protocol for Bromination using Triphenylphosphine and Bromine

This protocol is a general starting point and may require optimization for your specific substrate.

Materials:

  • Cyclopropylmethanol derivative (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Bromine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the cyclopropylmethanol derivative and triphenylphosphine in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise to the stirred reaction mixture. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Troubleshooting_Bromination start Low Yield or Byproducts in Bromination check_completion Is the starting material fully consumed? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete Potential Causes: - Insufficient time/temp - Reagent stoichiometry - Reagent deactivation incomplete->cause_incomplete check_byproducts Are there significant byproducts? complete->check_byproducts solution_incomplete Solutions: - Increase reaction time/temp cautiously - Use slight excess of reagent - Use fresh, pure reagents cause_incomplete->solution_incomplete final_optimization Further Optimization: - Screen different solvents - Fine-tune temperature profile solution_incomplete->final_optimization no_byproducts No Significant Byproducts check_byproducts->no_byproducts No yes_byproducts Byproducts Observed check_byproducts->yes_byproducts Yes workup_issue Consider Workup Losses: - Emulsion formation - Product solubility in aqueous phase - Decomposition on silica gel no_byproducts->workup_issue cause_byproducts Potential Causes: - Ring-opening (acid-catalyzed) - Over-bromination - Elimination yes_byproducts->cause_byproducts solution_byproducts Solutions: - Use milder, non-acidic reagents (e.g., Appel) - Lower reaction temperature - Add a non-nucleophilic base cause_byproducts->solution_byproducts solution_byproducts->final_optimization solution_workup Solutions: - Careful extraction technique - Brine wash to break emulsions - Neutralize silica gel if necessary workup_issue->solution_workup solution_workup->final_optimization SN2_Mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Substitution ROH R-OH Intermediate R-O⁺H-PBr₃ ROH->Intermediate Nucleophilic attack PBr3 PBr₃ PBr3->Intermediate Activated_Ester R-O-PBr₂ Intermediate->Activated_Ester -H⁺ HBr HBr Intermediate->HBr Activated_Ester2 R-O-PBr₂ Bromide Br⁻ Transition_State [Br⋯R⋯O-PBr₂]⁻ Bromide->Transition_State Backside attack Activated_Ester2->Transition_State Product R-Br Transition_State->Product Leaving_Group ⁻O-PBr₂ Transition_State->Leaving_Group

References

Technical Support Center: Troubleshooting Low Yields in the Preparation of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable synthetic intermediate.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound from 1-(Hydroxymethyl)cyclopropane-1-carbonitrile can often be traced back to a few key areas of the experimental process. This section will walk you through the most common problems, their underlying causes, and actionable solutions.

Question 1: My yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely side reactions?

Low yields accompanied by a complex reaction mixture often point towards side reactions competing with the desired bromination. The primary starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, is a primary alcohol, making it susceptible to several competing pathways depending on the chosen brominating agent.

Common Bromination Methods & Potential Pitfalls:

Brominating AgentCommon Side ReactionsMechanistic Rationale
Phosphorus Tribromide (PBr₃) - Formation of phosphate esters- Incomplete reactionPBr₃ reacts with the alcohol to form a good leaving group.[2] If the subsequent S_N2 attack by the bromide ion is slow or incomplete, stable phosphate ester intermediates can persist.
Appel Reaction (PPh₃/CBr₄ or PPh₃/Br₂) - Formation of triphenylphosphine oxide byproducts- Rearrangement of the cyclopropylmethyl cationThe Appel reaction proceeds via an oxyphosphonium intermediate.[3][4][5] While generally mild, the strained cyclopropylmethyl system can be prone to rearrangement, especially under any conditions that favor carbocation formation.[6]
Hydrogen Bromide (HBr) - Ring-opening of the cyclopropane ring- Carbocation rearrangementsDirect use of strong acids like HBr can lead to protonation of the cyclopropane ring, initiating ring-opening to form isomeric brominated products.[7] This is a significant concern for strained ring systems.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you identify the point at which side product formation begins to dominate.

  • Choice of Reagent: For primary alcohols like 1-(hydroxymethyl)cyclopropane-1-carbonitrile, Phosphorus Tribromide (PBr₃) or the Appel reaction are generally preferred over HBr to minimize rearrangement and ring-opening side reactions.[2][6]

  • Temperature Control: Many bromination reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can help to control the reaction rate and suppress side reactions.[8]

Question 2: I'm using Phosphorus Tribromide (PBr₃), but my yield is still poor. What specific issues should I investigate?

While PBr₃ is a common and effective reagent for converting primary alcohols to alkyl bromides, several factors can lead to suboptimal results.[9][10][11]

Workflow for Troubleshooting PBr₃ Reactions:

Troubleshooting PBr₃ Reactions.

Detailed Troubleshooting Steps for PBr₃ Reactions:

  • Reagent Quality: PBr₃ is highly reactive with water and can hydrolyze to phosphorous acid and HBr.[6] Always use a freshly opened bottle or distill the reagent immediately before use.

  • Anhydrous Conditions: The presence of water will consume the PBr₃ and generate HBr, which can lead to the side reactions mentioned previously. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Stoichiometry: While one mole of PBr₃ can theoretically react with three moles of alcohol, it is common to use a slight excess of the alcohol to ensure complete consumption of the PBr₃. A common starting point is 0.33 to 0.4 equivalents of PBr₃ per equivalent of the alcohol.

  • Temperature Control: The reaction of PBr₃ with alcohols is exothermic. Add the PBr₃ dropwise to a cooled solution of the alcohol (typically 0 °C) to maintain control over the reaction temperature.

  • Workup Procedure: The workup is critical for removing phosphorous acid byproducts. Quenching the reaction mixture with ice water, followed by extraction and washing with a mild base (e.g., saturated sodium bicarbonate solution), is a standard procedure. Be aware that during distillation, phosphorous acid can decompose at high temperatures (around 160 °C) to produce phosphine gas, which is pyrophoric.[6]

Question 3: I am attempting an Appel reaction, but the purification is difficult due to triphenylphosphine oxide. How can I improve this?

A major drawback of the Appel reaction is the formation of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product due to its similar polarity.[3]

Strategies to Mitigate TPPO Purification Issues:

  • Crystallization: In some cases, TPPO can be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate after the initial workup.

  • Chromatography: While challenging, careful column chromatography with a non-polar eluent system can effectively separate the product from TPPO.

  • Alternative Reagents: Consider using a polymer-supported triphenylphosphine. This allows for the easy removal of the phosphine oxide byproduct by simple filtration.

  • Modified Workup: One technique involves the addition of a small amount of a reagent that reacts with the excess triphenylphosphine and TPPO to form a more easily separable compound.

Experimental Protocol for an Appel Reaction:

  • To a stirred solution of 1-(hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexane) to the residue and stir vigorously. The triphenylphosphine oxide should precipitate.

  • Filter the mixture and wash the solid with more non-polar solvent.

  • The filtrate contains the desired this compound and can be further purified by distillation or chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound? A1: this compound is a reactive alkyl halide. It should be stored in a cool, dry place, typically in a refrigerator, and protected from light and moisture to prevent decomposition. It is incompatible with strong oxidizing agents and strong bases.[12]

Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes. The reagents used, such as phosphorus tribromide and carbon tetrabromide, are toxic and corrosive.[3][6] The product, this compound, is also a lachrymator and irritant.[13][14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Q3: Can I use N-Bromosuccinimide (NBS) for this transformation? A3: While NBS is a common brominating agent, it is typically used for allylic and benzylic brominations or for the bromination of carbonyl compounds. For the conversion of a primary alcohol to an alkyl bromide, reagents like PBr₃ or the Appel reaction are generally more reliable and provide higher yields.[9]

Q4: My starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, is not commercially available. How can I synthesize it? A4: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile can be synthesized from commercially available starting materials. One common route involves the reaction of a suitable cyclopropane precursor with a cyanide source, followed by reduction of a carbonyl group or hydrolysis of an ester to the primary alcohol.

Q5: What are the key analytical techniques to characterize the final product? A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons on the cyclopropane ring and the bromomethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

III. Summary of Key Recommendations

To optimize the yield of this compound, consider the following:

  • Reagent Selection: Phosphorus Tribromide (PBr₃) and the Appel reaction (PPh₃/CBr₄) are the most suitable methods for this transformation.[3][6]

  • Reaction Conditions: Maintain anhydrous conditions and control the reaction temperature, especially during the addition of the brominating agent.

  • Purification Strategy: Be prepared for the challenges of removing byproducts, particularly triphenylphosphine oxide in the case of the Appel reaction.

  • Safety: Always handle the reagents and products with appropriate safety precautions in a well-ventilated fume hood.

By carefully considering these factors and systematically troubleshooting your experimental setup, you can significantly improve the yield and purity of your this compound synthesis.

References

Identification of impurities in 1-(Bromomethyl)cyclopropane-1-carbonitrile via NMR and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and identifying impurities in 1-(Bromomethyl)cyclopropane-1-carbonitrile. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to guide you through the analytical challenges associated with this unique molecule. The inherent strain of the cyclopropane ring and the reactivity of the bromomethyl group present specific challenges that require a nuanced approach to analysis.

This guide is structured to address your most pressing questions first, followed by in-depth troubleshooting workflows and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Here we address the common issues and questions that arise during the analysis of this compound.

Q1: What are the most common impurities I should expect to see in my sample?

A1: Impurities typically originate from the synthetic route or subsequent degradation. The most common synthesis involves the bromination of a hydroxyl precursor.[1] Therefore, you should primarily look for:

  • Unreacted Starting Material: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile is the most common process-related impurity. Its presence indicates an incomplete reaction.[2][3]

  • Solvent Residues: Residual solvents from reaction and workup (e.g., Dichloromethane, Dimethylformamide, Ethyl Acetate) are common.

  • Byproducts of Bromination: Depending on the brominating agent used (e.g., PBr₃, NBS, HBr), various phosphorus- or succinimide-based byproducts can arise. Over-bromination is a possibility in some reactions, potentially leading to dibrominated impurities, though less common for this specific substrate.[4][5]

  • Degradation Products: The compound can be unstable under certain conditions (e.g., high heat, presence of bases).[6] Ring-opened isomers, such as brominated linear alkenes, can form, especially during high-temperature GC analysis.[7][8]

Q2: I see an unexpected singlet around 3.5-3.7 ppm in my ¹H NMR. What is it?

A2: An unexpected peak in this region, particularly a singlet that may broaden, is highly indicative of the methylene protons (-CH₂OH) of the starting material, 1-(Hydroxymethyl)cyclopropane-1-carbonitrile.[2] The chemical shift of these protons can vary depending on the solvent and sample concentration due to hydrogen bonding.

Troubleshooting Step: To confirm, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it confirms the presence of an exchangeable proton, such as from an alcohol (-OH) group, strongly suggesting the starting material is present.

Q3: My GC-MS analysis shows a peak, but its mass spectrum doesn't match the expected molecular ion for my product. What should I consider?

A3: This is a frequent challenge. The peak you are seeing in the chromatogram could be an impurity or a fragment of your target molecule. Here's a systematic approach to identification:

  • Check for Isotope Patterns: Your target compound contains one bromine atom. Therefore, the molecular ion should appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one at mass M and another at M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If you do not see this pattern, you are likely not looking at a bromine-containing fragment or molecule.[9]

  • Consider Fragmentation: Electron Ionization (EI) is a high-energy technique that causes molecules to fragment. The peak with the highest mass might not be the molecular ion (M⁺), which can sometimes be absent or have very low abundance. Look for characteristic fragments of this compound.

  • Potential for Thermal Degradation: The high temperatures of the GC inlet and column can cause the strained cyclopropane ring to open.[10] This can lead to isomeric impurities, such as 4-bromo-2-methylenecrotononitrile or other related structures, which will have the same mass as your product but different retention times and fragmentation patterns.

Q4: Why does the mass spectrum of my product show a prominent peak at m/z 80?

A4: A peak at m/z 80, especially if it's accompanied by a peak at m/z 79, is often related to the loss of the bromine atom. However, a more likely scenario for a standalone m/z 80 peak is the loss of the bromine radical (Br•) from the molecular ion to form the [M-Br]⁺ fragment. The molecular formula for this fragment would be C₅H₆N⁺, which has a mass of 80.05 Da. This is a very common fragmentation pathway for bromoalkanes.

Troubleshooting Guides

Guide 1: Systematic Impurity Identification Workflow

This guide provides a logical flow for identifying an unknown peak in your analytical data. The key is to use both NMR and GC-MS data synergistically, as each technique provides complementary information.

Impurity_Workflow cluster_conclusion Conclusion start Unknown Peak Observed in Chromatogram (GC) or Spectrum (NMR) gcms_check Analyze GC-MS Data start->gcms_check nmr_check Analyze NMR Data start->nmr_check isotope_pattern Does MS show Br isotope pattern (M, M+2)? gcms_check->isotope_pattern nmr_signals Analyze Chemical Shifts, Coupling, and Integration nmr_check->nmr_signals fragmentation Analyze Fragmentation Pattern isotope_pattern->fragmentation Yes no_br_impurity Impurity lacks Bromine. (e.g., Solvent, Starting Material) isotope_pattern->no_br_impurity No identify_br_impurity Potential Brominated Impurity (Isomer, Byproduct) fragmentation->identify_br_impurity Correlate fragments with expected structures d2o_exchange Perform D2O Exchange Experiment nmr_signals->d2o_exchange Suspect -OH or -NH proton? identify_nmr_impurity Identify Structure Based on Data (e.g., Starting Material, Solvent) nmr_signals->identify_nmr_impurity Compare with known spectra is_exchangeable Yes: Confirms -OH (Starting Material) or other exchangeable proton. d2o_exchange->is_exchangeable Peak Disappears? not_exchangeable Peak is non-exchangeable C-H. d2o_exchange->not_exchangeable No final_id Correlate GC-MS and NMR findings to confirm impurity structure. no_br_impurity->final_id identify_br_impurity->final_id identify_nmr_impurity->final_id is_exchangeable->final_id

Caption: Systematic workflow for impurity identification.

Guide 2: Interpreting Key Signals in NMR and GC-MS

To effectively identify impurities, it is crucial to know the expected signals for the pure compound.

Table 1: Key Analytical Data for this compound and a Common Impurity

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (in CDCl₃) Expected Key Mass Fragments (m/z)
This compound C₅H₆BrN 160.01 ~3.5 ppm (s, 2H, -CH₂Br)~1.4-1.6 ppm (m, 2H, cyclopropyl)~1.2-1.3 ppm (m, 2H, cyclopropyl) 161/159 (M⁺), 80 ([M-Br]⁺), 67 ([M-CH₂Br]⁺)

| 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | C₅H₇NO | 97.12 | ~3.7 ppm (s, 2H, -CH₂OH)~1.5 ppm (br s, 1H, -OH)~1.1-1.2 ppm (m, 2H, cyclopropyl)~0.9-1.0 ppm (m, 2H, cyclopropyl) | 97 (M⁺), 67 ([M-CH₂OH]⁺), 66 ([M-H₂O-CN]⁺) |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Guide 3: Understanding GC-MS Fragmentation

The fragmentation pattern is a chemical fingerprint. For this compound, the process begins with the formation of the molecular ion [C₅H₆BrN]⁺•.

Fragmentation_Pathway parent Parent Ion [C₅H₆BrN]⁺• m/z 159/161 frag1 [C₅H₆N]⁺ m/z 80 (Loss of •Br) parent->frag1 - •Br frag2 [C₄H₄N]⁺ m/z 66 (Loss of •CH₂Br) parent->frag2 - •CH₂Br frag3 [C₃H₄]⁺• m/z 40 (Ring Fragment) frag2->frag3 - HCN

Caption: Plausible GC-MS fragmentation pathways.

Experimental Protocols

Adherence to proper sample preparation is critical for obtaining high-quality, reproducible data.

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a sample for ¹H and ¹³C NMR that is free of particulate matter and at an appropriate concentration.

Materials:

  • Sample of this compound

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • NMR Tube (5 MHz, high precision)

  • Pasteur pipette and bulb

  • Vortex mixer

  • Small vial

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. Rationale: This amount provides excellent signal-to-noise for ¹H NMR within a reasonable number of scans without causing solubility issues.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Rationale: CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal solvent signal in the most crowded spectral regions. TMS provides the 0 ppm reference.

  • Dissolution: Cap the vial and gently vortex for 10-15 seconds to ensure the sample is fully dissolved. Visually inspect for any particulates.

  • Transfer: Carefully transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height is within the optimal range for the spectrometer's probe (typically ~4-5 cm).

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Proceed with shimming and data acquisition.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To prepare a dilute sample solution suitable for injection into a GC-MS system.

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Ethyl Acetate, Dichloromethane, HPLC grade)

  • Autosampler vial with cap and septum

  • Micropipettes

Procedure:

  • Stock Solution (Optional but Recommended): Prepare a stock solution by dissolving ~10 mg of the sample in 1.0 mL of the chosen solvent. This creates a 10 mg/mL solution. Rationale: A stock solution allows for easy and accurate serial dilutions.

  • Working Solution: Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into an autosampler vial and add 990 µL of the solvent. This results in a final concentration of approximately 100 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

  • Mixing: Cap the vial securely and vortex for 5-10 seconds to ensure homogeneity.

  • Analysis: Place the vial in the autosampler tray. Set up the GC-MS method with an appropriate temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) and ensure the MS is scanning over a relevant mass range (e.g., m/z 35-250). Rationale: A temperature ramp is necessary to separate compounds with different boiling points, while the mass range should cover the expected fragments and molecular ion.

References

Stability issues of 1-(Bromomethyl)cyclopropane-1-carbonitrile and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Bromomethyl)cyclopropane-1-carbonitrile

Introduction

Welcome to the technical support guide for this compound (CAS No. 98730-78-0). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique strained-ring structure and reactive functional groups, this compound can exhibit stability issues if not handled or stored correctly. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and protocols to help you identify and mitigate potential degradation, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). It must be sealed in a dry environment, as it is susceptible to hydrolysis. For long-term storage, aliquoting the material into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.

Q2: Is this compound sensitive to any particular conditions?

A2: Yes. The molecule's stability is compromised by:

  • Moisture/Water: The primary degradation pathway is hydrolysis of the highly reactive bromomethyl group.

  • Strong Bases: Can promote elimination or substitution reactions.[1][2][3]

  • Strong Oxidizing Agents: May react with the compound, though specific pathways are not well-documented.[1][2][3]

  • Elevated Temperatures: Can accelerate degradation rates and potentially lead to pressure buildup in sealed containers. While some sources predict a high boiling point, thermal decomposition is a significant risk.[4]

Q3: What are the primary safety concerns when handling this reagent?

A3: This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and eye irritation. Inhalation of vapors should be avoided.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood.[5]

Part 2: Troubleshooting Guide for Stability Issues

This section is structured to help you diagnose problems that may arise during your experiments, linking observations to potential root causes related to compound stability.

Problem 1: My reaction yield is significantly lower than expected, and I suspect the starting material.

  • Possible Cause: Your this compound may have partially degraded during storage or handling. The most common degradation pathway is hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 1-(Hydroxymethyl)cyclopropane-1-carbonitrile. This byproduct is unreactive in typical nucleophilic substitution reactions where the bromide acts as a leaving group.

  • Troubleshooting Steps:

    • Assess Purity: Analyze your starting material using a suitable analytical method (see Protocol 1) and compare it to a freshly opened vial or a new lot.

    • Check for Byproducts: Look for the mass of the potential hydrolyzed product (111.12 g/mol ) in your crude reaction mixture via LC-MS.

    • Review Handling Procedures: Ensure that the reagent was handled under strictly anhydrous conditions. Were solvents and other reagents free of water? Was the reaction performed under an inert atmosphere?

Problem 2: I observe an unexpected, more polar spot on my TLC plate or a new peak in my LC-MS analysis of the starting material.

  • Possible Cause: This is a strong indicator of degradation. Polar functional groups, such as the hydroxyl group (-OH) from hydrolysis, will decrease the retention factor (Rf) on normal-phase TLC and typically elute earlier in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Co-spotting (TLC): If you have a fresh, reliable sample, co-spot it on a TLC plate with your suspect sample. A separate, lower Rf spot in the suspect lane confirms the presence of a more polar impurity.

    • Mass Analysis (LC-MS): The primary degradation product, 1-(Hydroxymethyl)cyclopropane-1-carbonitrile, has a molecular weight of 111.12. A secondary, though less likely, degradation product from hydrolysis of both the bromide and the nitrile group would be 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid (MW 130.11). Check your mass spectrum for ions corresponding to these masses.

Problem 3: My NMR spectrum of the starting material shows unexpected peaks, particularly a singlet around 3.5-4.0 ppm.

  • Possible Cause: The benzylic-like protons of the -CH₂Br group in the parent compound typically appear as a singlet. However, upon hydrolysis to -CH₂OH, the chemical shift of these protons will change, often appearing in the 3.5-4.0 ppm range in common deuterated solvents. You may also see a broad singlet corresponding to the new -OH proton.

  • Troubleshooting Steps:

    • Integrate Signals: Compare the integration of the suspicious new peak to the characteristic cyclopropane proton signals (typically 1-2 ppm). This can give you a quantitative estimate of the level of degradation.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. If the broad singlet corresponding to the -OH proton disappears, it confirms the presence of the hydrolyzed product.

Part 3: Predicted Degradation Pathways & Products

The high ring strain of the cyclopropane ring (C-C-C bond angles of 60°) and the presence of two reactive functional groups dictate the potential degradation pathways.[6][7]

Pathway A: Hydrolysis of the Bromomethyl Group

This is the most probable degradation pathway under ambient or protic conditions. It proceeds via a nucleophilic substitution reaction where water acts as the nucleophile.[8][9][10] Given that the carbon is primary, the mechanism is likely Sₙ2, but Sₙ1 character cannot be entirely ruled out due to the potential stabilizing effect of the cyclopropane ring.

G cluster_main Pathway A: Bromomethyl Hydrolysis start 1-(Bromomethyl)cyclopropane- 1-carbonitrile (Parent Compound) MW: 160.01 product1 1-(Hydroxymethyl)cyclopropane- 1-carbonitrile (Primary Degradant) MW: 111.12 start->product1 Sₙ2/Sₙ1 Hydrolysis byproduct + HBr product1->byproduct reagent + H₂O (Moisture) reagent->start

Caption: Primary degradation via hydrolysis of the bromomethyl group.

Pathway B: Hydrolysis of the Nitrile Group

Under strongly acidic or basic conditions, the nitrile group can also hydrolyze. This is generally a slower process than the hydrolysis of the primary bromide. It can occur on the parent compound or on the primary degradant.

G cluster_main Pathway B: Nitrile Hydrolysis start 1-(Bromomethyl)cyclopropane- 1-carbonitrile (Parent Compound) product_amide 1-(Bromomethyl)cyclopropane- 1-carboxamide (Amide Intermediate) start->product_amide H⁺/OH⁻, H₂O (Partial Hydrolysis) product_acid 1-(Bromomethyl)cyclopropane- 1-carboxylic acid (Secondary Degradant) product_amide->product_acid H⁺/OH⁻, H₂O (Full Hydrolysis)

Caption: Secondary degradation via hydrolysis of the nitrile group.

Summary of Potential Degradation Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
1-(Hydroxymethyl)cyclopropane-1-carbonitrileC₅H₇NO111.12A (Primary)
1-(Bromomethyl)cyclopropane-1-carboxylic acidC₅H₆BrO₂177.01B (On Parent)
1-(Hydroxymethyl)cyclopropane-1-carboxylic acidC₅H₈O₃130.11A then B
1-(Bromomethyl)cyclopropane-1-carboxamideC₅H₇BrN₂O177.02B (Intermediate)

Part 4: Analytical and Mitigation Protocols

Protocol 1: Purity Assessment by LC-MS

This protocol provides a general method to assess the purity of your starting material and detect the primary hydrolytic degradation product.

  • Objective: To quantify the percentage of the parent compound and identify the presence of 1-(Hydroxymethyl)cyclopropane-1-carbonitrile.

  • Instrumentation: HPLC with UV detector, coupled to a Mass Spectrometer (ESI+).

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution of your this compound sample in Acetonitrile.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 2 µL.

      • UV Detection: 210 nm.

    • MS Conditions (ESI+):

      • Scan Range: m/z 50-300.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

    • Data Analysis:

      • Identify the peak for the parent compound (retention time will vary). Check for an ion corresponding to [M+H]⁺ or other adducts.

      • Search for a peak corresponding to the hydrolyzed product (MW 111.12). This peak will be more polar and should have an earlier retention time. Look for an m/z of 112.1 [M+H]⁺.

      • Calculate purity based on the peak area percentage from the UV chromatogram.

Protocol 2: Forced Degradation Study

This protocol helps to definitively identify degradation products by intentionally subjecting the compound to harsh conditions.

  • Objective: To generate and identify potential degradation products under hydrolytic stress.

  • Methodology:

    • Sample Setup:

      • Control: Dissolve 10 mg of the compound in 10 mL of Acetonitrile.

      • Test Sample: Dissolve 10 mg of the compound in 10 mL of a 1:1 Acetonitrile:Water mixture.

    • Incubation: Loosely cap both vials and leave them at room temperature (or 40°C to accelerate) for 24-48 hours.

    • Analysis: After incubation, dilute an aliquot of each sample and analyze using the LC-MS method described in Protocol 1.

    • Interpretation: Compare the chromatograms. New peaks in the "Test Sample" that are absent or minor in the "Control" are degradation products. The mass data will help in their identification. This confirms the identity of impurities you may be seeing in aged samples.

References

Navigating the Complex Reactivity of 1-(Bromomethyl)cyclopropane-1-carbonitrile: A Solvent-Driven Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support guide for reactions involving 1-(Bromomethyl)cyclopropane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. The choice of solvent is paramount, as it directly dictates the reaction pathway and final product distribution. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of cyclopropyl, cyclobutyl, and homoallyl products. How can I control the selectivity?

Answer: This is a classic challenge stemming from the behavior of the cyclopropylmethyl cation.[1] The formation of this carbocation intermediate is highly favored in many reactions with this compound, especially under conditions that promote SN1-type mechanisms. This cation is notoriously unstable and rapidly equilibrates between the cyclopropylmethyl, cyclobutyl, and homoallyl forms.[1] The product ratio you observe is a direct reflection of the relative rates of nucleophilic attack on these equilibrating cations.

Core Causality: The key to controlling selectivity is to manage the lifetime and stability of the initial cyclopropylmethyl cation. The solvent plays a critical role here.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents strongly stabilize the carbocation intermediate through hydrogen bonding and high dielectric constants.[2][3][4] This stabilization prolongs the cation's lifetime, allowing for extensive rearrangement to the more stable cyclobutyl and homoallyl systems before the nucleophile can attack.[1] Consequently, using polar protic solvents will almost invariably lead to a mixture of products, often favoring the rearranged isomers.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are a better choice for preserving the cyclopropylmethyl framework.[2][5] While they are polar enough to dissolve reactants, they do not solvate the nucleophile as strongly as protic solvents.[6][7] This results in a more "naked" and highly reactive nucleophile that can trap the initial cyclopropylmethyl cation before it has a chance to rearrange extensively.[7]

  • Nonpolar Solvents (e.g., hexane, toluene): These are generally unsuitable for reactions involving charged intermediates or polar reagents due to poor solubility.[2]

Troubleshooting & Optimization Strategy:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent and observing rearrangement, the first and most effective step is to switch to a solvent like DMF or DMSO.[6]

  • Increase Nucleophile Concentration: A higher concentration of a strong nucleophile will favor a bimolecular (SN2-type) reaction, which proceeds without a discrete carbocation intermediate, thus preventing rearrangement.

  • Lower the Reaction Temperature: Reducing the temperature can slow down the rate of carbocation rearrangement more than the rate of nucleophilic attack, favoring the unrearranged product.[1]

FAQ 2: I am trying to synthesize a cyclobutane derivative from this compound, but the yields are low. How can I promote the ring expansion?

Answer: To favor the formation of cyclobutane derivatives, you need to intentionally promote the rearrangement of the cyclopropylmethyl cation to the cyclobutyl cation.[1] This is the opposite goal of FAQ 1.

Core Causality: The key is to use conditions that generate and stabilize the carbocation, giving it ample time to undergo ring expansion.

Troubleshooting & Optimization Strategy:

  • Utilize Polar Protic Solvents: Solvents like water, formic acid, or alcohols are ideal for this purpose. They will stabilize the carbocation intermediate, facilitating the rearrangement process.[2][3] Solvolysis reactions, where the solvent itself acts as the nucleophile, are particularly effective.

  • Use a Weak Nucleophile: A weak nucleophile will not react as quickly with the initial cyclopropylmethyl cation, allowing the rearrangement equilibrium to be established.

  • Employ Lewis Acids: A catalytic amount of a Lewis acid can assist in the abstraction of the bromide, promoting the formation of the carbocation and subsequent rearrangement.

Illustrative Workflow for Promoting Ring Expansion:

SN2_Mechanism reagents        N₃⁻+Br-CH₂-C(CN)(c-C₃H₅)     transition_state        [N₃···CH₂(Br)···C(CN)(c-C₃H₅)]δ-     reagents->transition_state Polar Aprotic Solvent (DMF) products        N₃-CH₂-C(CN)(c-C₃H₅)+Br⁻     transition_state->products

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the cyclopropane motif is a privileged scaffold, imparting unique conformational rigidity and metabolic stability to bioactive molecules. The functionalization of this strained ring system with reactive groups opens avenues for diverse molecular architectures. 1-(Bromomethyl)cyclopropane-1-carbonitrile is one such versatile building block, combining the steric and electronic properties of the cyclopropane ring with the synthetic handles of a bromomethyl and a nitrile group. A thorough understanding of its structure through spectroscopic methods is paramount for its effective utilization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative approach with structurally related analogs to facilitate unambiguous spectral interpretation for researchers in drug development and chemical synthesis.

The Structural Uniqueness of this compound: An NMR Perspective

The interpretation of the NMR spectra of this compound is guided by three key structural features: the three-membered cyclopropane ring, the electron-withdrawing nitrile group, and the electronegative bromine atom. The high degree of ring strain in cyclopropane significantly influences the hybridization of the carbon atoms and the shielding of the attached protons, leading to characteristic upfield chemical shifts in both ¹H and ¹³C NMR spectra. The nitrile and bromomethyl substituents, however, introduce deshielding effects that modulate these characteristic shifts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the limited availability of experimental spectra in the public domain, a predicted ¹H NMR spectrum of this compound serves as a robust foundation for our analysis. The spectrum is expected to exhibit two distinct multiplets corresponding to the diastereotopic protons of the cyclopropane ring and a singlet for the bromomethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂Br~3.6 - 3.8Singlet (s)2H
Cyclopropyl-H (cis to -CN)~1.4 - 1.6Multiplet (m)2H
Cyclopropyl-H (trans to -CN)~1.2 - 1.4Multiplet (m)2H
The Bromomethyl Protons (-CH₂Br)

The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the range of 3.6 - 3.8 ppm . This downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. For comparison, the methylene protons in bromomethylcyclopropane (without the nitrile group) resonate at approximately 3.3 ppm. The additional downfield shift in the target molecule can be attributed to the electron-withdrawing nature of the nitrile group on the same carbon.

The Cyclopropyl Protons

The four protons on the cyclopropane ring are diastereotopic due to the chiral center at the quaternary carbon (C1). They are expected to give rise to two complex multiplets. The two protons cis to the nitrile group are predicted to be slightly deshielded and resonate at a lower field (~1.4 - 1.6 ppm ) compared to the two protons trans to the nitrile group (~1.2 - 1.4 ppm ). This differentiation arises from the anisotropic effect of the cyano group.

A valuable comparison can be drawn from the reported ¹H NMR data of a structurally similar compound, 1-(bromomethyl)-2,2-dimethyl-3-pentylcyclopropane-1-carbonitrile, which shows signals for the bromomethyl protons as two doublets at 3.63 and 3.44 ppm.[1] The geminal coupling observed in this analog suggests that the free rotation of the bromomethyl group might be hindered. While our predicted spectrum for the simpler this compound shows a singlet, the possibility of observing more complex splitting in an experimental spectrum due to restricted rotation or second-order effects should be considered.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-C N~118 - 122
-C H₂Br~35 - 40
C 1 (Quaternary)~25 - 30
C H₂ (Cyclopropyl)~18 - 22
The Nitrile Carbon (-CN)

The carbon of the nitrile group is expected to have the most downfield chemical shift, appearing in the range of 118 - 122 ppm . This is a characteristic region for nitrile carbons.

The Bromomethyl Carbon (-CH₂Br)

The carbon atom of the bromomethyl group is directly attached to the highly electronegative bromine atom, which results in a significant downfield shift to approximately 35 - 40 ppm .

The Quaternary Cyclopropyl Carbon (C1)

The quaternary carbon of the cyclopropane ring, bonded to both the bromomethyl and nitrile groups, is predicted to resonate in the region of 25 - 30 ppm . Quaternary carbons typically show weaker signals in ¹³C NMR spectra.

The Methylene Cyclopropyl Carbons (-CH₂-)

The two equivalent methylene carbons of the cyclopropane ring are expected to be the most upfield signals in the spectrum, appearing around 18 - 22 ppm . This upfield shift is a hallmark of the cyclopropane ring's unique electronic structure.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain single peaks for each carbon.

    • A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Visualizing the Connectivity: An Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS H1_acq ¹H NMR Acquisition (400 MHz) dissolve->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition dissolve->C13_acq Transfer to NMR tube process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process analyze Spectral Interpretation & Comparison process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Structural Elucidation Pathway

G A This compound B ¹H NMR Spectrum A->B yields C ¹³C NMR Spectrum A->C yields D Number of Signals B->D E Chemical Shift (δ) B->E F Integration B->F G Splitting Pattern B->G C->D C->E H Structural Confirmation D->H E->H F->H G->H

Caption: Logical flow for structure confirmation via NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its unique molecular structure. By leveraging predicted data and comparing it with the known spectral features of its constituent functional groups and structurally similar molecules, researchers can confidently identify and characterize this important synthetic intermediate. The interplay of the upfield shifts induced by the cyclopropane ring and the downfield shifts from the electronegative bromine and electron-withdrawing nitrile group creates a distinct spectral pattern. This guide provides the necessary framework for a comprehensive interpretation of these spectra, empowering scientists in their pursuit of novel chemical entities.

References

Comparison of different brominating agents for the synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Brominating Agents for the Synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Introduction

This compound is a valuable bifunctional building block in medicinal and agrochemical research.[1] The presence of a reactive bromomethyl group and a versatile nitrile functionality, attached to a strained cyclopropane ring, makes it a desirable intermediate for introducing the cyclopropylmethyl moiety into more complex molecular architectures.[1][2] The synthesis of this compound typically starts from its corresponding alcohol, 1-(hydroxymethyl)cyclopropane-1-carbonitrile. The critical transformation—the conversion of the primary hydroxyl group to a bromide—can be accomplished using various brominating agents.

The choice of reagent is a critical decision in synthesis design, impacting yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of common brominating agents for this specific transformation, offering experimental insights and data to inform the selection process for researchers in drug development and organic synthesis.

Core Principles: Converting Alcohols to Alkyl Bromides

The conversion of a primary alcohol to an alkyl bromide is a cornerstone of organic synthesis. The fundamental challenge is to transform the poor leaving group, a hydroxide ion (⁻OH), into a good one. The brominating agents discussed herein achieve this by activating the hydroxyl group, typically through an Sɴ2 mechanism, which proceeds with an inversion of stereochemistry if the carbon center is chiral.[3][4]

Comparative Analysis of Brominating Agents

This section details the mechanisms, protocols, and performance of four common brominating systems: Phosphorus Tribromide (PBr₃), the Appel Reaction (Triphenylphosphine/Bromine Source), Thionyl Bromide (SOBr₂), and N-Bromosuccinimide (NBS).

Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and highly effective reagent for converting primary and secondary alcohols into their corresponding bromides.[5][6] It is particularly advantageous as it generally avoids the carbocation rearrangements that can plague reactions using hydrobromic acid.[4][5][7]

Mechanism of Action: The reaction proceeds via an Sɴ2 pathway. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate, converting the hydroxyl group into an excellent leaving group. A bromide ion, displaced in the initial step or from another PBr₃ molecule, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group to yield the alkyl bromide.[4][7]

Experimental Protocol (Adapted from general procedures):

  • Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting alcohol, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Reaction: The flask is cooled to 0 °C in an ice bath. Phosphorus tribromide (approximately 0.33-0.40 equivalents per equivalent of alcohol) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Performance Insights:

  • Yield: High to excellent yields are typically achieved. For the related synthesis of (Bromomethyl)cyclopropane, yields of 80-99% have been reported using PBr₃ in DMF.[8]

  • Advantages: High efficiency, cost-effective for large-scale synthesis, and suppression of rearrangement byproducts.[6]

  • Disadvantages: PBr₃ is highly corrosive and reacts violently with water and alcohols; it must be handled with extreme care in a fume hood.[5][6] The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions.[6] Phosphorous acid is generated as a byproduct, which can decompose at high temperatures (>160 °C) to produce highly toxic phosphine gas.[5]

The Appel Reaction (PPh₃/CBr₄ or PPh₃/Br₂)

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl halides under neutral conditions.[9][10] The classic reagent combination is triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), though other bromine sources like elemental bromine (Br₂) can also be used.[3][10]

Mechanism of Action: The reaction begins with the activation of triphenylphosphine by the bromine source. For instance, PPh₃ reacts with CBr₄ to form a phosphonium salt, [Ph₃P-Br]⁺CBr₃⁻. The alcohol is deprotonated by the tribromomethyl anion, forming an alkoxide. This alkoxide then attacks the phosphonium ion, creating an alkyloxyphosphonium intermediate. In the final step, the bromide ion executes an Sɴ2 displacement on the carbon atom, yielding the alkyl bromide and triphenylphosphine oxide (TPPO) as a byproduct.[9][10]

Experimental Protocol (Adapted for this compound):

  • Setup: A dry flask under a nitrogen atmosphere is charged with 1-(hydroxymethyl)cyclopropane-1-carbonitrile, triphenylphosphine (1.5-2.0 eq), and an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[11][12]

  • Reaction: The solution is cooled to 0 °C. A solution of carbon tetrabromide (1.3-2.0 eq) in the same solvent is added dropwise.[11][12] The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Progression: The reaction is monitored by TLC for the disappearance of the starting alcohol.

  • Workup: The solvent is removed under reduced pressure. The resulting residue contains the product and the main byproduct, triphenylphosphine oxide (TPPO).

  • Purification: TPPO can often be challenging to separate. It can be precipitated by adding a non-polar solvent like hexanes or ether and removed by filtration.[12] The filtrate is then concentrated, and the crude product is purified by column chromatography. A patent describing a similar synthesis reported an 87% yield after purification.[13]

Performance Insights:

  • Yield: Generally high yields are achievable.[9]

  • Advantages: The reaction proceeds under very mild and neutral conditions, making it suitable for sensitive substrates.

  • Disadvantages: The primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification due to its polarity and crystallinity.[12] The use of carbon tetrabromide is also a concern due to its toxicity and environmental regulations. The high molecular weight of the reagents makes the process less atom-economical compared to using PBr₃.

Thionyl Bromide (SOBr₂)

Thionyl bromide is the bromine analog of the more commonly used thionyl chloride (SOCl₂). It serves as a potent brominating agent for converting alcohols to alkyl bromides.[14]

Mechanism of Action: Similar to SOCl₂, the alcohol attacks the sulfur atom of SOBr₂, leading to the formation of an alkyl bromosulfite intermediate. This is a good leaving group. The reaction can then proceed via different pathways depending on the conditions, but for a primary alcohol, it typically involves an Sɴ2 attack by a bromide ion.[15]

Experimental Protocol (General Procedure):

  • Setup: A dry, inert-atmosphere flask is charged with 1-(hydroxymethyl)cyclopropane-1-carbonitrile and a suitable anhydrous solvent (e.g., THF, DCM). A weak base like pyridine may be added to neutralize the HBr byproduct, though this can sometimes lead to unreactive salt formation with SOBr₂.[3]

  • Reaction: The solution is cooled to 0 °C, and thionyl bromide is added dropwise.

  • Progression: The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored chromatographically.

  • Workup: The reaction is quenched with ice water. The product is extracted into an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: The final product is purified by vacuum distillation.

Performance Insights:

  • Yield: Yields can be good, but side reactions are more common than with SOCl₂.[16][17]

  • Advantages: The gaseous byproducts (SO₂ and HBr) can be easily removed, simplifying the workup process.

  • Disadvantages: Thionyl bromide is significantly less stable and more reactive than thionyl chloride.[3][16][17] Its instability can lead to the formation of bromine, which may cause undesired side reactions. It is also highly corrosive and moisture-sensitive.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid, most famous for radical-mediated allylic and benzylic brominations (the Wohl-Ziegler reaction).[18][19] However, in combination with reagents like triphenylphosphine, it can also be used to convert alcohols to alkyl bromides.

Mechanism of Action (with PPh₃): This reaction is mechanistically similar to the Appel reaction. PPh₃ reacts with NBS to form an oxyphosphonium bromide intermediate. The alcohol then attacks this species, and subsequent Sɴ2 displacement by bromide yields the alkyl bromide, triphenylphosphine oxide, and succinimide.

Experimental Protocol (with PPh₃):

  • Setup: In a dry, inert-atmosphere flask, NBS is added portion-wise to a cooled (0 °C) solution of triphenylphosphine in an anhydrous aprotic solvent like DCM or THF.

  • Reaction: A solution of 1-(hydroxymethyl)cyclopropane-1-carbonitrile in the same solvent is then added dropwise.

  • Progression: The reaction is stirred at 0 °C and then at room temperature until completion.

  • Workup & Purification: The workup is similar to the Appel reaction, involving the removal of the triphenylphosphine oxide and succinimide byproducts, followed by chromatographic purification of the desired product.

Performance Insights:

  • Yield: Yields are generally good, but the method is less common for simple alcohol-to-bromide conversions compared to PBr₃ or the Appel reaction.

  • Advantages: NBS is a solid reagent that is easier and safer to handle than liquid bromine or PBr₃.[20]

  • Disadvantages: This method still generates triphenylphosphine oxide, complicating purification. For industrial applications, NBS can be a costly reagent.[21]

Quantitative Data Summary

Brominating Agent/SystemTypical YieldReaction ConditionsKey ByproductsCost & ScalabilitySafety Considerations
Phosphorus Tribromide (PBr₃) 80-99%[8]0 °C to RT, neat or in solventH₃PO₃Cost-effective, highly scalableHighly corrosive, toxic, water-reactive; potential for phosphine gas release during workup.[5][6]
Appel Reaction (PPh₃/CBr₄) ~87%[13]0 °C to RT, mild, neutralTriphenylphosphine oxide (TPPO)Higher cost, less atom-economicalCBr₄ is toxic; TPPO removal can be difficult on a large scale.
Thionyl Bromide (SOBr₂) Good, but variable0 °C to RTSO₂, HBrModerate costHighly reactive and unstable, corrosive, moisture-sensitive.[3][16]
NBS / PPh₃ Good0 °C to RT, mildTPPO, SuccinimideCostly for large scale[21]NBS is an irritant; generates TPPO byproduct.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the two most common and reliable methods discussed.

G cluster_0 PBr₃ Bromination Workflow A 1. Charge Reactor: - 1-(hydroxymethyl)cyclopropane-1-carbonitrile - Anhydrous Solvent (e.g., Ether) B 2. Cool to 0°C A->B C 3. Add PBr₃ Dropwise (Exothermic Control) B->C D 4. Stir at RT until Completion C->D E 5. Aqueous Quench (Ice Water) D->E F 6. Workup: - Separate Layers - Wash (NaHCO₃, Brine) - Dry & Concentrate E->F G 7. Purify: Vacuum Distillation F->G

Caption: Workflow for bromination using Phosphorus Tribromide (PBr₃).

G cluster_1 Appel Reaction Workflow A 1. Charge Reactor: - Alcohol Substrate - PPh₃ - Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add CBr₄ Solution Dropwise B->C D 4. Stir at RT until Completion C->D E 5. Concentrate Solvent D->E F 6. Precipitate TPPO (e.g., add Hexanes) & Filter E->F G 7. Purify Filtrate: Column Chromatography F->G

Caption: Workflow for bromination using the Appel Reaction (PPh₃/CBr₄).

Conclusion and Recommendations

The selection of a brominating agent for the synthesis of this compound depends heavily on the specific needs of the project.

  • For Large-Scale and Cost-Driven Synthesis: Phosphorus tribromide (PBr₃) is the superior choice. Its high efficiency, excellent yield, scalability, and lower cost make it ideal for industrial applications. However, its hazardous nature demands stringent safety protocols and experienced handling.

  • For Lab-Scale Synthesis with Sensitive Substrates: The Appel reaction offers the mildest conditions, proceeding under a neutral pH and at low temperatures. This makes it the preferred method when the starting material or product contains sensitive functional groups that would not tolerate the acidic byproducts of other reagents. The primary trade-off is the laborious purification required to remove triphenylphosphine oxide.

  • Alternative Options: Thionyl bromide and NBS/PPh₃ are viable but generally less advantageous alternatives. Thionyl bromide's instability is a significant concern, while the NBS/PPh₃ system offers few benefits over the standard Appel reaction while adding reagent cost.

Ultimately, a careful evaluation of scale, cost, substrate sensitivity, and available safety infrastructure will guide the rational selection of the optimal brominating agent for this important synthetic transformation.

References

A Comparative Guide to Alternative Methods for the Synthesis of 1-Substituted Cyclopropane Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern drug discovery. Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for larger, more flexible groups, often leading to enhanced potency, improved metabolic stability, and reduced off-target effects.[1] When substituted with a cyano group, these structures become exceptionally valuable building blocks, as the nitrile moiety can be readily transformed into a wide array of functional groups, including amines, carboxylic acids, and tetrazoles.

Historically, the synthesis of these valuable motifs has relied on a handful of classic transformations. However, the increasing demand for stereochemically complex and densely functionalized molecules has driven significant innovation in the field. This guide provides a comparative analysis of traditional and modern alternative methods for synthesizing 1-substituted cyclopropane carbonitriles, offering field-proven insights into the causality behind experimental choices and providing the data necessary for researchers to select the optimal strategy for their specific synthetic challenges.

I. Foundational Strategies: An Overview of Traditional Methods

Traditional approaches to cyclopropane carbonitriles primarily involve the cyclopropanation of α,β-unsaturated nitriles. These methods, while foundational, often come with significant limitations in scope, safety, and stereocontrol.

Michael-Initiated Ring Closure (MIRC)

One of the most established routes is the Michael-Initiated Ring Closure (MIRC) reaction. This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated nitrile, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

Mechanism & Rationale: The process is a tandem reaction where the initial Michael addition creates an enolate or carbanion, which is strategically positioned to displace a leaving group on the original nucleophile, thereby forming the cyclopropane ring.[2] The choice of base is critical; it must be strong enough to deprotonate the nucleophile without promoting unwanted side reactions.

  • Advantages: This method is often transition-metal-free, utilizes readily available starting materials, and is operationally simple.[2]

  • Limitations: The requirement for a suitable leaving group on the nucleophile limits the scope. Furthermore, achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts, often resulting in mixtures of diastereomers.

Caption: General workflow for the MIRC reaction.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[3][4]

Mechanism & Rationale: The reaction is believed to proceed through a concerted "butterfly-type" transition state, where the methylene group is delivered to the double bond stereospecifically.[5][6] This means the stereochemistry of the starting alkene is retained in the cyclopropane product. For α,β-unsaturated nitriles, the electron-withdrawing nature of the cyano group can deactivate the double bond, sometimes leading to lower yields or requiring modified, more reactive reagents (e.g., the Furukawa modification using Et₂Zn).[4][7]

  • Advantages: High stereospecificity, good functional group tolerance, and avoidance of highly toxic or explosive reagents like diazomethane.[5]

  • Limitations: The reaction is stoichiometric in zinc, generating significant metal waste. Its efficiency can be low for electron-deficient alkenes, and achieving enantioselectivity requires the use of chiral ligands or auxiliaries, which can be complex and expensive.

Diazo-Mediated Metal-Catalyzed Cyclopropanation

The reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., complexes of Rh, Cu, Ru) is a powerful method for forming cyclopropanes.[8] For synthesizing cyclopropane carbonitriles, diazoacetonitrile (N₂CHCN) is the key reagent.

Mechanism & Rationale: The catalyst first reacts with the diazo compound to form a highly reactive metal-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene to form the cyclopropane ring.

  • Advantages: This catalytic approach is highly atom-economical.

  • Limitations: Diazoacetonitrile is unstable and potentially explosive, posing significant handling risks. Early catalytic systems often provided only moderate diastereoselectivity and lacked effective enantiocontrol.[9][10]

II. Modern & Alternative Synthetic Strategies

Recent advancements have focused on overcoming the limitations of traditional methods, emphasizing safety, efficiency, and, most critically, stereocontrol.

Biocatalysis: The Advent of Engineered Enzymes

Perhaps the most significant breakthrough in the asymmetric synthesis of cyclopropane carbonitriles has come from the field of biocatalysis. By harnessing the power of directed evolution, scientists have engineered enzymes, particularly myoglobin variants, to catalyze this transformation with unparalleled precision.[9]

Mechanism & Rationale: An engineered myoglobin variant, containing an iron-porphyrin cofactor, acts as a carbene transferase.[11] It reacts with diazoacetonitrile to form a heme-carbene intermediate within the enzyme's chiral active site. This active site then perfectly orients the alkene substrate for a highly controlled carbene transfer, dictating the stereochemical outcome of the reaction. To circumvent the hazards of handling diazoacetonitrile, a chemoenzymatic, compartmentalized system is used where the diazo reagent is generated in situ from glycinonitrile hydrochloride and sodium nitrite in one phase and is then consumed by the enzyme in an organic phase.[9][10]

  • Expertise & Trustworthiness: This method provides exceptional levels of stereocontrol, frequently achieving >99% diastereomeric excess (de) and enantiomeric excess (ee).[9] The reaction proceeds under mild, aqueous conditions, and the biocatalysts can achieve thousands of turnovers, making the process highly efficient and scalable.[12]

  • Authoritative Grounding: This approach has been successfully applied to a broad range of olefin substrates, including those that are challenging for traditional chemical catalysts.[9]

Caption: Chemoenzymatic workflow for safe and stereoselective cyclopropanation.

Photoredox Catalysis: A Light-Driven Radical Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. This strategy has been successfully applied to cyclopropanation by generating radical intermediates that are inaccessible through traditional thermal methods.

Mechanism & Rationale: In a typical system, a photocatalyst (e.g., [Ru(bpy)₃]²⁺) is excited by visible light and engages in a single-electron transfer (SET) with a suitable precursor, such as diiodomethane.[13] This generates an iodomethyl radical (•CH₂I), which adds to a Michael acceptor like an α,β-unsaturated nitrile. The resulting radical intermediate is then reduced by the photocatalyst to form an anion, which undergoes rapid intramolecular cyclization to yield the cyclopropane product.[14]

  • Expertise & Trustworthiness: This method avoids the use of stoichiometric metals and often proceeds at room temperature. It offers a distinct mechanistic pathway (radical/polar crossover) that can provide complementary reactivity to traditional carbenoid-based methods.

  • Authoritative Grounding: The reaction tolerates a wide variety of functional groups and has been demonstrated on a range of chalcones, heteroaryl analogues, and other Michael acceptors.[13]

Electrochemical Synthesis: Modular and Diastereoselective Cyclopropanation

Electrosynthesis offers a reagent-free way to generate reactive intermediates, providing a sustainable and highly tunable platform for chemical reactions. A novel electrochemical approach allows for the highly diastereoselective synthesis of nitrile-substituted cyclopropanes from simple, unactivated alkenes and acidic carbon pronucleophiles (e.g., arylacetonitriles).[1]

Mechanism & Rationale: This strategy involves the electrolysis of thianthrene in the presence of an alkene. This generates a dielectrophilic alkenyl thianthrenium intermediate. In a separate pot, a base is used to deprotonate a pronucleophile like substituted acetonitrile, forming a carbanion. The addition of this carbanion to the activated alkene intermediate initiates a sequence that results in a highly diastereoselective cyclopropanation.

  • Expertise & Trustworthiness: This method is highly modular, allowing for diverse combinations of alkenes and nitrile-containing pronucleophiles. It furnishes a complementary diastereomer compared to many conventional metal-catalyzed approaches and avoids the need to pre-synthesize sensitive carbene precursors.[1]

  • Authoritative Grounding: The protocol is scalable and tolerates a broad array of functional groups, demonstrating its utility for accessing complex cyclopropane building blocks that are difficult to prepare using other methods.[1]

III. Comparative Performance Analysis

The choice of synthetic method depends critically on the specific requirements of the target molecule, such as desired stereochemistry, scale, and functional group compatibility. The table below summarizes the key performance indicators for each strategy.

MethodStereocontrolSubstrate ScopeConditionsSafety/HandlingKey AdvantagesKey Disadvantages
MIRC Low to Moderate (Diastereo); Requires chiral auxiliaries for Enantio.Limited by need for activated alkenes and nucleophiles with leaving groups.Mild; Base-mediated.Generally safe; standard chemical handling.Transition-metal-free; simple setup.Often poor stereocontrol; limited scope.
Simmons-Smith High (Stereospecific); Requires chiral ligands for Enantio.Broad, but can be sluggish with electron-deficient alkenes.Mild; Stoichiometric Zinc.CH₂I₂ is toxic; requires inert atmosphere.High stereospecificity; good functional group tolerance.Stoichiometric metal waste; can be low yielding.
Classic Diazo Low to Moderate (Diastereo & Enantio).Primarily vinylarenes and activated alkenes.Metal-catalyzed (Rh, Cu); often requires heat.Diazoacetonitrile is unstable and explosive.Catalytic; atom-economical.Major safety concerns; poor stereoselectivity.
Biocatalysis Excellent (>99% de, >99% ee).Broad; includes unactivated and electron-deficient olefins.[9]Mild; Aqueous buffer; Room Temp.Excellent (with in situ generation).Unparalleled stereocontrol; green conditions; scalable.Requires specific enzyme variant; protein engineering expertise.
Photoredox Moderate to High (Diastereo); Enantio versions are emerging.Good for Michael acceptors.[13]Mild; Visible light; Room Temp.Generally safe; photocatalysts can be expensive.Very mild conditions; unique radical mechanism.Enantioselective variants are less developed.
Electrochemical Excellent (Diastereo); Enantio versions not established.Broad; unactivated and complex alkenes.[1]Mild; Electrolysis.Requires specialized electrochemical equipment.High modularity; avoids carbene precursors; complementary stereochem.Two-step process; requires specific equipment.

IV. Experimental Protocols: A Practical Guide

To illustrate the practical application of these modern techniques, a detailed protocol for the highly enantioselective biocatalytic method is provided below.

Protocol: Myoglobin-Catalyzed Asymmetric Cyclopropanation[9]

This protocol describes the synthesis of a chiral 1-substituted cyclopropane carbonitrile using an engineered myoglobin catalyst with in situ generation of diazoacetonitrile.

1. Catalyst Preparation and Reaction Setup:

  • In a 4 mL vial equipped with a magnetic stir bar, add 1.5 mL of potassium phosphate buffer (100 mM, pH 8.0).

  • Add the engineered myoglobin variant (e.g., Mb(H64V,V68A)) to a final concentration of 50 µM.

  • Add the alkene substrate (e.g., 4-methoxystyrene) to a final concentration of 10 mM from a stock solution in DMSO.

  • Add sodium dithionite to a final concentration of 1 mM to ensure the catalyst is in its active, reduced state.

  • Seal the vial and purge with nitrogen or argon for 5 minutes.

2. In Situ Generation of Diazoacetonitrile:

  • In a separate vial, prepare a solution of glycinonitrile hydrochloride (1.5 M) and sodium nitrite (1.6 M) in water. This solution should be prepared fresh.

  • The reaction is initiated by adding the glycinonitrile/nitrite solution (e.g., 100 µL) to the reaction mixture containing the enzyme and substrate. The diazoacetonitrile is formed in the aqueous phase and consumed by the enzyme.

3. Reaction Execution and Monitoring:

  • Stir the biphasic reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC or HPLC with a chiral column to determine conversion and enantiomeric excess.

4. Work-up and Purification:

  • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile with high yield and stereopurity.

Causality Behind Choices:

  • pH 8.0 Buffer: This pH is optimal for both the stability of the myoglobin catalyst and the in situ generation of diazoacetonitrile.

  • Sodium Dithionite: The iron in the myoglobin heme cofactor must be in the Fe(II) oxidation state to be catalytically active for carbene transfer. Dithionite is a mild reducing agent that ensures this state is maintained.

  • Vigorous Stirring: Since the reaction is biphasic (aqueous buffer and the organic substrate), vigorous stirring is essential to maximize the interfacial area and ensure efficient transfer of the in situ generated diazoacetonitrile to the enzyme's active site.

V. Conclusion and Future Outlook

The synthesis of 1-substituted cyclopropane carbonitriles has evolved far beyond its classical roots. While traditional methods like MIRC and Simmons-Smith reactions remain useful for specific applications, modern catalytic strategies offer transformative advantages in terms of efficiency, safety, and particularly stereocontrol.

  • For applications demanding the highest levels of enantiopurity, biocatalysis with engineered enzymes stands out as the premier choice, providing near-perfect stereoselectivity under green conditions.[9][12]

  • Photoredox and electrochemical methods provide novel mechanistic pathways, enabling the use of different starting materials and offering unique, complementary diastereoselectivity.[1][13] These approaches are poised for significant growth as the demand for sustainable and innovative synthetic tools increases.

The selection of a synthetic route should be guided by a careful analysis of the target structure's complexity, the required level of stereochemical purity, and the desired scale of the synthesis. As catalysis continues to advance, the synthetic chemist's toolbox for accessing these valuable cyclopropane motifs will only continue to expand, paving the way for the next generation of therapeutics and advanced materials.

References

A Senior Application Scientist's Guide: The Strategic Advantages of 1-(Bromomethyl)cyclopropane-1-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has solidified its status as a "privileged" structural motif.[1] Its incorporation into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[2][3] The unique stereoelectronic properties of this strained, three-membered ring can profoundly influence potency, modulate lipophilicity, improve metabolic stability, and reduce off-target effects by enforcing a rigid conformation.[3][4][5] Consequently, the choice of the appropriate cyclopropyl-containing building block is a critical decision in the synthetic workflow of drug discovery programs.

This guide provides an in-depth comparison of several common cyclopropyl building blocks, highlighting the distinct and often superior advantages of 1-(Bromomethyl)cyclopropane-1-carbonitrile . We will delve into its unique reactivity, synthetic versatility, and strategic value compared to alternatives such as (bromomethyl)cyclopropane, cyclopropylmethanol, cyclopropanecarboxaldehyde, and cyclopropylboronic acid. The insights provided are grounded in mechanistic principles and supported by experimental data to inform the decision-making process for researchers, scientists, and drug development professionals.

The Unparalleled Advantage: this compound as a Bifunctional Linchpin

At first glance, this compound (CAS: 98730-78-0) is an electrophilic building block designed to introduce the cyclopropylmethyl group.[6][7] However, its true power lies in its bifunctional nature. The geminal substitution of a reactive bromomethyl group and a versatile nitrile functionality on the same cyclopropane carbon creates a uniquely powerful synthetic tool.[6]

The reactivity of the bromomethyl group is significantly enhanced by the inherent nature of the cyclopropyl ring. Nucleophilic substitution reactions involving this moiety proceed readily, in part due to the exceptional stability of the resulting cyclopropylmethyl carbocation.[8] This stability arises from the conjugation between the bent 'banana' bonds of the cyclopropyl ring and the vacant p-orbital of the cationic carbon, a phenomenon sometimes referred to as "dancing resonance."[9][10][11][12] This electronic feature makes it a potent alkylating agent.

Simultaneously, the nitrile group serves as a robust and highly versatile synthetic handle. It can be readily transformed into a variety of other critical functional groups, including:

  • Primary amines (via reduction)

  • Carboxylic acids (via hydrolysis)

  • Tetrazoles (via cycloaddition with azides)

This dual functionality allows for a divergent synthetic strategy, where a single building block can be used to generate a diverse library of complex molecules, a significant advantage in structure-activity relationship (SAR) studies.

Comparative Analysis with Alternative Cyclopropyl Building Blocks

The choice of building block is dictated by the specific synthetic disconnection and the desired final molecular architecture. Here, we objectively compare this compound to its common counterparts.

Versus (Bromomethyl)cyclopropane (CAS: 7051-34-5)

(Bromomethyl)cyclopropane is a direct and effective reagent for introducing the cyclopropylmethyl group via alkylation.[13][14] However, it is a monofunctional reagent. Once the alkylation is complete, the cyclopropylmethyl moiety is essentially inert. In contrast, this compound provides the same alkylating capability with the added benefit of the nitrile group, which serves as a latent functional group for subsequent elaboration.[6] This makes it a far more strategic choice for building molecular complexity.

Versus Cyclopropylmethanol (CAS: 2516-33-8)

Cyclopropylmethanol is an inexpensive and readily available starting material.[15][16][17] However, it is a precursor, not a direct alkylating agent. Its hydroxyl group must first be activated—typically by conversion to a bromide, chloride, or sulfonate ester (e.g., tosylate or mesylate)—before it can be used in nucleophilic substitution reactions.[18][19] This adds at least one additional step to the synthetic sequence, increasing time and reducing overall yield. This compound comes pre-activated, allowing for immediate use in alkylation protocols.

Versus Cyclopropanecarboxaldehyde (CAS: 1489-69-6)

Cyclopropanecarboxaldehyde is a valuable building block for introducing the cyclopropyl group through reactions such as reductive amination, Wittig olefination, and aldol condensations.[20][21] It is an electrophile at the carbonyl carbon. The key difference lies in the substructure being introduced. The aldehyde is used to form a C-C or C-N bond directly at the cyclopropyl ring (e.g., forming a cyclopropyl-CH2-NHR moiety). This compound introduces a cyclopropylmethyl unit (X-CH2-cyclopropyl), a different structural motif altogether. The choice between them is based entirely on the target structure.

Versus Cyclopropylboronic Acid (CAS: 411235-57-9)

Cyclopropylboronic acid is the reagent of choice for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[22][23] Its primary application is the formation of a direct bond between the cyclopropyl ring and an sp2-hybridized carbon (e.g., on an aryl or heteroaryl ring).[24][25][26] This is a fundamentally different transformation than the alkylation reactions performed by this compound. The latter introduces a flexible -CH2- linker between the nucleophile and the cyclopropyl ring, which can be crucial for optimizing ligand-receptor binding interactions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key attributes of these building blocks for rapid comparison.

Building BlockCAS NumberPrimary Synthetic ApplicationReactive MoietyKey AdvantageKey Limitation
This compound 98730-78-0Alkylation & Subsequent FunctionalizationBromomethyl (-CH₂Br) & Nitrile (-CN)Bifunctional; pre-activated electrophile with a versatile synthetic handle for diversification.[6]Higher initial cost compared to simple precursors.
(Bromomethyl)cyclopropane7051-34-5AlkylationBromomethyl (-CH₂Br)Direct introduction of the cyclopropylmethyl group.[14]Monofunctional; the incorporated moiety is largely inert.
Cyclopropylmethanol2516-33-8Precursor for other building blocksHydroxyl (-OH)Low cost and widely available starting material.[15][27]Requires activation (e.g., halogenation) before use as an electrophile, adding synthetic steps.[19]
Cyclopropanecarboxaldehyde1489-69-6Reductive Amination, Wittig, etc.Aldehyde (-CHO)Versatile for forming bonds directly to the cyclopropyl ring carbon.[20]Introduces a different structural unit than a cyclopropylmethylating agent.
Cyclopropylboronic Acid411235-57-9Suzuki-Miyaura Cross-CouplingBoronic Acid (-B(OH)₂)Excellent for forming direct aryl-cyclopropyl or vinyl-cyclopropyl bonds.[22][24]Introduces a cyclopropyl group, not a cyclopropylmethyl group; limited to cross-coupling.

Visualization of Synthetic Strategy

The choice of building block is a critical decision point in a synthetic plan. The following diagram illustrates a logical workflow for selecting the appropriate reagent based on the desired target substructure.

G start Desired Target Substructure? q1 Direct Ar-Cyclopropyl bond? start->q1 q2 X-CH₂-Cyclopropyl bond? q1->q2 No ans1 Use Cyclopropyl boronic Acid q1->ans1 Yes q3 Cyclopropyl-CH₂-Y bond? q2->q3 No ans2 Use (Bromomethyl)cyclopropane or derivative q2->ans2 Yes ans3 Use Cyclopropanecarboxaldehyde (via reductive amination, etc.) q3->ans3 Yes q4 Need for further functionalization? ans4 Use 1-(Bromomethyl)cyclopropane- 1-carbonitrile q4->ans4 Yes ans5 Use (Bromomethyl)cyclopropane q4->ans5 No ans2->q4

Caption: Decision tree for selecting the optimal cyclopropyl building block.

The following diagram illustrates the unique divergent synthetic utility of this compound.

G reagent 1-(Bromomethyl)cyclopropane- 1-carbonitrile intermediate Alkylated Intermediate (R-Nu-CH₂-C₃H₄-CN) reagent->intermediate Alkylation with Nucleophile (Nu-H) amine Primary Amine (R-Nu-CH₂-C₃H₄-CH₂NH₂) intermediate->amine Reduction (e.g., LiAlH₄, H₂/Ni) acid Carboxylic Acid (R-Nu-CH₂-C₃H₄-COOH) intermediate->acid Hydrolysis (H₃O⁺) tetrazole Tetrazole (R-Nu-CH₂-C₃H₄-CN₄H) intermediate->tetrazole Cycloaddition (e.g., NaN₃)

Caption: Divergent synthetic pathways enabled by this compound.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided as examples of the application of this compound.

Protocol 1: General Procedure for N-Alkylation of a Heterocycle

This protocol describes a typical SN2 reaction, a common application for this building block.[28]

Objective: To synthesize N-(1-cyanocyclopropyl)methyl-imidazole.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous acetonitrile. Stir at room temperature until the imidazole is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The base acts as a proton scavenger for the acidic N-H of the imidazole.

  • Alkylation: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol demonstrates the synthetic utility of the nitrile group post-alkylation.

Objective: To synthesize the primary amine from the product of Protocol 1.

Materials:

  • N-(1-cyanocyclopropyl)methyl-imidazole (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the LiAlH₄ solution in THF (4.0 eq). Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the N-(1-cyanocyclopropyl)methyl-imidazole (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ solution at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux. Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts, making filtration easier.

  • Filtration and Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the resulting product by column chromatography to yield the desired primary amine.

  • Validation: Characterize the final product by NMR and HRMS to confirm the successful reduction of the nitrile to the amine.

Conclusion and Future Outlook

While a variety of building blocks are available for introducing the cyclopropyl moiety, This compound stands out for its unique combination of high reactivity and synthetic versatility. Its ability to act as a potent electrophile for installing the cyclopropylmethyl group while simultaneously carrying a convertible nitrile handle makes it an exceptionally efficient and strategic tool.[6] This "two-in-one" capability allows medicinal chemists to rapidly generate diverse molecular scaffolds from a common intermediate, accelerating the drug discovery process. For research programs focused on creating complex, highly functionalized drug candidates, the advantages offered by this compound make it a superior choice over simpler, monofunctional alternatives.

References

Cross-referencing analytical data of 1-(Bromomethyl)cyclopropane-1-carbonitrile with literature values

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Referencing of Analytical Data for 1-(Bromomethyl)cyclopropane-1-carbonitrile with Literature Values

Introduction: The Imperative of Analytical Corroboration in Chemical Synthesis

In the realm of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the unambiguous structural confirmation of a newly synthesized compound is paramount. The journey from a synthetic route to a well-characterized molecule relies on a suite of analytical techniques. This guide provides a comprehensive comparison of experimentally obtained analytical data for this compound against established literature values. The objective is to illustrate the process of data cross-referencing, a critical step for validating molecular structure and ensuring purity.

This compound is a valuable building block in organic synthesis, prized for its unique strained cyclopropane ring and the dual reactivity of the bromomethyl and nitrile functional groups.[1] These features allow for its incorporation into more complex molecular architectures, making it a compound of interest in medicinal chemistry. Given its potential applications, rigorous characterization is essential. This guide will delve into the nuances of comparing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to ensure the synthesized compound aligns with its reported structure.

Methodology: A Triad of Spectroscopic Techniques for Structural Elucida

The choice of analytical techniques is dictated by their ability to provide complementary information about the molecule's structure. A multi-technique approach is a self-validating system; a concordance across different analytical methods significantly increases the confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR were employed to map the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 10-15 mg of the synthesized this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz spectrometer.

  • Rationale: The high magnetic field strength of a 400 MHz instrument provides excellent signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns expected from the cyclopropyl protons.[2] CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and TMS provides a reference signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Instrumentation: The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Rationale: The thin-film method is straightforward for liquid samples and avoids interference from solvent peaks. The key functional groups to identify are the nitrile (C≡N) and the carbon-bromine (C-Br) bonds, which have characteristic absorption frequencies.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source was used.

  • Method: The sample was introduced via direct infusion, and the mass spectrum was recorded.

  • Rationale: EI is a common ionization technique that provides a clear molecular ion peak and a reproducible fragmentation pattern, which can serve as a "fingerprint" for the compound.

Workflow for Analytical Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring, processing, and cross-referencing analytical data to validate the structure of a synthesized compound.

G cluster_acquisition Data Acquisition cluster_processing Data Processing & Initial Analysis cluster_comparison Cross-Referencing & Validation A Synthesized Compound (1-(Bromomethyl)cyclopropane- 1-carbonitrile) B ¹H & ¹³C NMR Spectroscopy A->B C FTIR Spectroscopy A->C D Mass Spectrometry (EI) A->D E Process Raw Spectra (FT, Baseline Correction, Peak Picking) B->E C->E D->E F Assign Signals to Molecular Structure E->F H Comparison of Experimental & Literature Data F->H G Literature Database Search (e.g., SciFinder, Reaxys) G->H I Identify Discrepancies H->I J Structural Confirmation or Further Investigation I->J

References

A Comparative Guide to the Purity Validation of Synthesized 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable downstream data. The compound 1-(Bromomethyl)cyclopropane-1-carbonitrile, a potentially valuable building block in medicinal chemistry, is no exception. Its compact, strained cyclopropane ring and reactive bromomethyl group present unique challenges and potential impurity profiles that demand a multi-faceted analytical approach for robust validation.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond simple protocol recitation to explore the strategic rationale behind method selection, the interpretation of complex data, and the establishment of a self-validating system to ensure the highest degree of confidence in your material.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route and its potential pitfalls. A common synthesis for this target molecule might involve the reaction of 1-cyanocyclopropanecarboxylic acid with a brominating agent. This process, while effective, can introduce several classes of impurities that must be monitored.

Potential Impurities May Include:

  • Starting Materials: Unreacted 1-cyanocyclopropanecarboxylic acid or its precursors.

  • Reagent-Derived Impurities: Residual brominating agents or their byproducts.

  • Solvent Adducts: Trapped molecules of the reaction or purification solvent (e.g., diethyl ether, dichloromethane).

  • Isomeric Byproducts: Ring-opened or rearranged isomers formed under thermal or chemical stress.

  • Over-brominated Species: Molecules where additional bromination has occurred.

An effective analytical workflow must be capable of separating and identifying our target compound from this chemical matrix.

A Multi-Modal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by orthogonally confirming purity through methods that rely on different physicochemical principles. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for this specific task.

Workflow for Purity Validation

Below is a conceptual workflow illustrating the decision-making process for validating a new batch of this compound.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Purity Assessment & Impurity Profiling cluster_2 Phase 3: Final Qualification Start Synthesized Product: This compound NMR Proton (¹H) & Carbon (¹³C) NMR Spectroscopy Start->NMR Dissolve in CDCl₃ Structure_Confirm Structural Confirmation? NMR->Structure_Confirm Analyze Spectra GCMS GC-MS Analysis Structure_Confirm->GCMS Yes HPLC HPLC Analysis Structure_Confirm->HPLC Yes End_Fail Requires Re-purification Structure_Confirm->End_Fail No Purity_Check Purity > 95%? (Combined Data) GCMS->Purity_Check HPLC->Purity_Check End_Pass Qualified for Use Purity_Check->End_Pass Yes Purity_Check->End_Fail No

Caption: A multi-phase workflow for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is unparalleled for primary structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The key to using NMR for purity is not just identifying the peaks corresponding to our target molecule but scrutinizing the entire spectrum for unexpected signals. The integration of the ¹H NMR spectrum provides a direct, quantitative ratio of different proton environments. Any signal that cannot be attributed to the product or a known solvent is a potential impurity. The presence of a quantitative internal standard, such as 1,1,2,2-tetrachloroethane, allows for the calculation of an absolute purity value, a technique known as quantitative NMR (qNMR).

  • Trustworthiness: The self-validating nature of NMR lies in its comprehensive view. A clean ¹H NMR spectrum, coupled with a ¹³C spectrum showing the correct number of carbon signals, provides very high confidence in the structural identity. For our target molecule, we expect to see distinct signals for the two inequivalent sets of cyclopropane protons and the bromomethyl protons in the ¹H spectrum, and four distinct signals in the ¹³C spectrum (quaternary nitrile-bearing carbon, quaternary bromomethyl-bearing carbon, methylene of the cyclopropane ring, and the bromomethyl carbon).

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, for chemical shift referencing).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform. Phase the spectrum and calibrate the chemical shift to the TMS signal at 0 ppm.

  • Analysis: Integrate all signals. Compare the observed chemical shifts and coupling patterns to theoretical predictions for this compound. Quantify any impurity signals relative to the product signals.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

For a relatively small and volatile molecule like this compound, GC-MS is a powerful tool for both separation and identification of impurities.

  • Expertise & Experience: The choice of the GC column is critical. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point, providing a balance of dispersive and dipole-dipole interactions to effectively separate our polar nitrile and bromo-containing molecule from less polar starting materials or more polar byproducts. The mass spectrometer provides the second dimension of data, offering the molecular weight and fragmentation pattern of each separated component, which is invaluable for tentative impurity identification.

  • Trustworthiness: The system is self-validating through its dual-detection mechanism. The retention time from the GC provides chromatographic purity (i.e., the percentage of the total chromatogram area corresponding to the main peak), while the mass spectrum for that peak confirms its identity by matching the expected molecular ion and isotopic pattern (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min. This gradient ensures separation of both highly volatile and less volatile components.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

  • Analysis: Integrate the total ion chromatogram (TIC). The area percentage of the main peak provides a measure of purity. Analyze the mass spectrum of the main peak and any impurity peaks to confirm their identities.

High-Performance Liquid Chromatography (HPLC): For Non-Volatile Contaminants

While GC-MS is excellent for volatile compounds, HPLC is essential for detecting non-volatile or thermally labile impurities, such as unreacted starting acids or high molecular weight byproducts.

  • Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the logical choice here. A C18 column is a versatile workhorse. The mobile phase composition (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) must be optimized to achieve good separation. A gradient elution, where the percentage of the organic solvent is increased over time, is generally superior to an isocratic (constant composition) method for separating compounds with a wide range of polarities. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous as it provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

  • Trustworthiness: The self-validating aspect of this method comes from peak purity analysis. A DAD/PDA detector can assess whether the UV-Vis spectrum is consistent across the entire elution profile of a single peak. A spectrally inhomogeneous peak indicates the co-elution of an impurity, a critical piece of information missed by single-wavelength detectors.

Comparative Data Summary (Illustrative)

The table below illustrates the type of data each technique would generate and how they compare in assessing the purity of a hypothetical batch.

ParameterNMR Spectroscopy (¹H qNMR)Gas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)
Purity Assessment Absolute Molar QuantityArea Percent (Relative)Area Percent (Relative)
Primary Use Case Structure confirmation & absolute quantificationSeparation of volatile impuritiesSeparation of non-volatile/thermal impurities
Impurity Detection Detects all proton-containing speciesDetects thermally stable, volatile compoundsDetects chromophore-containing compounds
Hypothetical Purity (%) 98.5% (by mass, vs. internal standard)99.2% (by area)99.5% (by area at 210 nm)
Detected Impurities Residual Diethyl Ether (0.5%), Unknown olefinic impurity (~1%)Unidentified peak at RT 5.2 min (0.8%)Unidentified peak at RT 3.1 min (0.5%)
Strengths Absolute quantification, definitive structure proofHigh resolution, MS for identificationBroad applicability, handles non-volatiles
Limitations Lower sensitivity for some impurities, complex mixtures are difficult to resolveNot suitable for non-volatile or thermally labile compoundsRequires a chromophore for UV detection

Conclusion: An Integrated and Authoritative Approach

Validating the purity of a synthesized compound like this compound is a task that demands a rigorous, multi-faceted analytical strategy. While NMR spectroscopy serves as the cornerstone for structural confirmation and can provide absolute quantification, it must be complemented by high-resolution separation techniques. GC-MS offers an unparalleled view of volatile and semi-volatile impurities, while HPLC ensures that non-volatile contaminants are not overlooked.

By integrating these techniques, researchers can build a comprehensive and self-validating profile of their synthesized material. This not only ensures the reliability of current experiments but also upholds the standards of scientific integrity required for the demanding fields of chemical research and drug development.

A Comparative Guide to the Synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile: An Evaluation of Efficacy Across Diverse Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Bromomethyl)cyclopropane-1-carbonitrile is a key building block in medicinal chemistry and drug development. Its unique strained ring system and bifunctional nature, possessing both a reactive bromomethyl group and a versatile nitrile moiety, make it an attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery programs. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical analysis of their respective efficacies, supported by experimental data from the scientific literature. We will delve into the mechanistic underpinnings of each approach, providing researchers with the insights needed to make informed decisions for their specific synthetic challenges.

Route 1: Bromination of 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

This classical approach involves the conversion of a primary alcohol to an alkyl bromide. The success of this route hinges on the availability of the starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, and the choice of brominating agent to achieve high conversion with minimal side product formation.

Causality of Experimental Choices

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. Several reagents can effect this transformation, with the most common being phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide). The choice of reagent is often dictated by factors such as substrate tolerance, reaction conditions, and ease of purification. For a related substrate, cyclopropylmethanol, methods using triphenylphosphine and bromine or phosphorus tribromide have been shown to be effective, providing high yields of the corresponding (bromomethyl)cyclopropane. These methods are anticipated to be similarly effective for the bromination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol
  • Reaction Setup: A solution of triphenylphosphine (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Alcohol: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq) is added to the stirred solution.

  • Bromination: The reaction mixture is cooled (typically to 0 °C or below), and bromine (1.05 eq) is added dropwise, maintaining the temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield the desired this compound.

Efficacy and Performance

For the synthesis of the closely related (bromomethyl)cyclopropane, yields are reported to be in the range of 73-85% with purities exceeding 98%.[3][4] The primary challenge with this method can be the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Route 2: Free-Radical Bromination of 1-Methylcyclopropane-1-carbonitrile

This route offers a more direct approach, provided the starting material, 1-methylcyclopropane-1-carbonitrile, is readily accessible. Free-radical bromination is highly selective for the weakest C-H bond, which in this case is the tertiary C-H bond of the methyl group, making it a theoretically efficient method.

Causality of Experimental Choices

Free-radical halogenation is a powerful tool for the functionalization of alkanes. Bromination is particularly useful due to its high regioselectivity for the most substituted carbon atom. The reaction is initiated by a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), which generates bromine radicals from a bromine source like N-bromosuccinimide (NBS). The resulting bromine radical then abstracts a hydrogen atom from the substrate to form the most stable radical intermediate, which then reacts with another molecule of the bromine source to yield the product and regenerate the bromine radical, thus propagating the chain reaction.

Experimental Protocol: General Procedure for Free-Radical Bromination
  • Reaction Setup: 1-Methylcyclopropane-1-carbonitrile and N-bromosuccinimide (NBS) (1.1 eq) are dissolved in a suitable solvent, typically a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: A catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

  • Monitoring and Work-up: The reaction is monitored for the consumption of the starting material. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography.

Efficacy and Performance

While specific yield data for the free-radical bromination of 1-methylcyclopropane-1-carbonitrile is not available in the searched literature, the high selectivity of bromination for tertiary C-H bonds suggests that this route could be highly efficient. The primary challenge would be the potential for over-bromination or side reactions if the reaction conditions are not carefully controlled.

Route 3: Phase-Transfer Catalyzed (PTC) Cyclopropanation

This innovative approach involves the construction of the cyclopropane ring and the introduction of the nitrile and bromomethyl functionalities in a concerted or sequential manner under phase-transfer catalysis conditions. PTC is known for its ability to enhance reaction rates, improve yields, and allow for milder reaction conditions, making it an attractive strategy for complex syntheses.[5][6][7][8]

Causality of Experimental Choices

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate. This methodology is particularly well-suited for reactions involving the generation of carbanions, such as in the Michael-initiated ring closure (MIRC) reaction to form cyclopropanes. The synthesis of 1-phenylcyclopropane carbonitrile derivatives has been successfully achieved with high yields using PTC, suggesting its applicability to the synthesis of the target molecule.[9]

Experimental Protocol: PTC Synthesis of 1-Phenylcyclopropane Carbonitrile (Illustrative Example)

The following protocol for a related compound illustrates the principles of a PTC-based cyclopropanation.[9]

  • Reaction Setup: A mixture of the starting olefin, a source of the cyanomethyl group (e.g., a substituted acetonitrile), and a dihaloalkane (e.g., 1,2-dibromoethane) is prepared in an organic solvent.

  • Aqueous Phase: A concentrated aqueous solution of a strong base, such as sodium hydroxide, is prepared separately.

  • Catalyst Addition: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the reaction mixture.

  • Reaction Conditions: The two-phase system is stirred vigorously at a controlled temperature to facilitate the transfer of the hydroxide ion and subsequent deprotonation and cyclization reactions.

  • Work-up and Purification: After the reaction is complete, the layers are separated. The organic layer is washed, dried, and concentrated. The product is then purified by standard methods.

Efficacy and Performance

The use of PTC for the synthesis of 1-phenylcyclopropane carbonitrile derivatives has been reported to provide yields as high as 90%.[9] This approach offers several advantages, including the use of inexpensive reagents and solvents, milder reaction conditions, and often simpler work-up procedures compared to traditional methods. The efficiency of this route for the synthesis of this compound would depend on the specific choice of starting materials and the optimization of the reaction conditions.

Comparative Analysis and Data Summary

Synthetic Route Starting Materials Key Reagents Reported Yield (Analogous Compounds) Advantages Disadvantages
1. Bromination of Alcohol 1-(Hydroxymethyl)cyclopropane-1-carbonitrilePBr₃ or PPh₃/Br₂73-85%[3][4]Well-established chemistry, high yields.Requires synthesis of the starting alcohol, byproduct removal can be challenging.
2. Radical Bromination 1-Methylcyclopropane-1-carbonitrileNBS, Radical InitiatorHigh (theoretically)Potentially high selectivity, direct conversion.Lack of specific data, potential for side reactions.
3. PTC Cyclopropanation Olefin, Cyano-source, DihaloalkanePhase-Transfer Catalyst, BaseUp to 90%[9]High yields, mild conditions, cost-effective.Requires careful optimization of reaction conditions.

Experimental Workflows and Logical Relationships

Workflow for Route 1: Bromination of Alcohol

Route 1 cluster_0 Synthesis of Starting Material cluster_1 Bromination Reaction cluster_2 Product Isolation Start_1 Precursors SM_1 1-(Hydroxymethyl)cyclopropane-1-carbonitrile Start_1->SM_1 Reaction_1 Bromination SM_1->Reaction_1 Reagents_1 PBr3 or PPh3/Br2 Reagents_1->Reaction_1 Purification_1 Purification (Distillation/Chromatography) Reaction_1->Purification_1 Product_1 This compound Purification_1->Product_1

Caption: Workflow for the synthesis via bromination of the corresponding alcohol.

Workflow for Route 3: PTC Cyclopropanation

Route 3 cluster_0 Reactants cluster_1 PTC Reaction cluster_2 Product Isolation SM_3_olefin Olefin Reaction_3 Cyclopropanation SM_3_olefin->Reaction_3 SM_3_cyano Cyano-source SM_3_cyano->Reaction_3 SM_3_dihalo Dihaloalkane SM_3_dihalo->Reaction_3 Catalyst_3 Phase-Transfer Catalyst (e.g., TBAB) Catalyst_3->Reaction_3 Base_3 Aqueous Base (e.g., NaOH) Base_3->Reaction_3 Purification_3 Purification Reaction_3->Purification_3 Product_3 This compound Purification_3->Product_3

Caption: Workflow for the synthesis via Phase-Transfer Catalyzed Cyclopropanation.

Conclusion and Future Outlook

This guide has provided a comparative analysis of three viable synthetic routes to this compound.

  • The bromination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is a reliable and high-yielding method, provided the starting alcohol is accessible.

  • Free-radical bromination of 1-methylcyclopropane-1-carbonitrile presents a potentially efficient and direct route, although further experimental validation is required to determine its practical efficacy.

  • Phase-transfer catalyzed cyclopropanation emerges as a highly promising and modern approach, offering high yields under mild, cost-effective, and environmentally friendly conditions.

For researchers in drug development, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. The PTC route, in particular, warrants further investigation and optimization as it aligns well with the principles of green chemistry and offers significant advantages for large-scale production. Future research should focus on obtaining direct comparative data for all routes to the target molecule to provide a definitive guide for its synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(Bromomethyl)cyclopropane-1-carbonitrile is a valuable bifunctional reagent in modern organic synthesis, prized for its unique cyclopropyl core which imparts specific steric and electronic properties to target molecules in pharmaceutical and agrochemical development.[1] The molecule's utility, however, is matched by its hazardous profile, combining the reactivity of a brominated alkyl halide with the toxicity of a nitrile, all on a flammable molecular scaffold.[2][3] Adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This guide provides a direct, procedurally-focused framework for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

Before any handling or disposal, a complete understanding of the compound's risks is essential. The primary hazards are summarized below. This is not a substitute for a thorough review of the full Safety Data Sheet (SDS) before use.[4]

Hazard CategoryDescriptionMitigation & Disposal Rationale
Flammability Flammable liquid and vapor.[2][3] Vapors are heavier than air and may travel to an ignition source and flash back.[5][6]All waste must be stored in sealed containers away from heat, sparks, and open flames.[7] Use spark-proof tools for any cleanup or transfer operations.[5][6]
Toxicity Harmful if swallowed.[2][8] May cause respiratory tract, skin, and serious eye irritation.[3][8] The full toxicological properties have not been fully investigated, demanding a cautious approach.[5]Avoid generation of vapors and direct contact.[9] All handling and waste consolidation must occur in a certified chemical fume hood.[10] Contaminated PPE and materials are considered hazardous waste.
Reactivity Incompatible with strong oxidizing agents and strong bases.[2][6] Combustion produces toxic gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and potentially hydrogen cyanide.[5][6]Waste must be segregated from incompatible chemicals.[11] Never mix with other waste streams unless explicitly permitted by your institution's EHS department.
Environmental Halogenated organic compounds can have long-term environmental impact if not disposed of correctly.Disposal must be directed to a licensed hazardous waste facility, typically via high-temperature incineration with appropriate flue-gas scrubbing.[12]

Core Principles:

  • Minimize Waste: Use only the minimum quantity of the chemical necessary for your experiment.[4]

  • Segregate at the Source: Never mix halogenated waste with non-halogenated organic waste. This is the most critical step in proper disposal.[11][13]

  • Label Clearly: All waste containers must be accurately and clearly labeled to prevent accidental mixing and ensure proper handling by waste management personnel.[14]

Step-by-Step Disposal Protocol

This protocol outlines the immediate actions required post-experiment to ensure safe and compliant disposal.

Step 1: Personal Protective Equipment (PPE) Check

Before handling waste, ensure you are wearing appropriate PPE. The protection used during the experiment is the minimum required for disposal.[9]

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[8][10]

  • Hand Protection: Chemical-resistant nitrile gloves (minimum 5-mil thickness for splash protection).[15] If gloves become contaminated, they must be removed carefully, disposed of as solid hazardous waste, and hands washed thoroughly.[15][16]

  • Body Protection: A full-length, buttoned laboratory coat.[10]

Step 2: Waste Segregation and Containerization

Proper segregation is paramount. This compound and materials contaminated with it must be collected as Halogenated Organic Waste .[11][13]

  • Liquid Waste:

    • Collect all waste containing this compound, including reaction residues and solvent rinses, in a designated, chemically compatible (e.g., glass or polyethylene-lined) container labeled "Halogenated Organic Waste".[11]

    • Keep the container tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[6]

    • A funnel should be used for transfers and removed promptly after use.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Solid Waste:

    • Place all contaminated disposable solid materials—including gloves, weigh boats, pipette tips, and paper towels—into a separate, clearly labeled container or heavy-duty plastic bag designated for "Contaminated Solid Waste" or "Halogenated Solid Waste".[11]

    • This prevents sharp objects from puncturing the container and ensures solids do not displace liquid in the primary waste container.

Step 3: Labeling and Temporary Storage

Accurate labeling is a legal and safety requirement.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical names of all components (no abbreviations or formulas).

    • The approximate percentage of each component.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Flammable, Irritant/Harmful).

  • Store the sealed and labeled waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[4] The storage location must be away from incompatible materials like strong oxidizing agents.[2][6]

Step 4: Final Disposal
  • Once the waste container is full or you have finished the project, arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department.

  • Do not pour any amount of this chemical down the drain. [13]

  • Final disposal will be conducted by a licensed hazardous waste management company, typically through high-temperature incineration, which is designed to handle halogenated compounds and scrub the resulting acidic gases.[12]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk.[5]

Minor Spill (e.g., <100 mL inside a chemical fume hood)
  • Alert personnel in the immediate area.[5]

  • Ensure the fume hood sash is in the lowest practical position.

  • Wearing full PPE, extinguish all nearby ignition sources.[6]

  • Contain the spill by covering it with an inert absorbent material such as sand, dry lime, soda ash, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Using spark-proof tools, carefully scoop the absorbed material into a designated container for halogenated solid waste.[6]

  • Wipe the area with a cloth dampened with soapy water, and place the cloth in the solid waste container.

  • Seal and label the waste container and dispose of it through EHS.

Major Spill (e.g., outside a fume hood, >100 mL, or any spill you are not comfortable handling)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, location of the spill, and estimated quantity.

  • Do not re-enter the area until it has been cleared by trained emergency personnel.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow start Experiment Complete waste_type Identify Waste Stream start->waste_type liquid_waste Liquid Waste (e.g., reaction mixture, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, paper towels, silica) waste_type->solid_waste Solid container_liquid Collect in sealed, labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->container_liquid container_solid Collect in sealed, labeled 'Halogenated Contaminated Solid Waste' container. solid_waste->container_solid storage Store in designated Satellite Accumulation Area. Away from incompatibles. container_liquid->storage container_solid->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal via Licensed Facility (High-Temp Incineration) ehs_pickup->final_disposal

Caption: Decision flowchart for waste segregation and disposal.

References

A Senior Application Scientist's Guide to Handling 1-(Bromomethyl)cyclopropane-1-carbonitrile: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel molecules is a frontier of discovery. However, this pursuit necessitates an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1-(Bromomethyl)cyclopropane-1-carbonitrile, a reactive intermediate crucial in the development of cyclopropane-containing pharmaceuticals and agrochemicals.[1] This document moves beyond a simple checklist, offering a framework of understanding to build a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

This compound (CAS No. 98730-78-0) is a liquid reagent that demands careful handling due to its chemical properties.[2] While comprehensive toxicological data is not fully available for this specific compound, its structure, containing both a bromomethyl group and a nitrile functionality, suggests a hazard profile that includes potential irritation, toxicity, and reactivity. The hazard statements for this chemical indicate it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Data sourced from Sigma-Aldrich[2]

A closely related compound, (Bromomethyl)cyclopropane, is also classified as a flammable liquid.[3][4][5][6] Given the structural similarity, it is prudent to treat this compound with similar precautions regarding flammability.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this reagent. The following recommendations are based on a comprehensive risk assessment.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[7]

  • Enhanced Protection: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7] A face shield alone does not provide adequate protection.[7]

Hand Protection
  • Primary Barrier: Nitrile gloves are the standard for chemical laboratories and offer good resistance to a variety of chemicals.[8][9][10][11][12] They provide an effective barrier against solvents, oils, and hazardous materials.[9]

  • Glove Selection: Ensure that the chosen nitrile gloves have been tested for resistance to chemicals similar in structure. It is advisable to consult the glove manufacturer's chemical resistance charts.

  • Double Gloving: For enhanced protection, especially during transfers or when working with concentrated solutions, consider wearing two pairs of nitrile gloves.

  • Regular Replacement: Gloves should be changed immediately if they become contaminated or if a tear occurs. Set a regular schedule for glove replacement during prolonged procedures to prevent permeation.[13]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required and should be fully buttoned with the sleeves rolled down.[7][12]

  • Apron: For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[12][13] Perforated shoes, sandals, or any footwear that does not cover the entire foot are not permitted.[13]

Respiratory Protection
  • Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Control: If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[14] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safety. The following diagram and steps outline the lifecycle of handling this compound in the laboratory.

Chemical Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Intact Container PPE_Donning Don PPE Storage->PPE_Donning Before Use Fume_Hood_Setup Fume Hood Setup PPE_Donning->Fume_Hood_Setup Aliquotting Aliquotting/Weighing Fume_Hood_Setup->Aliquotting Reaction_Setup Reaction Setup Aliquotting->Reaction_Setup Decontamination Decontamination Reaction_Setup->Decontamination Post-Reaction Waste_Disposal Waste Disposal Decontamination->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the chemical in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][15]

    • The recommended storage temperature is between 2-8°C in a dry, sealed container.[1][2]

  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[16]

    • Don the appropriate PPE as outlined above.

    • Prepare your workspace in a chemical fume hood.

  • Handling:

    • Use spark-proof tools and explosion-proof equipment.[4][15][16]

    • Ground and bond containers when transferring the material to prevent static discharge.[4][15][16]

    • Avoid inhalation of vapors and any contact with skin and eyes.[3][15]

    • Do not eat, drink, or smoke when using this product.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[15][16] Wash clothing before reuse.[15][16]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[15][16]
Spill Response
  • Minor Spills:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[3][15][16]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[15][16]

    • Collect the absorbed material using spark-proof tools and place it in a closed container for disposal.[15][16]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection:

    • Collect all waste, including excess reagent, contaminated absorbent materials, and disposable PPE, in a designated, labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Route:

    • Dispose of the chemical waste through your institution's hazardous waste program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Conclusion

Working with reactive chemical intermediates like this compound is integral to advancing scientific research. By adopting a comprehensive safety-first mindset, understanding the hazards, and meticulously following the operational and disposal plans outlined in this guide, you can ensure a safe and productive laboratory environment. Trust in these protocols is built upon a foundation of scientific integrity and a commitment to the well-being of every member of your research team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.